molecular formula C28H28FN5O3 B12398139 (S,R)-Gsk321

(S,R)-Gsk321

货号: B12398139
分子量: 501.6 g/mol
InChI 键: IVFDDVKCCBDPQZ-ZWKOTPCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S,R)-Gsk321 is a useful research compound. Its molecular formula is C28H28FN5O3 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H28FN5O3

分子量

501.6 g/mol

IUPAC 名称

(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,5-c]pyridine-3-carboxamide

InChI

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m0/s1

InChI 键

IVFDDVKCCBDPQZ-ZWKOTPCHSA-N

手性 SMILES

C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5

规范 SMILES

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of (S,R)-GSK321: A Potent Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that the requested topic, "(S,R)-Gsk321 mechanism of action" as a RORγt (Retinoid-related orphan receptor gamma t) antagonist, is factually incorrect. The scientific literature consistently identifies GSK321 and its enantiomers as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). This guide will, therefore, provide an in-depth analysis of the correct mechanism of action of this compound as a mutant IDH1 inhibitor.

Core Mechanism of Action

This compound is a highly potent and selective allosteric inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] Point mutations in the active site of IDH1, such as R132H, R132C, and R132G, are frequently observed in various cancers, including acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzymatic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to epigenetic alterations, such as DNA hypermethylation, and a block in cellular differentiation, contributing to oncogenesis.[1]

GSK321 binds to an allosteric site of the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibition blocks the production of 2-HG. The subsequent reduction in intracellular 2-HG levels reverses the epigenetic changes, abrogates the myeloid differentiation block, and induces granulocytic differentiation of leukemic blasts and immature stem-like cells.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound in the context of mutant IDH1-driven oncogenesis.

Mechanism of Action of this compound cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Wild-Type IDH1 Wild-Type IDH1 alpha-KG α-Ketoglutarate Wild-Type IDH1->alpha-KG Converts Isocitrate Isocitrate Isocitrate->Wild-Type IDH1 Mutant IDH1 Mutant IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) Mutant IDH1->2-HG Converts alpha-KG_mut α-Ketoglutarate alpha-KG_mut->Mutant IDH1 Epigenetic Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic Dysregulation Causes Differentiation Block Differentiation Block Epigenetic Dysregulation->Differentiation Block Leads to Oncogenesis Oncogenesis Differentiation Block->Oncogenesis Contributes to GSK321 This compound Mutant IDH1_inhibited Mutant IDH1 (Inhibited) GSK321->Mutant IDH1_inhibited Inhibits Reduced 2-HG Reduced 2-HG Mutant IDH1_inhibited->Reduced 2-HG Blocks production of Reversal of Epigenetic Dysregulation Reversal of Epigenetic Dysregulation Reduced 2-HG->Reversal of Epigenetic Dysregulation Leads to Myeloid Differentiation Myeloid Differentiation Reversal of Epigenetic Dysregulation->Myeloid Differentiation Induces

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the inhibitory potency of GSK321 against various IDH1 mutants and its cellular activity.

Table 1: Biochemical Inhibitory Potency of GSK321

TargetIC50 (nM)
Mutant IDH1 (R132G)2.9
Mutant IDH1 (R132C)3.8
Mutant IDH1 (R132H)4.6
Wild-Type IDH146

Table 2: Cellular Activity of GSK321

Cell LineAssayEC50 (nM)
HT1080 (R132C)Intracellular 2-HG Production85

Experimental Protocols

Biochemical Assay for IDH1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK321 against wild-type and mutant IDH1 enzymes.

Methodology:

  • Recombinant human IDH1 (wild-type or mutant) is incubated with GSK321 at varying concentrations.

  • The enzymatic reaction is initiated by the addition of α-ketoglutarate and NADPH.

  • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for 2-HG Production

Objective: To determine the half-maximal effective concentration (EC50) of GSK321 for the inhibition of intracellular 2-HG production.

Methodology:

  • HT1080 fibrosarcoma cells, which harbor the R132C IDH1 mutation, are seeded in 96-well plates.

  • The cells are treated with a serial dilution of GSK321 for 24 hours.

  • Intracellular metabolites are extracted.

  • The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • EC50 values are determined from the dose-response curve of 2-HG inhibition.

Primary AML Cell Differentiation Assay

Objective: To assess the effect of GSK321 on the differentiation of primary IDH1 mutant AML cells.

Methodology:

  • Primary AML cells from patients with IDH1 mutations are cultured ex vivo.

  • The cells are treated with GSK321 (e.g., 3 µM) or a vehicle control for 9-15 days.

  • Cell morphology is assessed by cytospin and Wright-Giemsa staining to identify changes consistent with granulocytic differentiation (e.g., indented and segmented nuclei).

  • The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD15) is quantified by flow cytometry.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of this compound.

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Pharmacodynamic & Mechanistic Studies Biochemical_Assay Biochemical Assay (IDH1 Inhibition) Cellular_Assay Cellular Assay (2-HG Production) Biochemical_Assay->Cellular_Assay Primary_Cell_Assay Primary AML Cell Assay (Differentiation) Cellular_Assay->Primary_Cell_Assay Xenograft_Model AML Xenograft Model in Mice Primary_Cell_Assay->Xenograft_Model Treatment GSK321 Administration (e.g., 150 mg/kg, i.p.) Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Burden, Survival) Treatment->Efficacy_Assessment PD_Biomarkers Pharmacodynamic Biomarkers (2-HG Levels in Plasma/Tumor) Treatment->PD_Biomarkers Epigenetic_Analysis Epigenetic Analysis (DNA Methylation) Efficacy_Assessment->Epigenetic_Analysis

Workflow for this compound evaluation.

References

what is (S,R)-Gsk321

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of (S,R)-GSK321, a Potent and Selective Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research inquiries suggested this compound may function as a dual inhibitor of PRMT4 and PRMT6. However, a comprehensive review of the scientific literature indicates that this compound and its parent compound, GSK321, are potent and highly selective allosteric inhibitors of mutant forms of isocitrate dehydrogenase 1 (IDH1). This guide will therefore focus on its well-documented role as a mutant IDH1 inhibitor. There is currently no scientific evidence to support its activity against PRMT4 or PRMT6.

Introduction

This compound is the (S,R)-enantiomer of GSK321, a small molecule inhibitor that has demonstrated significant potency and selectivity for mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Point mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, a block in cellular differentiation, and tumorigenesis.

GSK321 was developed as an allosteric inhibitor that binds to a pocket distinct from the active site of the mutant IDH1 enzyme.[2] This allosteric mechanism allows it to be effective against multiple IDH1 mutations.[3] By inhibiting the production of 2-HG, GSK321 can reverse the epigenetic changes, lift the differentiation block in cancer cells, and promote the maturation of malignant cells into normal functioning cells.[2] This technical guide provides a detailed overview of the biochemical activity, mechanism of action, and experimental protocols related to this compound and its parent compound.

Biochemical and Cellular Activity

GSK321 exhibits high potency against various clinically relevant IDH1 mutants, with significantly lower activity against wild-type (WT) IDH1 and IDH2, highlighting its selectivity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK321 Against IDH1 Variants

TargetIC50 (nM)
IDH1 R132G2.9
IDH1 R132C3.8
IDH1 R132H4.6
Wild-Type IDH146

Table 2: Cellular Activity of GSK321

Cell Line/AssayEndpointEC50/Effect
HT1080 (R132C IDH1)2-HG Production85 nM
Primary IDH1 Mutant AML Cells2-HG ProductionConcentration-dependent decrease
Primary IDH1 Mutant AML CellsCellular DifferentiationInduction of granulocytic differentiation
Primary IDH1 Mutant AML CellsCell CycleDecrease in G0-phase, increase in G1-phase

Mechanism of Action: Allosteric Inhibition of Mutant IDH1

GSK321 functions as an allosteric inhibitor of mutant IDH1. This mechanism is crucial for its selectivity and efficacy.

  • Binding Site: GSK321 binds to an allosteric pocket in the IDH1 enzyme, which is accessible in the mutant forms of the enzyme.

  • Conformational Change: This binding induces a conformational change that locks the enzyme in an inactive state, preventing the catalytic conversion of α-KG to 2-HG.

  • Non-competitive Inhibition: As an allosteric inhibitor, GSK321 does not compete with the enzyme's natural substrate or cofactors, such as NADPH. This allows it to maintain its potency even in cellular environments with high concentrations of these molecules.

Signaling Pathway Diagram

GSK321_Mechanism_of_Action Mechanism of Action of GSK321 on Mutant IDH1 cluster_0 Mutant IDH1 Enzyme cluster_1 Cellular Consequences Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C, R132G) Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG Allosteric_Site Allosteric Pocket Allosteric_Site->Mutant_IDH1 Induces Inactive Conformation alpha_KG α-Ketoglutarate (α-KG) alpha_KG->Mutant_IDH1 Substrate Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Dysregulation Leads to Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Causes Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Promotes GSK321 This compound GSK321->Allosteric_Site Binds to

Caption: Allosteric inhibition of mutant IDH1 by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize GSK321.

In Vitro IDH1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK321 against various IDH1 mutants and wild-type IDH1.

Methodology:

  • Recombinant IDH1 enzymes (wild-type and mutants) are expressed and purified.

  • The enzymatic reaction is initiated by adding the substrate α-ketoglutarate and the cofactor NADPH.

  • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • GSK321 is added at various concentrations to determine its inhibitory effect on the reaction rate.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

Objective: To measure the effect of GSK321 on the production of 2-HG in cancer cells harboring IDH1 mutations.

Methodology:

  • IDH1-mutant cancer cell lines (e.g., HT1080) or primary patient-derived AML cells are cultured.

  • Cells are treated with a range of concentrations of GSK321 or a vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

  • Cells are harvested, and intracellular metabolites are extracted.

  • The levels of 2-HG are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • The half-maximal effective concentration (EC50) for 2-HG inhibition is determined from the dose-response curve.

Cellular Differentiation Assay

Objective: To assess the ability of GSK321 to induce differentiation in IDH1-mutant cancer cells.

Methodology:

  • Primary IDH1-mutant AML cells are cultured in the presence of GSK321, an inactive control compound, or DMSO.

  • Cells are maintained in culture for an extended period (e.g., 9-15 days) to allow for differentiation.

  • At various time points, cell morphology is assessed by cytospin preparations and staining (e.g., Wright-Giemsa).

  • The expression of cell surface markers associated with myeloid differentiation (e.g., CD11b, CD14, CD15) is quantified by flow cytometry.

  • An increase in mature granulocytic markers and corresponding morphological changes indicate the induction of differentiation.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Characterizing GSK321 cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Enzyme_Assay IDH1 Enzyme Inhibition Assay IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Cell_Culture Culture of IDH1 Mutant Cells Compound_Treatment Treatment with GSK321 Cell_Culture->Compound_Treatment Two_HG_Assay 2-HG Measurement (LC-MS/MS) Compound_Treatment->Two_HG_Assay Differentiation_Assay Differentiation Assessment (Flow Cytometry, Morphology) Compound_Treatment->Differentiation_Assay EC50_Determination EC50 Value Determination Two_HG_Assay->EC50_Determination Differentiation_Induction Induction of Differentiation Differentiation_Assay->Differentiation_Induction

Caption: Workflow for in vitro and cellular characterization of GSK321.

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of mutant IDH1 enzymes. Its mechanism of action, which involves the specific inhibition of the oncometabolite 2-HG, provides a strong rationale for its therapeutic potential in cancers driven by IDH1 mutations. The data presented in this guide underscore its utility as a valuable research tool for investigating the pathobiology of IDH1-mutant cancers and as a promising candidate for further drug development. Future research will likely focus on its clinical efficacy and safety profile in patients with IDH1-mutant malignancies.

References

(S,R)-Gsk321: A Deep Dive into its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

(S,R)-Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of the interaction between this compound and its target protein, mutant IDH1. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Target: Mutant Isocitrate Dehydrogenase 1 (IDH1)

The primary molecular target of this compound is the mutated form of Isocitrate Dehydrogenase 1 (IDH1).[1][2][3][4][5] Specifically, it demonstrates high potency against cancer-associated IDH1 mutations occurring at the R132 residue, including R132G, R132C, and R132H. Wild-type IDH1 is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, mutations at the R132 position confer a neomorphic enzymatic activity, causing the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.

Mechanism of Action: Allosteric Inhibition

This compound acts as an allosteric inhibitor of mutant IDH1. Crystallographic and biochemical studies have revealed that it binds to a pocket distinct from the active site of the enzyme. This binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the conversion of α-KG to 2-HG. By inhibiting the production of 2-HG, this compound effectively reverses the downstream oncogenic effects, including the restoration of normal epigenetic patterns and the induction of cellular differentiation in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Potency of GSK321 against Mutant and Wild-Type IDH1

TargetIC50 (nM)
IDH1 R132G2.9
IDH1 R132C3.8
IDH1 R132H4.6
Wild-Type IDH146

Table 2: Cellular Activity of GSK321

Cell LineAssayEC50 (nM)
HT1080 (IDH1 R132C mutant)Intracellular 2-HG Inhibition85

Table 3: Selectivity of GSK321

TargetSelectivity
IDH2>100-fold selectivity over IDH2

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathway of mutant IDH1 and a general experimental workflow for evaluating the efficacy of this compound.

cluster_0 Mutant IDH1 Signaling Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Normal Metabolism alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132X) alpha_KG->Mutant_IDH1 two_HG D-2-Hydroxyglutarate (Oncometabolite) TET2 TET2 two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Tumorigenesis Tumorigenesis Diff_Block->Tumorigenesis WT_IDH1->alpha_KG Mutant_IDH1->two_HG Neomorphic Activity Gsk321 This compound Gsk321->Mutant_IDH1 Allosteric Inhibition

Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.

cluster_1 Experimental Workflow for this compound Evaluation start Start cell_culture Culture IDH1-mutant Cancer Cells start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment biochemical_assay Biochemical Assay: Measure intracellular 2-HG levels treatment->biochemical_assay cellular_assay Cellular Assays: - Differentiation markers (e.g., CD11b) - Proliferation (e.g., Ki67) - Apoptosis (e.g., Annexin V) treatment->cellular_assay epigenetic_analysis Epigenetic Analysis: - DNA methylation arrays - Histone modification profiling treatment->epigenetic_analysis data_analysis Data Analysis and Interpretation biochemical_assay->data_analysis cellular_assay->data_analysis epigenetic_analysis->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for assessing the effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Intracellular 2-Hydroxyglutarate (2-HG) Measurement

Objective: To quantify the levels of the oncometabolite 2-HG in cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: IDH1-mutant cancer cell lines (e.g., HT1080) or primary patient-derived AML cells are cultured under standard conditions. Cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

  • Metabolite Extraction: Following treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and metabolites are extracted using a cold solvent mixture, typically 80% methanol. The cell lysates are then centrifuged to pellet cellular debris.

  • LC-MS/MS Analysis: The supernatant containing the extracted metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-HG levels are quantified by comparing the peak area of the sample to a standard curve generated with known concentrations of 2-HG. Data is often normalized to the total cell number or protein concentration.

Cellular Differentiation Assays

Objective: To assess the ability of this compound to induce differentiation in myeloid leukemia cells.

Methodology:

  • Cell Culture and Treatment: Primary AML blasts or AML cell lines with an IDH1 mutation are cultured in appropriate media. Cells are treated with this compound or a control for an extended period (e.g., 7-21 days) to allow for differentiation to occur.

  • Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers of myeloid differentiation, such as CD11b, CD14, and CD15. The percentage of cells expressing these markers is quantified using a flow cytometer. An increase in the expression of these markers indicates granulocytic or monocytic differentiation.

  • Morphological Analysis: Cytospin preparations of treated and control cells are stained with Wright-Giemsa. The morphology of the cells is then examined under a microscope to identify changes consistent with myeloid differentiation, such as nuclear segmentation and the presence of granules.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in an animal model of IDH1-mutant cancer.

Methodology:

  • Xenograft Model: Immunodeficient mice (e.g., NSG mice) are subcutaneously or intravenously injected with IDH1-mutant cancer cells to establish tumors or a leukemia model.

  • Drug Administration: Once tumors are established or leukemia is engrafted, mice are treated with this compound or a vehicle control. The drug is typically administered daily via oral gavage or intraperitoneal injection at a predetermined dose.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers for solid tumors. For leukemia models, disease burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow via flow cytometry. At the end of the study, tumors or tissues are collected for further analysis, including measurement of 2-HG levels and assessment of differentiation markers.

This technical guide provides a foundational understanding of this compound and its interaction with its core target, mutant IDH1. The provided data and methodologies offer a starting point for further research and development of this and similar targeted therapies.

References

(S,R)-Gsk321: A Technical Guide to a Potent Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET2 and histone demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation. (S,R)-Gsk321, the (S,R)-enantiomer of GSK321, is a potent and selective allosteric inhibitor of mutant IDH1. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in several cancers.[2] These mutations result in a gain-of-function, enabling the enzyme to convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3]

This compound is a highly potent and selective inhibitor of various IDH1 mutants.[4] It binds to an allosteric site, locking the enzyme in an inactive conformation and thereby preventing the production of 2-HG. This leads to the reversal of epigenetic abnormalities and the induction of differentiation in cancer cells, making it a promising therapeutic agent.

Data Presentation

In Vitro Efficacy

GSK321, the racemate of this compound, demonstrates potent inhibition of various IDH1 mutants with high selectivity over wild-type IDH1 and IDH2.

TargetIC50 (nM)
IDH1 R132G 2.9
IDH1 R132C 3.8
IDH1 R132H 4.6
Wild-Type IDH1 46
Selectivity over IDH2 >100-fold
Cellular Activity

In cellular assays, GSK321 effectively reduces the production of the oncometabolite 2-HG and induces differentiation in cancer cells.

Cell Line/ModelParameterValue
HT1080 (IDH1 R132C) EC50 for 2-HG Inhibition85 nM
Primary IDH1 Mutant AML Cells 2-HG Reduction (3 µM GSK321, 22 days)R132G: 0.13-fold; R132C: 0.15-fold; R132H: 0.29-fold
Primary IDH1 Mutant AML Cells Cell Proliferation (3 µM GSK321, 15 days)Initial 2- to 15-fold increase, then return to control levels
Primary IDH1 R132G AML Cells Cell Cycle (3 µM GSK321, 7 days)Decrease in G0 phase, Increase in G1 phase
HT1080 (IDH1 R132C) Histone Methylation (0-5 µM GSK321, 48h)Reduction of H3K9me2
In Vivo Efficacy

An in vivo study using a compound structurally related to GSK321, GSK864, in a male CD-1 mouse xenograft model with IDH1 mutant AML demonstrated a reduction in leukemic blasts. Another study with GSK321 in a similar model showed a decrease in 2-HG and blast percentage.

CompoundAnimal ModelDosage and AdministrationDurationKey Findings
GSK321 Male CD-1 mice with IDH1 mutant AML xenograft150 mg/kg; i.p.; daily15 daysDecreased 2-HG and percentage of blast cells.

Signaling Pathways and Mechanism of Action

Mutant IDH1 drives oncogenesis primarily through the production of 2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases. This leads to epigenetic dysregulation and altered cellular signaling. This compound, by inhibiting mutant IDH1, restores normal cellular processes.

Mutant_IDH1_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Epigenetic Dysregulation cluster_3 Downstream Cellular Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C, R132G) alpha_KG->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG TET2 TET2 Two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases (e.g., JmjC domain-containing) Two_HG->Histone_Demethylases Inhibition DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation (e.g., H3K9me2) Histone_Demethylases->Histone_Hypermethylation Prevents Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Increased_Proliferation Altered Proliferation & Cell Cycle Differentiation_Block->Increased_Proliferation Gsk321 This compound Gsk321->Mutant_IDH1 Allosteric Inhibition

Caption: Mechanism of action of this compound in mutant IDH1-driven cancer.

Experimental Protocols

Mutant IDH1 Enzymatic Activity Assay

This protocol measures the ability of this compound to inhibit the conversion of α-KG to 2-HG by mutant IDH1.

Enzymatic_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mixture: - Recombinant mutant IDH1 enzyme - NADPH - Assay buffer Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of This compound or vehicle control (DMSO) Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C for 30 minutes Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate reaction by adding α-KG Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_NADPH Measure NADPH consumption over time (e.g., absorbance at 340 nm or coupled fluorescent/colorimetric assay) Incubate->Measure_NADPH Calculate_IC50 Calculate IC50 values Measure_NADPH->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the mutant IDH1 enzymatic activity assay.

Methodology:

  • Reaction Setup: Assays are typically performed in a 96-well plate format.

  • Reagents:

    • Recombinant mutant IDH1 enzyme (e.g., R132H, R132C, R132G).

    • NADPH (reduced form).

    • α-Ketoglutarate (substrate).

    • Assay Buffer (e.g., Tris-HCl with MgCl2).

    • This compound serially diluted in DMSO.

  • Procedure: a. Add assay buffer, recombinant mutant IDH1 enzyme, and NADPH to each well. b. Add this compound or DMSO (vehicle control) to the respective wells. c. Pre-incubate the plate at 37°C for 30 minutes. d. Initiate the reaction by adding α-KG. e. Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. Alternatively, a coupled enzymatic reaction can be used to generate a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value using non-linear regression.

Cellular 2-HG Measurement by LC-MS/MS

This protocol quantifies the intracellular levels of 2-HG in cancer cells treated with this compound.

LC_MS_Workflow Start Start Cell_Culture Culture mutant IDH1 cancer cells (e.g., HT1080 or primary AML cells) Start->Cell_Culture Treat_Cells Treat cells with varying concentrations of This compound or vehicle control for 24-48 hours Cell_Culture->Treat_Cells Metabolite_Extraction Harvest cells and perform metabolite extraction (e.g., using cold methanol/water) Treat_Cells->Metabolite_Extraction Sample_Prep Centrifuge to pellet debris and collect supernatant Metabolite_Extraction->Sample_Prep LC_MS_Analysis Analyze supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Sample_Prep->LC_MS_Analysis Quantification Quantify 2-HG levels using a standard curve LC_MS_Analysis->Quantification Calculate_EC50 Calculate EC50 values Quantification->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for cellular 2-HG measurement by LC-MS/MS.

Methodology:

  • Cell Culture and Treatment: Plate mutant IDH1-harboring cells (e.g., HT1080 or primary AML cells) and treat with a dose range of this compound or DMSO for the desired duration (e.g., 24-48 hours).

  • Metabolite Extraction: a. Aspirate the culture medium and wash the cells with cold PBS. b. Add a cold extraction solvent (e.g., 80% methanol) and incubate at -80°C for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: a. Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris. b. Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis: a. Inject the metabolite extract into an LC-MS/MS system. b. Separate metabolites using a suitable chromatography column (e.g., HILIC). c. Detect and quantify 2-HG using mass spectrometry in selective reaction monitoring (SRM) mode.

  • Data Analysis: Generate a standard curve using known concentrations of 2-HG. Normalize the intracellular 2-HG levels to cell number or protein concentration. Plot the normalized 2-HG levels against the inhibitor concentration to determine the EC50 value.

AML Cell Differentiation Assay

This protocol assesses the ability of this compound to induce myeloid differentiation in AML cells by measuring the expression of cell surface markers such as CD11b.

Differentiation_Assay_Workflow Start Start Cell_Culture Culture primary IDH1 mutant AML cells Start->Cell_Culture Treat_Cells Treat cells with this compound or vehicle control Cell_Culture->Treat_Cells Incubate Incubate for an extended period (e.g., 9-15 days) Treat_Cells->Incubate Harvest_and_Stain Harvest cells and stain with fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD15) Incubate->Harvest_and_Stain Flow_Cytometry Analyze stained cells by flow cytometry Harvest_and_Stain->Flow_Cytometry Quantify_Markers Quantify the percentage of cells expressing differentiation markers Flow_Cytometry->Quantify_Markers End End Quantify_Markers->End

Caption: Workflow for the AML cell differentiation assay.

Methodology:

  • Cell Culture and Treatment: Culture primary AML cells harboring an IDH1 mutation in a suitable medium. Treat the cells with this compound (e.g., 3 µM) or DMSO for an extended period (e.g., 9-15 days).

  • Antibody Staining: a. Harvest the cells and wash with a suitable buffer (e.g., FACS buffer). b. Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., FITC-conjugated anti-CD11b, PE-conjugated anti-CD15) and markers to identify leukemic blasts (e.g., anti-CD45, anti-CD34, anti-CD38).

  • Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Gate on the cell population of interest (e.g., leukemic blasts).

  • Data Analysis: Determine the percentage of cells positive for the differentiation markers in the treated versus control groups.

Conclusion

This compound is a potent and selective allosteric inhibitor of mutant IDH1 with promising preclinical activity. By effectively reducing the oncometabolite 2-HG, it reverses the epigenetic dysregulation and differentiation block characteristic of IDH1-mutant cancers. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies targeting mutant IDH1. Further investigation into the pharmacokinetics and in vivo long-term efficacy of this compound is warranted to advance its clinical development.

References

Discovery and Synthesis of Gsk321 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML). The therapeutic efficacy of Gsk321 is stereospecific, necessitating a thorough understanding of the discovery, synthesis, and biological activity of its individual enantiomers. This technical guide provides a comprehensive overview of the synthesis of Gsk321, the separation of its enantiomers, and their differential biological activities. Detailed experimental protocols, structured data tables for quantitative analysis, and diagrams of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in various malignancies, including acute myeloid leukemia (AML).[1] These mutations lead to a neomorphic enzymatic activity, the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3] Accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3]

Gsk321 has emerged as a potent and selective inhibitor of mutant IDH1. It binds to an allosteric site at the dimer interface of the enzyme, distinct from the active site, and locks it in an inactive conformation. This allosteric mechanism allows for high selectivity for the mutant enzyme over the wild-type (WT) IDH1. The chemical name for Gsk321 is (7R)-1-[(4-fluorophenyl)methyl]-N-{3-[(1S)-1-hydroxyethyl]phenyl}-7-methyl-5-(1H-pyrrol-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide. The molecule possesses two chiral centers, leading to four possible stereoisomers. The biological activity of Gsk321 resides primarily in one of these stereoisomers, highlighting the importance of stereoselective synthesis or efficient chiral separation.

Discovery and Biological Activity

Gsk321 was identified through a high-throughput screening campaign targeting the R132H mutant IDH1 enzyme. Subsequent optimization of a tetrahydropyrazolopyridine scaffold led to the discovery of Gsk321 as a highly potent inhibitor of various IDH1 mutants.

In Vitro Activity

The inhibitory activity of Gsk321 and its enantiomers has been evaluated in various biochemical and cellular assays. The data clearly demonstrates the stereospecificity of its action.

CompoundTargetIC50 (nM)EC50 (nM)Reference
Gsk321 ((7R,1S)-enantiomer) IDH1 R132G2.9-
IDH1 R132C3.885 (HT1080 cells)
IDH1 R132H4.6-
WT IDH146-
(S,R)-enantiomer of Gsk321 IDH1 R132GData not available-
IDH1 R132CData not available-
IDH1 R132HData not available-
WT IDH1Data not available-
(R,R)-GSK321 WT IDH1120-
Mutant R132H IDH1Some cross-reactivity-
GSK990 (inactive analog) IDH1 mutants>100,000>36,000

Table 1: In Vitro Inhibitory Activity of Gsk321 and its Analogs.

Mechanism of Action

Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG lead to the inhibition of α-KG-dependent dioxygenases, including TET2 and histone demethylases. This results in DNA and histone hypermethylation, leading to a block in hematopoietic differentiation and promoting leukemogenesis. Gsk321, by inhibiting mutant IDH1, reduces 2-HG levels, thereby restoring normal epigenetic regulation and inducing differentiation of AML cells.

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 AML Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate TET2 TET2 aKG->TET2 Cofactor Histone_Demethylases Histone Demethylases aKG->Histone_Demethylases Cofactor WT_IDH1->aKG DNA_Demethylation DNA Demethylation TET2->DNA_Demethylation Histone_Demethylation Histone Demethylation Histone_Demethylases->Histone_Demethylation Differentiation Normal Differentiation DNA_Demethylation->Differentiation Histone_Demethylation->Differentiation aKG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132H/C/G) aKG_mut->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG TET2_inhibited TET2 (Inhibited) Two_HG->TET2_inhibited Inhibits Histone_Demethylases_inhibited Histone Demethylases (Inhibited) Two_HG->Histone_Demethylases_inhibited Inhibits Hypermethylation DNA/Histone Hypermethylation TET2_inhibited->Hypermethylation Histone_Demethylases_inhibited->Hypermethylation Differentiation_Block Differentiation Block Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Gsk321 Gsk321 Gsk321->Mutant_IDH1 Allosterically Inhibits Gsk321_Synthesis_Workflow Starting_Materials Starting Materials Pyrazolo_Pyridine_Core Pyrazolo[4,3-c]pyridine Core Synthesis Starting_Materials->Pyrazolo_Pyridine_Core Amide_Coupling Amide Coupling Pyrazolo_Pyridine_Core->Amide_Coupling Diastereomeric_Mixture Gsk321 Diastereomeric Mixture Amide_Coupling->Diastereomeric_Mixture Chiral_Separation Chiral Separation (HPLC) Diastereomeric_Mixture->Chiral_Separation Enantiomer_1 (7R,1S)-Gsk321 Chiral_Separation->Enantiomer_1 Enantiomer_2 Other Stereoisomers Chiral_Separation->Enantiomer_2

References

An In-depth Technical Guide to the Biochemical Properties of (S,R)-Gsk321

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biochemical properties of (S,R)-Gsk321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, potency, selectivity, and cellular effects of this compound.

Introduction

Point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[1] this compound, the (S,R)-enantiomer of GSK321, has emerged as a powerful chemical probe and potential therapeutic agent for targeting these mutant IDH1 enzymes.[2][3]

Mechanism of Action

This compound acts as an allosteric inhibitor of mutant IDH1. Crystallographic studies have revealed that it binds to an allosteric pocket at the dimer interface of the IDH1 enzyme, distinct from the active site. This binding event locks the enzyme in an open, catalytically inactive conformation, thereby preventing the conversion of α-KG to 2-HG. A key advantage of this allosteric mechanism is its ability to inhibit multiple clinically relevant IDH1 mutants. Furthermore, because it does not compete with the tightly bound cofactor NADPH, this compound maintains excellent potency within the cellular environment.

cluster_0 Mutant IDH1 Enzyme Cycle cluster_1 Inhibition by this compound alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) alpha_KG->Mutant_IDH1 NADPH NADPH NADPH->Mutant_IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2_HG NADP NADP+ Mutant_IDH1->NADP Gsk321 This compound Inactive_Complex Inactive Mutant IDH1- This compound Complex Gsk321->Mutant_IDH1 Gsk321->Inactive_Complex Forms Inactive_Complex->2_HG Inhibits Production

Caption: Mechanism of this compound inhibition of mutant IDH1.

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of various IDH1 mutants. Its inhibitory activity is significantly lower against wild-type (WT) IDH1 and IDH2 enzymes, demonstrating its selectivity.

Table 1: Biochemical Inhibitory Potency of this compound
Target EnzymeIC50 (nM)
IDH1 Mutants
IDH1 R132G2.9
IDH1 R132C3.8
IDH1 R132H4.6
Wild-Type Enzymes
IDH1 WT46
IDH2 R140Q1,358
IDH2 R172S1,034
IDH2 WT496

Data compiled from multiple sources.

The compound exhibits over 100-fold selectivity for mutant IDH1 over IDH2. A structurally related but inactive inhibitor, GSK990, shows significantly weaker or no activity against these enzymes and serves as a useful negative control in experiments.

Cellular Activity

In cellular assays, this compound effectively reduces the levels of intracellular 2-HG in cancer cell lines harboring IDH1 mutations.

Table 2: Cellular Activity of this compound
Cell LineIDH1 MutationAssayEC50 (nM)
HT-1080R132C2-HG Production85

In primary IDH1 mutant AML cells, treatment with this compound leads to a significant, concentration-dependent decrease in intracellular 2-HG levels. This reduction in the oncometabolite abrogates the myeloid differentiation block, inducing granulocytic differentiation of leukemic blasts and immature stem-like cells.

Start Primary IDH1 Mutant AML Cells Treatment Treat with This compound Start->Treatment 2HG_Reduction Decrease in intracellular 2-HG Treatment->2HG_Reduction Differentiation_Block Abrogation of Myeloid Differentiation Block 2HG_Reduction->Differentiation_Block Granulocytic_Differentiation Induction of Granulocytic Differentiation Differentiation_Block->Granulocytic_Differentiation End Differentiated Myeloid Cells Granulocytic_Differentiation->End

Caption: Cellular effects of this compound on AML cells.

Experimental Protocols

Biochemical IC50 Determination for IDH1 Inhibition

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against mutant and wild-type IDH1 enzymes.

Step1 Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0) 10 mM MgCl2 0.005% (v/v) Tween 20 0.1 mg/mL BSA 0.2 mM DTT Step2 Prepare serial dilutions of This compound in DMSO. Step1->Step2 Step3 Add recombinant IDH1 enzyme (mutant or WT) to assay wells. Step2->Step3 Step4 Add this compound dilutions to the wells. Step3->Step4 Step5 Initiate reaction by adding substrates (α-KG and NADPH). Step4->Step5 Step6 Incubate at a controlled temperature (e.g., 25°C). Step5->Step6 Step7 Monitor NADPH oxidation by measuring absorbance at 340 nm or 2-HG production by LC-MS/MS. Step6->Step7 Step8 Calculate percent inhibition and determine IC50 values using non-linear regression. Step7->Step8

Caption: Workflow for biochemical IC50 determination.

Materials:

  • Recombinant human IDH1 (R132G, R132C, R132H, or WT)

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, 0.2 mM DTT, pH 8.0)

  • DMSO

  • Microplate reader or LC-MS/MS system

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the recombinant IDH1 enzyme to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Incubate the plate at a constant temperature.

  • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm, or the production of 2-HG is quantified using LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model. For potent inhibitors, a tight-binding equation may be necessary.

Cellular 2-HG Measurement

This protocol describes the measurement of intracellular 2-HG levels in IDH1-mutant cells following treatment with this compound.

Materials:

  • IDH1-mutant cell line (e.g., HT-1080)

  • This compound

  • Cell culture medium and supplements

  • Extraction solvent (e.g., 1:1 acetonitrile/methanol)

  • LC-MS/MS system

Procedure:

  • Seed IDH1-mutant cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • After treatment, wash the cells with PBS and harvest them.

  • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 1:1 acetonitrile/methanol).

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Quantify the amount of 2-HG in the supernatant using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the total cell number or protein concentration.

  • Calculate the EC50 value by plotting the percentage of 2-HG reduction against the log of the inhibitor concentration.

Conclusion

This compound is a potent, selective, and cell-permeable allosteric inhibitor of mutant IDH1 enzymes. Its well-defined mechanism of action and its ability to reverse the oncogenic effects of 2-HG in cancer cells make it an invaluable tool for basic research and a promising candidate for therapeutic development. The data and protocols presented in this guide provide a solid foundation for further investigation and application of this compound in the study of IDH1-mutant cancers.

References

(S,R)-Gsk321 structure and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S,R)-Gsk321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).

Chemical Structure and Formula

This compound is a specific stereoisomer of Gsk321. The chemical identity of Gsk321 is well-characterized, providing a foundational understanding of its therapeutic potential.

Chemical Formula: C₂₈H₂₈FN₅O₃[1]

IUPAC Name: (R)-1-(4-Fluorobenzyl)-N-(3-((S)-1-hydroxyethyl)phenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide[1]

SMILES Code: O=C(C1=NN(CC2=CC=C(F)C=C2)C3=C1CN(C(C4=CC=CN4)=O)C[C@H]3C)NC5=CC=CC(--INVALID-LINK--C)=C5[1]

Molecular Weight: 501.56 g/mol []

CAS Number for (S,R)-enantiomer: 1816272-18-0[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Gsk321, the parent compound of the (S,R) enantiomer, demonstrating its potency and selectivity.

ParameterValueCell Line/EnzymeNotes
IC₅₀ 2.9 nMMutant IDH1 (R132G)In vitro biochemical assay.
3.8 nMMutant IDH1 (R132C)In vitro biochemical assay.
4.6 nMMutant IDH1 (R132H)In vitro biochemical assay.
46 nMWild-Type IDH1In vitro biochemical assay.
EC₅₀ 85 nMHT-1080 (IDH1 R132C)Inhibition of intracellular 2-hydroxyglutarate (2-HG) production.
2-HG Reduction 0.13-foldPrimary AML cells (R132G)Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.
0.15-foldPrimary AML cells (R132C)Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.
0.29-foldPrimary AML cells (R132H)Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.

Mechanism of Action and Signaling Pathway

Gsk321 is an allosteric inhibitor of mutant IDH1 enzymes. Point mutations in IDH1, such as R132H, R132C, and R132G, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone demethylases, which results in epigenetic alterations such as histone hypermethylation (e.g., H3K9me2) and a block in cellular differentiation.

This compound binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibition blocks the production of 2-HG. The subsequent reduction in intracellular 2-HG levels restores the activity of histone demethylases, leading to a decrease in repressive histone marks and promoting the differentiation of leukemic cells.

Signaling_Pathway cluster_0 Mutant IDH1 Activity cluster_1 Epigenetic Dysregulation & Differentiation Block cluster_2 Therapeutic Intervention mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C, R132G) two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG Neomorphic Activity reduced_2hg Reduced 2-HG Levels mutant_IDH1->reduced_2hg alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 histone_demethylases Histone Demethylases (α-KG dependent) two_HG->histone_demethylases Inhibition histone_methylation Increased Histone Methylation (e.g., H3K9me2) histone_demethylases->histone_methylation Leads to differentiation_block Block in Cellular Differentiation histone_methylation->differentiation_block gsk321 This compound gsk321->mutant_IDH1 Allosteric Inhibition restored_demethylase Restored Histone Demethylase Activity reduced_2hg->restored_demethylase differentiation Cellular Differentiation restored_demethylase->differentiation

Caption: Signaling pathway of this compound in mutant IDH1 cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of intracellular 2-HG levels.

Experimental_Workflow_2HG start Start: Cell Culture (e.g., HT-1080 or primary AML cells) treatment Treatment with this compound (e.g., 24 hours) start->treatment cell_harvesting Cell Harvesting and Lysis treatment->cell_harvesting metabolite_extraction Metabolite Extraction (e.g., with methanol/acetonitrile/water) cell_harvesting->metabolite_extraction derivatization Optional: Chiral Derivatization (to separate D- and L-2-HG) metabolite_extraction->derivatization lc_ms_analysis LC-MS/MS Analysis derivatization->lc_ms_analysis data_analysis Data Analysis: Quantification of 2-HG levels (normalized to cell number or protein concentration) lc_ms_analysis->data_analysis end End: Determination of EC₅₀ data_analysis->end Experimental_Workflow_Differentiation start Start: Isolate Primary AML Cells (from patient samples) treatment Ex vivo Culture and Treatment with this compound (e.g., 9-15 days) start->treatment facs_analysis Flow Cytometry (FACS) Analysis treatment->facs_analysis morphological_analysis Morphological Analysis (e.g., Wright-Giemsa staining) treatment->morphological_analysis end End: Assessment of Myeloid Differentiation facs_analysis->end morphological_analysis->end

References

The Potent Mutant IDH1 Inhibitor (S,R)-Gsk321 Effectively Reduces Oncometabolite 2-Hydroxyglutarate Levels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S,R)-Gsk321, also known as GSK321, has emerged as a highly potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3][4] this compound directly targets this pathogenic pathway by inhibiting mutant IDH1, thereby reducing 2-HG levels and promoting the differentiation of malignant cells. This technical guide provides a comprehensive overview of the effects of this compound on 2-hydroxyglutarate levels, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key data on its potency against different IDH1 mutants and its effect on intracellular 2-HG levels.

Table 1: Biochemical Potency of this compound against Mutant IDH1 Enzymes

Mutant IDH1 EnzymeIC50 (nM)
R132G2.9
R132C3.8
R132H4.6
Wild-Type (WT) IDH146

Data sourced from MedChemExpress and GlpBio.

Table 2: Cellular Activity of this compound in Inhibiting 2-HG Production

Cell LineIDH1 MutationAssay DurationEC50 (nM)
HT1080R132C24 hours85

Data sourced from MedChemExpress and a study published in a peer-reviewed journal.

Table 3: Effect of this compound on Intracellular 2-HG Levels in Primary IDH1 Mutant AML Cells

IDH1 MutationTreatment ConcentrationTreatment DurationFold Change in 2-HG (vs. DMSO control)
R132G3 µM6 days0.13
R132C3 µM6 days0.15
R132H3 µM6 days0.29

Data extracted from a study on Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia.

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of mutant IDH1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive. This inhibition prevents the conversion of α-ketoglutarate to 2-HG, leading to a significant reduction in the intracellular concentration of this oncometabolite. The decrease in 2-HG levels is believed to restore the function of α-KG-dependent dioxygenases, such as TET2, which are involved in DNA and histone demethylation. This reversal of the hypermethylation state caused by 2-HG accumulation allows for the normal differentiation of hematopoietic and other progenitor cells.

Gsk321_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Treated Cancer Cell Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate WT IDH1 Normal\nMetabolism Normal Metabolism alpha-Ketoglutarate->Normal\nMetabolism Isocitrate_mut Isocitrate alpha-Ketoglutarate_mut alpha-Ketoglutarate Isocitrate_mut->alpha-Ketoglutarate_mut WT IDH1 alpha-Ketoglutarate_mut->Normal\nMetabolism 2-Hydroxyglutarate 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 Mutant_IDH1_Inhibited Mutant IDH1 (Inhibited) Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) 2-Hydroxyglutarate->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Restored_Differentiation Restored Cellular Differentiation Epigenetic_Dysregulation->Restored_Differentiation Reversal Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Gsk321 This compound Gsk321->Mutant_IDH1_Inhibited Inhibits Gsk321_Experimental_Workflow Workflow for Evaluating this compound Efficacy start Start: Culture IDH1-mutant and WT cells treatment Treat cells with varying concentrations of this compound and vehicle control (DMSO) start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation cell_lysis Harvest and lyse cells incubation->cell_lysis differentiation_assay Assess cellular differentiation (e.g., flow cytometry for cell surface markers) incubation->differentiation_assay Parallel Experiment hg_measurement Measure intracellular 2-HG levels using LC-MS/MS cell_lysis->hg_measurement data_analysis Analyze data: Determine EC50 and fold change in 2-HG hg_measurement->data_analysis end End: Correlate 2-HG reduction with biological effects data_analysis->end differentiation_assay->end

References

The Role of (S,R)-Gsk321 in Acute Myeloid Leukemia (AML) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). (S,R)-Gsk321, an enantiomer of the potent and selective mutant IDH1 inhibitor GSK321, has emerged as a critical tool in AML research. This technical guide provides an in-depth overview of the role of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Introduction: Targeting Mutant IDH1 in AML

Mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, leading to global epigenetic alterations such as DNA and histone hypermethylation.[2] This hypermethylation phenotype disrupts normal hematopoietic differentiation, contributing to the development of AML.[2]

GSK321 and its enantiomer, this compound, are allosteric inhibitors that specifically target these mutant forms of IDH1.[2][3] By binding to an allosteric site, GSK321 locks the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG. This targeted inhibition aims to reverse the epigenetic blockade and induce the differentiation of leukemic cells.

Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of mutant IDH1 enzymes. Its mechanism of action can be summarized in the following steps:

  • Allosteric Inhibition: GSK321 binds to an allosteric site on the mutant IDH1 enzyme, distinct from the active site.

  • Conformational Locking: This binding induces a conformational change that locks the enzyme in a catalytically inactive state.

  • Inhibition of 2-HG Production: The inactive enzyme is unable to convert α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.

  • Reversal of Epigenetic Dysregulation: The decrease in 2-HG restores the activity of α-KG-dependent dioxygenases, leading to a reversal of DNA and histone hypermethylation.

  • Induction of Myeloid Differentiation: The restoration of a more normal epigenetic landscape abrogates the block in myeloid differentiation, promoting the maturation of leukemic blasts into granulocytes.

Signaling Pathway of Mutant IDH1 and GSK321 Intervention

GSK321_Mechanism_of_Action Mechanism of Action of GSK321 in Mutant IDH1 AML cluster_0 Mutant IDH1 Pathophysiology cluster_1 Therapeutic Intervention Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C, R132G) 2_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Mutant_IDH1->2_HG Neomorphic activity alpha_KG α-Ketoglutarate (α-KG) alpha_KG->Mutant_IDH1 TET2_inhibition Inhibition of α-KG-dependent dioxygenases (e.g., TET2) 2_HG->TET2_inhibition Hypermethylation DNA & Histone Hypermethylation TET2_inhibition->Hypermethylation Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression GSK321 This compound Allosteric_Inhibition Allosteric Inhibition of Mutant IDH1 GSK321->Allosteric_Inhibition Allosteric_Inhibition->Mutant_IDH1 2_HG_Reduction Reduced 2-HG Production Allosteric_Inhibition->2_HG_Reduction Epigenetic_Reversal Reversal of Hypermethylation 2_HG_Reduction->Epigenetic_Reversal Differentiation_Induction Induction of Granulocytic Differentiation Epigenetic_Reversal->Differentiation_Induction Therapeutic_Effect Therapeutic Effect Differentiation_Induction->Therapeutic_Effect

Caption: Signaling pathway of mutant IDH1 in AML and the intervention point of this compound.

Quantitative Data

The following tables summarize the key quantitative data for GSK321 from preclinical studies.

Table 1: Biochemical Potency of GSK321 Against IDH1 and IDH2 Enzymes
Target EnzymeIC50 (nM)
IDH1 Mutants
IDH1 R132G2.9
IDH1 R132C3.8
IDH1 R132H4.6
Wild-Type Enzymes
Wild-Type IDH146
IDH2 Mutants & WT
IDH2 R140Q1,358
IDH2 R172S1,034
Wild-Type IDH2496

Data compiled from multiple sources indicating high potency and selectivity for mutant IDH1.

Table 2: Cellular Activity of GSK321
Cell Line / ConditionEndpointValue
HT1080 (IDH1 R132C)2-HG ProductionEC50 = 85 nM
Primary IDH1 R132G AML Cells2-HG Inhibition (at 1.7 µM)78%
Primary IDH1 Mutant AML Cells (3 µM, 6 days)2-HG Reduction (fold change)R132G: 0.13, R132C: 0.15, R132H: 0.29
Primary IDH1 R132G AML Cells (7 days)Decrease in Leukemic Blasts0.7-fold vs. control
Primary IDH1 R132G AML Cells (7 days)Increase in Granulocytic/Monocytic Cells2.5-fold vs. control
Table 3: Effects of GSK321 on Cell Cycle in Primary IDH1 Mutant AML Cells (Day 7)
Cell Cycle PhaseR132G IDH1R132C IDH1
G0 (Quiescent)
GSK32136.7 ± 4.4%24.0 ± 11.8%
Control (GSK990)65.7 ± 6.5%54.1 ± 3.8%
Control (DMSO)64.9 ± 2.4%56.6 ± 15.3%
G1
GSK32157.9 ± 6.9%66.8 ± 12.0%
Control (GSK990)25.3 ± 2.5%30.6 ± 8.9%
Control (DMSO)27.0 ± 2.6%21.6 ± 11.8%

Treatment with GSK321 leads to a decrease in quiescent (G0) cells and an increase in G1 phase cells, suggesting an exit from quiescence and entry into the cell cycle, which is followed by differentiation and eventual cell death after prolonged treatment.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of this compound in AML research.

Treatment of Primary AML Cells ex vivo

Objective: To assess the effect of GSK321 on 2-HG levels, cell differentiation, and viability in patient-derived AML cells.

Methodology:

  • Cell Isolation: Mononuclear cells are isolated from bone marrow or peripheral blood of AML patients with confirmed IDH1 mutations.

  • Cell Culture: Cells are cultured in suspension in a suitable medium (e.g., RPMI-1640) supplemented with cytokines to support viability and proliferation.

  • Treatment: Cells are treated with varying concentrations of GSK321 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO). An inactive structural analog like GSK990 may be used as a negative control.

  • Incubation: Cells are incubated for a specified period, ranging from a few days to several weeks (e.g., 6 to 22 days), to observe both early and late effects.

  • Analysis:

    • 2-HG Measurement: Intracellular 2-HG levels are quantified using mass spectrometry.

    • Flow Cytometry: Cell surface markers (e.g., CD15, CD45) are analyzed to assess myeloid differentiation and quantify leukemic blast populations.

    • Cell Cycle Analysis: DNA content is measured (e.g., using Hoechst and Pyronin Y staining) to determine the distribution of cells in different phases of the cell cycle.

    • Viability Assays: Annexin V and propidium iodide staining can be used to assess apoptosis and cell death.

Gene Expression and Methylation Analysis

Objective: To investigate the molecular changes underlying the biological effects of GSK321.

Methodology:

  • Sample Preparation: Primary IDH1 mutant AML cells are treated with GSK321 or controls as described above.

  • RNA/DNA Extraction: RNA and DNA are extracted from the treated cells.

  • Gene Expression Profiling: Microarray or RNA-sequencing is performed to identify differentially expressed genes following GSK321 treatment.

  • DNA Methylation Analysis: Techniques such as enhanced reduced representation bisulfite sequencing (ERRBS) are used to assess genome-wide changes in DNA methylation patterns.

  • Bioinformatic Analysis: Pathway analysis and gene set enrichment analysis are conducted to identify the biological processes and signaling pathways affected by GSK321.

Experimental Workflow for Assessing GSK321 in Primary AML Cells

Experimental_Workflow Experimental Workflow for GSK321 Evaluation in Primary AML Cells cluster_analysis Analysis Methods Start Isolate Primary AML Cells (IDH1 Mutant) Culture Suspension Culture Start->Culture Treatment Treat with GSK321, GSK990 (control), or DMSO Culture->Treatment Incubation Incubate (6-22 days) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis MS Mass Spectrometry (2-HG Levels) Analysis->MS Flow Flow Cytometry (Differentiation, Viability) Analysis->Flow Sequencing Genomic Analysis (Gene Expression, Methylation) Analysis->Sequencing

Caption: A generalized workflow for the ex vivo evaluation of this compound on primary AML cells.

Conclusion and Future Directions

This compound is a pivotal research tool for understanding and targeting the underlying biology of IDH1-mutant AML. Its high potency and selectivity allow for the precise interrogation of the consequences of mutant IDH1 inhibition. Preclinical data strongly support its mechanism of action, demonstrating a clear link between the reduction of the oncometabolite 2-HG, the reversal of epigenetic dysregulation, and the induction of myeloid differentiation.

Future research will likely focus on several key areas:

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-leukemic agents, such as conventional chemotherapy or other targeted therapies like BCL-2 inhibitors.

  • Mechanisms of Resistance: Understanding how AML cells may develop resistance to mutant IDH1 inhibitors is crucial for developing strategies to overcome it.

  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with IDH1 inhibitors.

The continued study of this compound and similar compounds will be instrumental in advancing targeted therapies for AML and other IDH1-mutated cancers, ultimately aiming to improve patient outcomes.

References

Foundational Research on Tetrahydropyrazolopyridine Series Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tetrahydropyrazolopyridine series inhibitors. This class of compounds has shown significant promise as modulators of two distinct and critical therapeutic targets: the anion exchanger pendrin (SLC26A4) and the LIM domain kinases (LIMK1/2). This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and discovery workflows.

Introduction to Tetrahydropyrazolopyridine Inhibitors

The tetrahydropyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective inhibitors for different target classes. Foundational research has primarily focused on two key areas:

  • Pendrin (SLC26A4) Inhibition: Pendrin is a transmembrane anion exchanger responsible for the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and other anions.[1][2] It is upregulated in inflammatory airway diseases such as asthma and cystic fibrosis, where it is believed to contribute to the dehydration of the airway surface liquid (ASL).[1][2] Tetrahydropyrazolopyridine-based inhibitors of pendrin have been developed as potential therapeutics to restore ASL height and improve mucociliary clearance.[2]

  • LIM Kinase (LIMK) Inhibition: LIM kinases 1 and 2 are key regulators of actin cytoskeletal dynamics. They act downstream of the Rho family of GTPases and phosphorylate cofilin, an actin-depolymerizing factor. This phosphorylation inactivates cofilin, leading to the stabilization of actin filaments. Aberrant LIMK activity is implicated in diseases such as cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. A novel class of allosteric dual LIMK1/2 inhibitors has been developed based on a tetrahydropyrazolopyridinone scaffold.

Data Presentation: Quantitative Inhibitor Potency

The following tables summarize the quantitative data for tetrahydropyrazolopyridine series inhibitors against their respective targets.

Table 1: Inhibitory Activity of Tetrahydropyrazolopyridine Analogs against Pendrin (SLC26A4)

CompoundStructureIC₅₀ (µM)
1 4-chlorophenyl urea derivative~7
17 3-fluorophenoxy derivative4.6
18 4-fluorophenoxy derivative3.3
19 3,5-difluorophenoxy derivative3.1
20 Ester analog> 25
21 Carboxylic acid analog> 25

Table 2: Inhibitory Activity of Tetrahydropyrazolopyridinone Analogs against LIMK1/2

CompoundLIMK1 pIC₅₀ (RapidFire)LIMK2 pIC₅₀ (RapidFire)p-cofilin pIC₅₀ (AlphaLISA)
34 6.406.206.20
57 < 5.0< 5.0< 5.0
69 (MDI-117740) Potent dual inhibitorPotent dual inhibitorData not specified as pIC₅₀, but described as highly potent

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of tetrahydropyrazolopyridine inhibitors.

Synthesis of Tetrahydropyrazolopyridine Pendrin Inhibitors

A regioselective synthesis route has been developed for this class of compounds. The following is a representative protocol for the synthesis of the lead compound 1 .

Scheme 1: Regioselective Synthesis of a Tetrahydropyrazolopyridine Pendrin Inhibitor

  • Step a-c: Synthesis of 1,3-diketone (10): The synthesis begins with a Stork enamine reaction between N-Boc-piperidin-4-one and ethyl 2-chloro-2-oxoacetate. The resulting product is then hydrolyzed using a biphasic system of dichloromethane (DCM) and aqueous HCl to yield the ester-containing 1,3-diketone 10 .

  • Step d: Pyrazole formation (7): Methylhydrazine is refluxed with the 1,3-diketone 10 in ethanol to afford the pyrazole 7 as a single regioisomer.

  • Step e: Reduction (6): The ester in compound 7 is reduced using lithium borohydride (LiBH₄) in diethyl ether to give the corresponding alcohol 6 .

  • Step f: Bromination (14): The alcohol 6 is converted to the bromide 14 via an Appel reaction using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in DCM.

  • Step g: Ether formation (15): Reaction of the bromide 14 with 3-fluorophenol in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) yields the ether 15 .

  • Step h: Boc deprotection (16): The Boc protecting group of 15 is removed using trifluoroacetic acid (TFA) in DCM to give the free amine 16 .

  • Step i: Urea formation (1): Finally, the amine 16 is reacted with 4-chlorophenyl isocyanate in anhydrous DCM to yield the target urea compound 1 .

Pendrin Inhibition Assay: Cell-Based Functional Assay

The inhibitory activity of compounds against pendrin is determined using a functional cell-based assay that measures pendrin-mediated Cl⁻/I⁻ exchange.

  • Cell Line: Fischer rat thyroid (FRT) cells stably expressing murine pendrin and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L/F46L) are used.

  • Assay Principle: The assay measures the rate of iodide (I⁻) influx, which quenches the fluorescence of the YFP. Pendrin inhibitors will reduce the rate of Cl⁻/I⁻ exchange, thereby slowing the rate of fluorescence quenching.

  • Procedure:

    • FRT cells are plated in 96-well microplates.

    • The cells are washed with a chloride-containing buffer.

    • The test compounds are added to the wells at various concentrations.

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured.

    • An iodide-containing solution is added to initiate the Cl⁻/I⁻ exchange.

    • The decrease in fluorescence over time is monitored.

    • The initial rate of fluorescence decrease is calculated and used to determine the IC₅₀ value for each compound.

LIMK Inhibition Assay: RapidFire Mass Spectrometry

The enzymatic activity of LIMK inhibitors is often assessed using a RapidFire high-throughput mass spectrometry assay that measures the phosphorylation of cofilin.

  • Assay Components: Recombinant LIMK1 or LIMK2 enzyme, cofilin substrate, and ATP.

  • Assay Principle: The assay quantifies the amount of phosphorylated cofilin produced by the kinase reaction.

  • Procedure:

    • The kinase reaction is set up in a 384-well plate containing the LIMK enzyme, cofilin, ATP, and the test inhibitor at various concentrations.

    • The reaction is incubated at room temperature for a defined period.

    • The reaction is quenched by the addition of an acid solution.

    • The plate is then loaded onto the RapidFire system.

    • The sample is rapidly loaded onto a solid-phase extraction (SPE) cartridge to separate the phosphorylated cofilin from other reaction components.

    • The phosphorylated cofilin is eluted from the SPE cartridge directly into the mass spectrometer.

    • The amount of phosphorylated cofilin is quantified by mass spectrometry.

    • The data is used to calculate the IC₅₀ values for the inhibitors.

Cellular LIMK Inhibition Assay: AlphaLISA for Phospho-Cofilin

To determine the potency of inhibitors in a cellular context, the levels of phosphorylated cofilin (p-cofilin) in treated cells are measured using an AlphaLISA assay.

  • Cell Line: A suitable cell line, such as the neuroblastoma cell line SH-SY5Y, is used.

  • Assay Principle: This is a bead-based immunoassay that quantifies p-cofilin levels in cell lysates. In the presence of p-cofilin, antibody-coated donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated.

    • The cells are treated with the test inhibitors at various concentrations for a specified time.

    • The cells are then lysed to release the intracellular proteins.

    • The cell lysate is transferred to a 384-well assay plate.

    • AlphaLISA acceptor beads conjugated to an antibody specific for p-cofilin and biotinylated anti-cofilin antibody are added.

    • After an incubation period, streptavidin-coated donor beads are added.

    • The plate is incubated in the dark.

    • The AlphaLISA signal is read on a compatible plate reader.

    • The signal is inversely proportional to the amount of LIMK inhibition. IC₅₀ values are calculated from the dose-response curves.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Pendrin's role in airway surface liquid regulation.

limk_pathway cluster_upstream Upstream Signaling cluster_core Core Kinase Cascade cluster_downstream Downstream Effects rho_gtpase Rho GTPases (Rho, Rac, Cdc42) rock_pak ROCK / PAK rho_gtpase->rock_pak Activates limk LIMK1/2 rock_pak->limk Phosphorylates & Activates cofilin Cofilin limk->cofilin Phosphorylates p_cofilin p-Cofilin (Inactive) cofilin->p_cofilin stabilization Filament Stabilization & Reduced Turnover p_cofilin->stabilization actin Actin Filaments stabilization->actin

Caption: The Rho-GTPase-LIMK signaling pathway.

experimental_workflow start High-Throughput Screening (HTS) hit_id Hit Identification (Tetrahydropyrazolopyridine Core) start->hit_id synthesis Chemical Synthesis of Analogs hit_id->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar in_vitro In Vitro Assays (e.g., RapidFire, AlphaLISA) sar->in_vitro lead_opt Lead Optimization sar->lead_opt cell_based Cell-Based Assays (e.g., YFP Quenching, p-cofilin) in_vitro->cell_based cell_based->sar Feedback preclinical Preclinical Studies lead_opt->preclinical

Caption: Experimental workflow for inhibitor discovery.

sbd_workflow target_id Target Identification (e.g., LIMK) structure_det 3D Structure Determination (X-ray, Cryo-EM) target_id->structure_det docking In Silico Docking & Virtual Screening structure_det->docking design Rational Design of Novel Analogs docking->design synthesis Synthesis design->synthesis testing Biological Testing synthesis->testing iterate Iterative Optimization testing->iterate iterate->design Refine Design

Caption: Structure-based drug design logical workflow.

References

A Deep Dive into the Selectivity of (S,R)-Gsk321 for IDH1 R132 Mutants Over IDH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) by (S,R)-Gsk321, a potent allosteric inhibitor. Gain-of-function mutations in IDH1, particularly at the R132 residue, are key drivers in several cancers, including acute myeloid leukemia (AML) and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This compound has emerged as a highly selective inhibitor of these IDH1 mutants, demonstrating significant therapeutic potential. This document details the quantitative selectivity, underlying mechanisms, and the experimental protocols used to characterize this inhibitor.

Quantitative Selectivity Profile of this compound

This compound, also known as GSK321, exhibits remarkable potency and selectivity for various IDH1 R132 mutants over wild-type (WT) IDH1 and, notably, over both wild-type and mutant IDH2. This high degree of selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Target EnzymeIC50 (nM)Selectivity vs. WT IDH1Selectivity vs. IDH2
IDH1 R132H 4.6~10-fold>100-fold[1][2]
IDH1 R132C 3.8~12-fold>100-fold[1][2]
IDH1 R132G 2.9~16-fold>100-fold[1]
Wild-Type IDH1 46->100-fold
IDH2 (WT and Mutant) >10,000--

Table 1: Summary of the in vitro inhibitory potency of this compound against various IDH1 and IDH2 enzymes. Data compiled from multiple sources.

Mechanism of Selective Inhibition

The high selectivity of this compound is attributed to its allosteric mechanism of action. Unlike inhibitors that compete with the substrate at the active site, this compound binds to a distinct pocket at the dimer interface of the IDH1 enzyme. This binding event locks the enzyme in an open, catalytically inactive conformation, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.

The R132H mutation in IDH1 appears to destabilize a "regulatory segment" of the enzyme, which in the wild-type protein, restricts access to this allosteric pocket. This conformational difference between the mutant and wild-type enzymes is a key determinant of the inhibitor's selectivity. The allosteric site of IDH2 is structurally different, which contributes to the >100-fold selectivity of this compound for IDH1 over IDH2.

cluster_0 Mutant IDH1 (R132H/C/G) Signaling cluster_1 Inhibition by this compound aKG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (R132H/C/G) aKG->mIDH1 Substrate TwoHG D-2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Neomorphic Activity AllostericSite Allosteric Site (Dimer Interface) Epigenetic Epigenetic Dysregulation (DNA & Histone Hypermethylation) TwoHG->Epigenetic DiffBlock Block in Cellular Differentiation Epigenetic->DiffBlock Oncogenesis Oncogenesis DiffBlock->Oncogenesis Gsk321 This compound Gsk321->AllostericSite Binds to InactiveIDH1 Inactive Mutant IDH1 (Open Conformation) AllostericSite->InactiveIDH1 InactiveIDH1->TwoHG Inhibits Production

Mechanism of this compound Inhibition of Mutant IDH1

Experimental Protocols

The determination of the selectivity and potency of this compound involves a series of biochemical and cell-based assays.

Biochemical Enzyme Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified IDH1 and IDH2 proteins.

Objective: To determine the IC50 values of this compound against recombinant IDH1 R132 mutants, wild-type IDH1, and IDH2.

Principle: The neomorphic activity of mutant IDH1 involves the conversion of α-KG to 2-HG, which is coupled with the oxidation of NADPH to NADP+. The rate of NADPH consumption can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. Alternatively, a coupled enzymatic reaction can be used where the production of NADP+ is linked to a fluorescent or colorimetric readout.

Materials:

  • Recombinant human IDH1 (R132H, R132C, R132G, and WT) and IDH2 (WT and mutant) enzymes.

  • Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl2, and a reducing agent like DTT.

  • Substrates: α-ketoglutarate (α-KG) and NADPH.

  • This compound stock solution in DMSO.

  • 384-well microplates.

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the enzyme solution to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (kinetic read).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-HG Production Assay

This assay measures the ability of the inhibitor to reduce the levels of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations.

Objective: To determine the EC50 value of this compound for the inhibition of 2-HG production in a cellular context.

Principle: IDH1 mutant cancer cell lines (e.g., HT1080, which harbors the IDH1 R132C mutation) are treated with the inhibitor. After a specified incubation period, the intracellular or extracellular levels of 2-HG are quantified, typically using mass spectrometry (LC-MS/MS) or a coupled enzymatic assay that produces a fluorescent signal.

Materials:

  • IDH1 mutant cell line (e.g., HT1080).

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Multi-well cell culture plates.

  • Reagents for cell lysis and metabolite extraction (e.g., methanol, chloroform).

  • LC-MS/MS system or a commercial 2-HG assay kit.

Procedure:

  • Seed the IDH1 mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).

  • For intracellular 2-HG:

    • Wash the cells with PBS.

    • Lyse the cells and extract the metabolites using a suitable solvent (e.g., 80% methanol).

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • For extracellular 2-HG:

    • Collect the cell culture medium.

  • Quantify the 2-HG levels in the samples using LC-MS/MS or a 2-HG assay kit.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Plot the percentage of 2-HG reduction against the logarithm of the inhibitor concentration to determine the EC50 value.

cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Downstream Functional Assays start Start: Inhibitor Candidate (this compound) primary_assay Primary Biochemical Assay (e.g., NADPH depletion) start->primary_assay mutant_idh1 IDH1 R132 Mutants (R132H, R132C, R132G) primary_assay->mutant_idh1 Test against wt_idh1 Wild-Type IDH1 primary_assay->wt_idh1 Test against wt_idh2 Wild-Type IDH2 primary_assay->wt_idh2 Test against mutant_idh2 Mutant IDH2 primary_assay->mutant_idh2 Test against ic50_determination IC50 Determination mutant_idh1->ic50_determination wt_idh1->ic50_determination wt_idh2->ic50_determination mutant_idh2->ic50_determination cell_assay Cellular 2-HG Assay (e.g., LC-MS/MS) ic50_determination->cell_assay Proceed with potent and selective hits idh1_mut_cells IDH1 Mutant Cell Line (e.g., HT1080) cell_assay->idh1_mut_cells idh_wt_cells IDH Wild-Type Cell Line (Control) cell_assay->idh_wt_cells ec50_determination EC50 Determination idh1_mut_cells->ec50_determination idh_wt_cells->ec50_determination differentiation_assay Cell Differentiation Assays (e.g., in AML primary cells) ec50_determination->differentiation_assay epigenetic_analysis Epigenetic Analysis (e.g., DNA methylation) ec50_determination->epigenetic_analysis end Selective Inhibitor Profile differentiation_assay->end epigenetic_analysis->end

Experimental Workflow for Selectivity Profiling

Conclusion

This compound is a highly potent and selective allosteric inhibitor of IDH1 R132 mutants. Its remarkable selectivity over wild-type IDH1 and IDH2 is a key feature that underscores its therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for the characterization of such inhibitors, from initial biochemical screening to cellular validation of their mechanism of action. A thorough understanding of the selectivity profile and the underlying molecular interactions is paramount for the continued development of targeted therapies for IDH1-mutant cancers.

References

exploring the enantiomers of GSK321 in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereospecific Activity of GSK321 in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in various cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and blocks cellular differentiation. GSK321 has emerged as a highly potent and selective allosteric inhibitor of mutant IDH1 (mIDH1). This guide explores the stereospecific activity of GSK321, its mechanism of action, and its effects on cancer cells, providing detailed quantitative data and experimental protocols for researchers in the field. The importance of its specific chemical structure is underscored by comparison with a structurally related, but inactive, analog, GSK990.

Introduction to Mutant IDH1 as a Therapeutic Target

Isocitrate dehydrogenase (IDH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] While wild-type IDH1 performs this function in the cytoplasm, specific point mutations, most commonly at the R132 residue, result in a gain-of-function that enables the enzyme to convert α-KG into the oncometabolite 2-HG.[1][2]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including Ten-Eleven Translocation (TET) DNA hydroxylases and histone lysine demethylases (KDMs).[1][3] This inhibition leads to a global hypermethylation phenotype, altering the epigenetic landscape of the cell. In hematopoietic cells, this epigenetic dysregulation is a hallmark of AML, causing a block in myeloid differentiation and promoting leukemogenesis. Consequently, the development of small molecule inhibitors that selectively target the mutant form of IDH1 is a promising therapeutic strategy.

GSK321: A Stereospecific Allosteric Inhibitor

GSK321 is a potent, cell-permeable, and selective inhibitor of various clinically relevant IDH1 R132 mutants. Its activity is highly dependent on its specific three-dimensional structure. The importance of stereochemistry is highlighted by the existence of structurally similar molecules, such as GSK990, which contains a polar imidazole ring instead of a lipophilic moiety and is largely inactive against mIDH1. This makes GSK990 an ideal negative control for validating the specific on-target effects of GSK321 in experimental settings.

Mechanism of Action

Crystallographic studies have revealed that GSK321 binds to an allosteric pocket at the interface of the IDH1 homodimer. This binding site is distant from the active site where the substrate binds.

Key features of its allosteric inhibition include:

  • Binding Location : GSK321 settles into a pocket lined by residues Ile128, Pro127, Trp124, Arg119, and Leu120.

  • Conformational Lock : Binding of GSK321 locks the enzyme in a catalytically inactive, open conformation, which prevents the substrate from binding effectively.

  • Broad Mutant Coverage : Because the inhibitor does not directly interact with the mutated R132 residue, it can potently inhibit multiple different R132 mutants (e.g., R132H, R132C, R132G).

cluster_0 IDH1 Homodimer IDH1_M1 Monomer 1 Allosteric_Site Allosteric Site (Dimer Interface) IDH1_M1->Allosteric_Site IDH1_M2 Monomer 2 IDH1_M2->Allosteric_Site Inactive_Conformation Enzyme Locked in Inactive Conformation Allosteric_Site->Inactive_Conformation Induces GSK321 GSK321 GSK321->Allosteric_Site Binds No_2HG 2-HG Production Blocked Inactive_Conformation->No_2HG

Fig. 1: Allosteric inhibition mechanism of GSK321 on the mutant IDH1 homodimer.

Quantitative Data Presentation

The efficacy of GSK321 has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Potency of GSK321 Against IDH1 Variants

This table summarizes the half-maximal inhibitory concentration (IC50) values of GSK321 against different recombinant mIDH1 enzymes and wild-type (WT) IDH1.

Enzyme TargetIC50 (nM)Selectivity vs. WT
IDH1 R132G2.9~16x
IDH1 R132C3.8~12x
IDH1 R132H4.6~10x
Wild-Type IDH1461x
IDH2 Mutants>100-fold selectivity over IDH1 mutants-
Table 2: Cellular Activity of GSK321 vs. Inactive Analog GSK990

This table shows the half-maximal effective concentration (EC50) for the reduction of intracellular 2-HG in HT-1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation.

CompoundCellular 2-HG Reduction EC50 (nM)Notes
GSK32185Potent inhibition of oncometabolite production.
GSK990No significant inhibition observedStructurally related analog serves as a negative control.

Biological Consequences of GSK321 Treatment

Treatment of mIDH1 cancer cells with GSK321 leads to a cascade of molecular and cellular changes that reverse the oncogenic effects of 2-HG.

  • Reduction of 2-HG and Epigenetic Reversal : GSK321 treatment leads to a rapid, dose-dependent decrease in intracellular 2-HG levels in primary AML cells. This relieves the inhibition of TET enzymes, resulting in a genome-wide reversal of the DNA hypermethylation patterns caused by mIDH1.

  • Abrogation of Differentiation Block : By restoring normal epigenetic regulation, GSK321 abrogates the myeloid differentiation block. Treatment of primary mIDH1 AML cells induces granulocytic differentiation of both leukemic blasts and immature stem-like cells.

  • Effects on Proliferation : In primary mIDH1 AML cells, GSK321 treatment causes a transient increase in cell numbers, peaking around day 9, which is associated with a decrease in quiescent (G0) cells. This is followed by a reversion to control levels and increased cell death after 14-15 days of treatment.

mIDH1 Mutant IDH1 TwoHG Oncometabolite 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Neomorphic Activity aKG α-Ketoglutarate aKG->mIDH1 TET_KDM TET & KDM Enzymes TwoHG->TET_KDM Inhibits Hypermethylation DNA & Histone Hypermethylation TET_KDM->Hypermethylation Prevents Diff_Block Blocked Myeloid Differentiation Hypermethylation->Diff_Block AML AML Pathogenesis Diff_Block->AML GSK321 GSK321 GSK321->mIDH1 Inhibits

Fig. 2: Signaling pathway from mutant IDH1 to blocked differentiation and its inhibition by GSK321.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cellular 2-HG Measurement by LC-MS/MS

This protocol is used to quantify the intracellular concentration of the oncometabolite 2-HG following inhibitor treatment.

  • Cell Culture and Treatment : Plate mIDH1 cells (e.g., HT-1080) and allow them to adhere. Treat cells with varying concentrations of GSK321, GSK990 (negative control), and DMSO (vehicle control) for 24-48 hours.

  • Metabolite Extraction : Aspirate media and wash cells with ice-cold saline. Lyse the cells and extract metabolites using an 80:20 methanol:water solution.

  • Sample Preparation : Centrifuge the cell lysates to pellet protein and debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis : Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify 2-HG levels.

  • Data Normalization : Normalize the measured 2-HG levels to the total cell number or protein concentration to determine the relative change upon treatment.

start Plate mIDH1 Cells treat Treat with GSK321, GSK990, or DMSO start->treat extract Extract Metabolites (80% Methanol) treat->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify 2-HG Levels analyze->quantify end Determine EC50 quantify->end

Fig. 3: Experimental workflow for measuring cellular 2-HG levels.
Chemoproteomic Target Engagement Assay

This assay confirms the direct binding of GSK321 to IDH1 within a complex cellular lysate.

  • Probe Synthesis : Synthesize a derivative of GSK321 that can be immobilized on sepharose beads to create an affinity matrix.

  • Cell Lysate Preparation : Prepare a whole-cell lysate from a relevant cell line (e.g., HT-1080) to provide a native protein mixture.

  • Affinity Pulldown : Incubate the cell lysate with the GSK321-coupled beads. In parallel, run competitive binding experiments by pre-incubating the lysate with excess free GSK321 (or a control compound) before adding the beads.

  • Washing and Elution : Wash the beads to remove non-specifically bound proteins. Elute the proteins that are specifically bound to the GSK321 matrix.

  • Mass Spectrometry : Identify the eluted proteins using mass spectrometry.

  • Data Analysis : A specific interaction is confirmed if IDH1 is identified in the eluate from the standard pulldown but is significantly reduced or absent in the competitive binding experiment with free GSK321.

Primary AML Cell Differentiation Assay

This ex vivo assay assesses the ability of an inhibitor to overcome the differentiation block in patient-derived cancer cells.

  • Cell Isolation : Isolate primary AML cells from the bone marrow or peripheral blood of patients with confirmed IDH1 mutations.

  • Cell Culture : Culture the primary cells in a suitable medium supplemented with cytokines that support their survival and growth.

  • Inhibitor Treatment : Treat the cells with GSK321 (e.g., 3 µM), GSK990, or DMSO for an extended period (e.g., 9-15 days).

  • Flow Cytometry Analysis : At various time points, harvest the cells and stain them with fluorescently-labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).

  • Data Interpretation : Analyze the cells using flow cytometry to quantify the percentage of cells expressing mature myeloid markers. An increase in these markers in the GSK321-treated group compared to controls indicates the induction of granulocytic differentiation.

Conclusion

GSK321 is a powerful research tool and a promising therapeutic candidate that targets the neomorphic activity of mutant IDH1. Its allosteric mechanism allows for broad activity against multiple clinically relevant IDH1 mutations. The stereospecificity of its interaction is critical for its high potency, as demonstrated by the lack of activity from its structural analog, GSK990. Functionally, GSK321 effectively reduces the production of the oncometabolite 2-HG, reverses epigenetic hypermethylation, and restores normal cellular differentiation in mIDH1 cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into mIDH1 inhibition as a targeted cancer therapy.

References

The Inner Workings of Allosteric IDH1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the biological activity of novel allosteric inhibitors of isocitrate dehydrogenase 1 (IDH1). Point mutations in the IDH1 gene represent a significant breakthrough in oncology, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Allosteric inhibitors of mutant IDH1 have emerged as a promising therapeutic strategy, selectively targeting the neomorphic activity of the enzyme. This guide provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and the key signaling pathways involved, offering a vital resource for researchers in the field.

Mechanism of Action: Locking the Enzyme in an Inactive State

Novel allosteric IDH1 inhibitors function by binding to a pocket at the dimer interface of the enzyme, distinct from the active site. This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2][3][4][5] Crystallographic studies have been instrumental in elucidating this mechanism, revealing how these inhibitors stabilize a catalytically unfavorable conformation of the enzyme. This allosteric inhibition is highly selective for the mutant form of IDH1, with minimal activity against the wild-type enzyme.

The biological consequences of inhibiting mutant IDH1 are profound. By reducing the levels of the oncometabolite 2-HG, these inhibitors can reverse the epigenetic alterations, specifically the DNA hypermethylation patterns, induced by mutant IDH1. This leads to the abrogation of the myeloid differentiation block observed in cancers such as acute myeloid leukemia (AML), promoting the differentiation of leukemic blasts into mature granulocytes.

Quantitative Biological Data of Novel Allosteric IDH1 Inhibitors

The potency and cellular activity of various novel allosteric IDH1 inhibitors have been characterized through a range of biochemical and cell-based assays. The following tables summarize key quantitative data from published studies, providing a comparative overview of their biological activity.

Compound/InhibitorTargetAssay TypeIC50 (nM)Reference
AG-120 (Ivosidenib)IDH1 R132HBiochemical12
AG-120 (Ivosidenib)IDH1 R132CBiochemical31
AGI-5198IDH1 R132HBiochemical23
ML309IDH1 R132HBiochemical64
GSK864IDH1 R132HBiochemical11
Compound 20a IDH1 R132HBiochemical<500
T001-0657IDH1 R132CCell-based (HT1080)1311
Compound/InhibitorCell LineIDH1 MutationAssay TypeIC50 (nM)Reference
AG-120 (Ivosidenib)U87R132H2-HG reduction13
Novartis 530U87R132H2-HG reduction34
Compound 20a HEK293TR132H2-HG reduction1900
T001-0657HT1080R132CProliferation1311
T001-0657U87Wild-typeProliferation49041

Key Signaling Pathways

Mutant IDH1 has been shown to influence critical cellular signaling pathways, contributing to its oncogenic effects. Allosteric inhibitors, by reducing 2-HG levels, can modulate these pathways.

IDH1_AKT_mTOR_Pathway mut_IDH1 Mutant IDH1 (e.g., R132H) two_HG 2-Hydroxyglutarate (2-HG) mut_IDH1->two_HG produces PI3K PI3K two_HG->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Migration mTOR->Proliferation promotes Inhibitor Allosteric IDH1 Inhibitor Inhibitor->mut_IDH1 inhibits

Figure 1: Mutant IDH1 activates the AKT-mTOR signaling pathway.

The oncometabolite 2-HG, produced by mutant IDH1, can lead to the activation of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Allosteric inhibition of mutant IDH1 reduces 2-HG levels, thereby dampening the activation of this pro-tumorigenic pathway.

IDH1_TGF_beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 phosphorylates mut_IDH1 Mutant IDH1 (R132H) mut_IDH1->p_Smad2_3 increases phosphorylation Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Altered Gene Expression Inhibitor Allosteric IDH1 Inhibitor Inhibitor->mut_IDH1 inhibits

Figure 2: Mutant IDH1 modulates the TGF-β/Smad signaling pathway.

Studies have also implicated mutant IDH1 in the modulation of the TGF-β/Smad signaling pathway. The IDH1 R132H mutation has been shown to affect the phosphorylation status of Smad2 and Smad3, key mediators of TGF-β signaling, ultimately altering the expression of genes involved in the cell cycle and biological rhythms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of allosteric IDH1 inhibitors.

Biochemical Enzyme Inhibition Assay (NADPH Depletion)

This assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant mutant IDH1 enzyme (e.g., R132H)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, and 0.2 mM DTT, pH 8.0

  • α-ketoglutarate (α-KG) solution

  • NADPH solution

  • Test compounds dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the purified mutant IDH1 enzyme to each well (final concentration typically 30 nM).

  • Add the NADPH solution to each well (final concentration typically 50 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes) to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the α-KG solution to each well (final concentration typically 1.5 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 60 minutes) using a plate reader.

  • Calculate the rate of NADPH consumption for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the intracellular or secreted levels of 2-HG in cells expressing mutant IDH1 following treatment with an inhibitor.

Materials:

  • Cell line expressing mutant IDH1 (e.g., U87-MG glioblastoma cells with engineered R132H expression or HT1080 fibrosarcoma cells with endogenous R132C mutation)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Multi-well cell culture plates

  • LC-MS/MS system or a commercial 2-HG assay kit

Procedure (LC-MS/MS Method):

  • Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 hours).

  • After treatment, collect the cell culture medium (for secreted 2-HG) and/or lyse the cells to collect the intracellular metabolites.

  • Perform a protein precipitation step on the samples (e.g., with methanol).

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG.

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Calculate the IC50 value for 2-HG reduction by plotting the percentage of 2-HG reduction against the compound concentration.

Experimental Workflow for Allosteric IDH1 Inhibitor Discovery and Characterization

The discovery and characterization of novel allosteric IDH1 inhibitors typically follow a structured workflow, from initial screening to in-depth biological evaluation.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (HTS) (Biochemical Assay) Hit_Confirmation Hit Confirmation & Triage (Dose-Response) HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., Mass Spectrometry) Hit_Confirmation->Orthogonal_Assay Binding_Assay Direct Binding Assay (SPR, X-ray Crystallography) Orthogonal_Assay->Binding_Assay Cellular_Assay Cellular 2-HG Assay (LC-MS/MS) Binding_Assay->Cellular_Assay Downstream_Assays Downstream Biological Assays (Differentiation, Methylation) Cellular_Assay->Downstream_Assays In_Vivo In Vivo Efficacy Studies (Xenograft Models) Downstream_Assays->In_Vivo

Figure 3: A typical workflow for the discovery and characterization of allosteric IDH1 inhibitors.

This workflow begins with a large-scale high-throughput screening of compound libraries using a biochemical assay. Hits are then confirmed and prioritized through dose-response studies and orthogonal assays to eliminate false positives. Direct binding assays, such as surface plasmon resonance (SPR) and X-ray crystallography, are employed to confirm the allosteric binding mode. Promising candidates are then evaluated in cell-based assays to determine their ability to reduce 2-HG levels and impact downstream biological processes. Finally, the most promising inhibitors are advanced to in vivo studies to assess their efficacy in preclinical cancer models.

Conclusion

The development of novel allosteric IDH1 inhibitors represents a significant advancement in targeted cancer therapy. Their unique mechanism of action, high selectivity, and profound biological effects in reversing the oncogenic consequences of mutant IDH1 highlight their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the biological activity, quantitative data, experimental methodologies, and signaling pathways associated with these promising therapeutic agents. Further research and development in this area hold the key to improving outcomes for patients with IDH1-mutant cancers.

References

Methodological & Application

Application Notes and Protocols for (S,R)-GSK321 as a Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK321 is a potent and selective allosteric inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] Point mutations in IDH1, such as R132G, R132C, and R132H, are frequently observed in several cancers, including acute myeloid leukemia (AML).[2] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate to the oncometabolite R-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations such as DNA and histone hypermethylation, which in turn block cellular differentiation. GSK321 binds to an allosteric site of the mutant IDH1 enzyme, locking it in an inactive conformation and thereby inhibiting the production of 2-HG. This action can reverse the differentiation block in cancer cells. The (S,R) designation refers to a specific enantiomer of the GSK321 molecule.

These application notes provide detailed protocols for utilizing (S,R)-GSK321 in various in vitro assays to study its effects on mutant IDH1 activity and downstream cellular processes.

Signaling Pathway and Mechanism of Action

Mutant IDH1 enzymes gain a new function that leads to the overproduction of 2-HG. GSK321 acts as an allosteric inhibitor, preventing this conversion.

Caption: Mutant IDH1 signaling and inhibition by this compound.

Data Presentation

Table 1: Biochemical Potency of GSK321 Against IDH1 Variants

Enzyme TargetIC50 (nM)
Mutant IDH1 R132G2.9
Mutant IDH1 R132C3.8
Mutant IDH1 R132H4.6
Wild-Type IDH146

Table 2: Cellular Activity of GSK321

Cell LineAssayEC50 (nM)
HT1080 (IDH1 R132C)2-HG Production Inhibition85

Experimental Protocols

Biochemical Assay for Mutant IDH1 Inhibition

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against purified mutant IDH1 enzymes. The assay measures the production of 2-HG or the oxidation of NADPH.

Materials:

  • Purified recombinant mutant IDH1 (R132G, R132C, or R132H) and WT IDH1

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% BSA

  • α-ketoglutarate (α-KG)

  • NADPH

  • 96-well or 384-well plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In each well of the plate, add the diluted this compound or vehicle control (DMSO).

  • Add the mutant IDH1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a substrate mix containing α-KG and NADPH.

  • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) kinetically for 30-60 minutes at 30°C.

  • Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for 2-HG Production

This protocol measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells harboring an IDH1 mutation.

TwoHG_Workflow start Seed IDH1 mutant cells (e.g., HT1080) treat Treat with this compound (24 hours) start->treat harvest Harvest and count cells treat->harvest extract Extract intracellular metabolites (Acetonitrile/Methanol) harvest->extract analyze Quantify 2-HG by LC-MS/MS extract->analyze result Determine EC50 value analyze->result

Caption: Workflow for measuring intracellular 2-HG levels.

Materials:

  • HT1080 fibrosarcoma cells (contain IDH1 R132C mutation) or other suitable IDH1 mutant cell line

  • Cell culture medium and supplements

  • This compound

  • Extraction Solvent: 1:1 Acetonitrile/Methanol

  • LC-MS/MS system

Procedure:

  • Seed HT1080 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 24 hours.

  • After incubation, wash the cells with ice-cold PBS and harvest them.

  • Extract the intracellular metabolites by adding the cold Extraction Solvent.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Analyze the supernatant using LC-MS/MS to quantify the levels of R-2-HG.

  • Normalize the 2-HG concentrations to the cell number.

  • Plot the normalized 2-HG levels against the logarithm of the inhibitor concentration to determine the EC50 value.

Cell Proliferation and Differentiation Assays in Primary AML Cells

This protocol assesses the effect of this compound on the proliferation and differentiation of primary AML cells with IDH1 mutations.

Materials:

  • Primary AML cells with IDH1 mutations

  • Serum-free media supplemented with cytokines

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., CD11b, CD14, CD15)

  • Wright-Giemsa stain

Procedure: Proliferation:

  • Culture primary IDH1 mutant AML cells in serum-free media.

  • Treat the cells with 3 µM this compound, an inactive control, or vehicle (DMSO).

  • At various time points (e.g., day 7, 9, 15), count the number of viable cells. An initial increase in cell numbers may be observed, followed by a decrease.

Differentiation:

  • After treatment for 9-15 days, assess cellular differentiation.

  • Morphology: Prepare cytospins of the cells and perform Wright-Giemsa staining to observe morphological changes consistent with granulocytic differentiation (e.g., indented and segmented nuclei).

  • Flow Cytometry: Stain cells with fluorescently labeled antibodies against myeloid differentiation markers and analyze by flow cytometry to quantify the percentage of differentiated cells.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

CETSA_Workflow start Treat intact cells with This compound or Vehicle heat Heat cell suspension across a temperature gradient start->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse separate Separate soluble and precipitated proteins (Centrifugation) lyse->separate quantify Quantify soluble IDH1 (Western Blot or other) separate->quantify result Generate melt curve and determine thermal shift quantify->result

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • IDH1 mutant cell line

  • This compound and vehicle control (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermocycler

  • Western blot reagents (primary anti-IDH1 antibody, secondary antibody)

Procedure:

  • Treat two separate suspensions of IDH1 mutant cells with either a saturating concentration of this compound or vehicle for 1-2 hours.

  • Aliquot the cell suspensions into PCR tubes for each temperature point.

  • Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble IDH1 protein in each sample by Western blot.

  • Quantify the band intensities and plot them against the temperature for both the treated and vehicle control samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-Gsk321 is the (S,R)-enantiomer of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Mutations in IDH1 are a therapeutic target in acute myeloid leukemia (AML) as they lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[2] GSK321 has demonstrated the ability to inhibit the production of 2-HG, reverse the associated epigenetic changes, and induce differentiation in AML cells harboring IDH1 mutations.[2][3] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathway affected by GSK321 in AML cells. While the specific activity of the (S,R)-enantiomer is not extensively detailed in the public domain, the following data for the parent compound GSK321 serves as a critical reference for experimental design.

Data Presentation

Biochemical and Cellular Activity of GSK321

The following tables summarize the key quantitative data for GSK321's activity against mutant IDH1 enzymes and in cellular assays.

Target IC50 (nM) Reference
IDH1 R132G2.9[2]
IDH1 R132C3.8
IDH1 R132H4.6
Wild-Type IDH146
IDH2 R140Q1,358
IDH2 R172S1,034
Wild-Type IDH2496

Table 1: Biochemical IC50 Values for GSK321. This table shows the half-maximal inhibitory concentration (IC50) of GSK321 against various recombinant IDH1 and IDH2 enzymes.

Cell Line / Cell Type Assay Concentration Effect Reference
HT1080 (IDH1 R132C)2-HG Production85 nM (EC50)50% reduction in intracellular 2-HG after 24 hours
HT1080 (IDH1 R132C)Histone Methylation0.5 - 5 µMReduction of H3K9 dimethylation after 48 hours
Primary IDH1 Mutant AML Cells2-HG Production1.7 µM78% inhibition of intracellular 2-HG
Primary IDH1 Mutant AML CellsCell Proliferation3 µMTransient increase in cell numbers, followed by decreased viability after 15 days
Primary IDH1 R132G AML CellsCell Cycle3 µMDecrease in G0-phase cells and increase in G1-phase cells after 7 days
Primary IDH1 Mutant AML CellsDifferentiation3 µMInduction of granulocytic differentiation
Primary IDH1 R132G AML CellsDNA Methylation3 µMGenome-wide DNA cytosine hypomethylation after 6 days

Table 2: Recommended Concentrations of GSK321 in Cellular Assays. This table provides a summary of effective concentrations of GSK321 used in various AML-related cellular experiments.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in IDH1-Mutant AML

GSK321 acts as an allosteric inhibitor of mutant IDH1, preventing the conversion of α-ketoglutarate to 2-HG. The reduction in 2-HG levels leads to the reversal of epigenetic alterations, specifically the hypermethylation of DNA and histones, which in turn relieves the block on myeloid differentiation, promoting the maturation of leukemic blasts.

Gsk321_Pathway cluster_cell IDH1-Mutant AML Cell Gsk321 This compound mutIDH1 Mutant IDH1 Gsk321->mutIDH1 Inhibits HG2 2-Hydroxyglutarate (2-HG) mutIDH1->HG2 Neomorphic Activity aKG α-Ketoglutarate aKG->mutIDH1 TET2 TET2 HG2->TET2 Inhibits Hypermethylation DNA/Histone Hypermethylation TET2->Hypermethylation Prevents DiffBlock Differentiation Block Hypermethylation->DiffBlock Causes Leukemia Leukemic Proliferation DiffBlock->Leukemia Promotes

Caption: Signaling pathway of this compound in IDH1-mutant AML cells.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in AML cell lines or primary patient samples.

Gsk321_Workflow cluster_workflow Experimental Workflow start AML Cell Culture (Cell Lines or Primary Samples) treatment Treat with this compound (e.g., 0.1 - 10 µM) start->treatment assays Perform Cellular and Molecular Assays treatment->assays viability Cell Viability/ Proliferation Assay assays->viability diff Differentiation Assay (e.g., CD11b, CD14 expression) assays->diff hg 2-HG Measurement (LC-MS/MS) assays->hg methylation DNA/Histone Methylation (Western Blot, Bisulfite Sequencing) assays->methylation analysis Data Analysis and Interpretation viability->analysis diff->analysis hg->analysis methylation->analysis

Caption: General experimental workflow for testing this compound on AML cells.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of AML cells.

Materials:

  • AML cell line (e.g., MOLM-13, MV4-11 with IDH1 mutation, or primary AML cells)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)

  • Incubator (37°C, 5% CO2)

  • Plate reader or hemocytometer

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

  • Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours).

  • At each time point, assess cell viability using a chosen method. For example, if using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.

  • For proliferation, cells can be counted at different time points using a hemocytometer and trypan blue exclusion.

  • Plot the results as a percentage of the vehicle control to determine the effect of this compound on cell viability and proliferation.

Flow Cytometry for Cell Differentiation

This protocol measures the induction of myeloid differentiation markers in response to this compound treatment.

Materials:

  • AML cells treated with this compound (e.g., 3 µM for 7-15 days) and vehicle control.

  • FACS buffer (PBS with 2% FBS).

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

  • Flow cytometer.

Procedure:

  • Harvest the treated and control cells by centrifugation.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the fluorescently labeled antibodies at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, gating on the live cell population.

  • Quantify the percentage of cells expressing the differentiation markers.

Western Blot for Histone Methylation

This protocol is used to detect changes in histone methylation marks, such as H3K9me2, following treatment with this compound.

Materials:

  • AML cells treated with this compound (e.g., 0.5 - 5 µM for 48 hours) and vehicle control.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against H3K9me2 and total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image and perform densitometry analysis to quantify the change in H3K9me2 levels relative to the total H3 loading control.

References

Application Notes and Protocols for Measuring Intracellular 2-HG Reduction with (S,R)-Gsk321

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular differentiation.[5] (S,R)-Gsk321 is a potent and selective allosteric inhibitor of mutant IDH1, which has been shown to effectively reduce intracellular 2-HG levels, reverse epigenetic changes, and induce differentiation in cancer cells. These application notes provide detailed protocols for utilizing this compound to study 2-HG reduction in a research setting.

Data Presentation

This compound Potency and Cellular Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Target IC50 (nM) Reference
Mutant IDH1 (R132H)4.6
Mutant IDH1 (R132C)3.8
Mutant IDH1 (R132G)2.9
Wild-Type IDH146

Table 1: Biochemical Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined against various recombinant mutant and wild-type IDH1 enzymes.

Cell Line Parameter Value Conditions Reference
HT1080 (IDH1 R132C)EC50 for 2-HG reduction85 nM24-hour treatment
Primary AML (IDH1 R132G)2-HG Reduction0.13-fold of control3 µM Gsk321, 6 days
Primary AML (IDH1 R132C)2-HG Reduction0.15-fold of control3 µM Gsk321, 6 days
Primary AML (IDH1 R132H)2-HG Reduction0.29-fold of control3 µM Gsk321, 6 days

Table 2: Cellular Activity of this compound on Intracellular 2-HG Levels. The half-maximal effective concentration (EC50) and fold-reduction of 2-HG were measured in cancer cell lines and primary patient samples harboring IDH1 mutations.

Signaling Pathway

Mutant_IDH1_Signaling cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Epigenetic Dysregulation cluster_3 Cellular Consequences cluster_4 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1 Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) aKG->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG NADPH Histone_Demethylases Histone Demethylases (e.g., KDMs) Two_HG->Histone_Demethylases TET_Enzymes TET DNA Demethylases Two_HG->TET_Enzymes Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Differentiation_Block Block in Cellular Differentiation Histone_Hypermethylation->Differentiation_Block DNA_Hypermethylation->Differentiation_Block Gsk321 This compound Gsk321->Mutant_IDH1 Inhibition

Figure 1: Mutant IDH1 Signaling Pathway and Inhibition by this compound. This diagram illustrates the neomorphic activity of mutant IDH1, leading to the production of 2-HG, which subsequently causes epigenetic alterations and a block in cellular differentiation. This compound selectively inhibits mutant IDH1, thereby reducing 2-HG levels and mitigating its downstream effects.

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow start Start: Mutant IDH1 Cell Line/Primary Cells cell_culture 1. Cell Culture and Plating start->cell_culture drug_treatment 2. Treatment with this compound cell_culture->drug_treatment cell_harvest 3. Cell Harvesting drug_treatment->cell_harvest metabolite_extraction 4. Intracellular Metabolite Extraction cell_harvest->metabolite_extraction measurement 5. 2-HG Measurement metabolite_extraction->measurement lcms LC-MS/MS Analysis measurement->lcms Method A enzymatic_assay Fluorescent Enzymatic Assay measurement->enzymatic_assay Method B data_analysis 6. Data Analysis lcms->data_analysis enzymatic_assay->data_analysis

Figure 2: General Workflow for Measuring Intracellular 2-HG Reduction. This flowchart outlines the key steps from cell culture to data analysis for assessing the effect of this compound on intracellular 2-HG levels.

Protocol 1: Cell Culture and Treatment with this compound

1.1. Cell Culture:

  • For adherent cell lines (e.g., HT1080): Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For suspension cells (e.g., primary AML cells): Culture cells in RPMI-1640 medium supplemented with 20% FBS, 1% penicillin-streptomycin, and appropriate cytokines (e.g., SCF, TPO, FLT3L) at 37°C in a humidified atmosphere with 5% CO2.

1.2. Cell Plating:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth throughout the experiment.

1.3. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 10 µM).

  • Include a vehicle control (DMSO) at the same final concentration as the highest Gsk321 concentration.

  • Replace the culture medium with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours for HT1080 cells, or longer for primary cells as indicated in Table 2).

Protocol 2: Intracellular Metabolite Extraction

2.1. Cell Harvesting:

  • Adherent cells: Aspirate the medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then add ice-cold extraction solvent.

  • Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

2.2. Metabolite Extraction:

  • Resuspend the cell pellet or cover the washed adherent cells with a pre-chilled extraction solvent (e.g., 80% methanol). The volume of the extraction solvent should be adjusted based on the cell number.

  • Incubate the samples on ice or at -80°C for at least 15 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifuge the samples at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant containing the intracellular metabolites into a new, clean tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

Protocol 3: 2-HG Measurement by LC-MS/MS

3.1. Sample Preparation:

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

  • Include a stable isotope-labeled internal standard for 2-HG to ensure accurate quantification.

  • Derivatization with reagents like diacetyl-L-tartaric anhydride (DATAN) can be performed to separate D- and L-2-HG enantiomers if required.

3.2. LC-MS/MS Analysis:

  • Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Separate the metabolites on a suitable column (e.g., a C18 column for underivatized analysis or a chiral column for enantiomeric separation).

  • Set up the mass spectrometer to monitor the specific parent and daughter ion transitions for 2-HG and the internal standard in multiple reaction monitoring (MRM) mode.

3.3. Data Analysis:

  • Quantify the amount of 2-HG in each sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with known concentrations of 2-HG.

  • Normalize the 2-HG levels to the cell number or total protein concentration of the corresponding sample.

Protocol 4: 2-HG Measurement by Fluorescent Enzymatic Assay

This method provides a higher-throughput alternative to LC-MS/MS for measuring D-2-HG.

4.1. Principle:

  • The assay is based on the oxidation of D-2-HG to α-KG by D-2-hydroxyglutarate dehydrogenase (D2HGDH). This reaction is coupled to the reduction of NAD+ to NADH.

  • The amount of NADH produced is then quantified using a diaphorase enzyme that reduces a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin).

4.2. Assay Procedure (based on commercially available kits):

  • Reconstitute the dried metabolite extracts in the assay buffer provided with the kit.

  • Prepare a standard curve using the provided D-2-HG standards.

  • Add the reconstituted samples and standards to a 96-well plate.

  • Add the reaction mixture containing D2HGDH, NAD+, diaphorase, and resazurin to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).

4.3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Determine the concentration of D-2-HG in the samples by interpolating from the standard curve.

  • Normalize the D-2-HG levels to the cell number or total protein concentration.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively use this compound as a tool to investigate the role of mutant IDH1 and the oncometabolite 2-HG in cancer biology. The provided quantitative data and pathway diagrams offer a solid foundation for experimental design and data interpretation in the development of novel therapeutics targeting IDH1-mutant cancers.

References

Application Notes and Protocols for Inducing Granulocytic Differentiation with GSK321

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing GSK321 to induce granulocytic differentiation in isocitrate dehydrogenase 1 (IDH1)-mutant cells, a key therapeutic strategy in acute myeloid leukemia (AML).

Introduction

GSK321 is a potent and selective allosteric inhibitor of mutant IDH1 enzymes, including R132G, R132C, and R132H variants.[1][2][3] In IDH1-mutant cancers, such as AML, the neomorphic enzymatic activity of mutant IDH1 leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations that block cellular differentiation. GSK321 abrogates the production of 2-HG, thereby reversing this hypermethylation state, overcoming the differentiation block, and inducing granulocytic differentiation in leukemic blasts and immature stem-like cells.

I. Mechanism of Action

GSK321 functions by binding to an allosteric site on the mutant IDH1 enzyme, locking it in an open, catalytically inactive conformation. This non-competitive inhibition with respect to NADPH allows for potent and sustained reduction of intracellular 2-HG levels. The subsequent decrease in 2-HG restores the activity of histone and DNA demethylases, leading to a genome-wide reversal of aberrant hypermethylation. This epigenetic reprogramming allows for the expression of genes critical for myeloid differentiation, ultimately driving the maturation of leukemic cells into granulocytes.

Signaling Pathway of GSK321-Induced Granulocytic Differentiation

GSK321 GSK321 mutant_IDH1 Mutant IDH1 (R132G, R132C, R132H) GSK321->mutant_IDH1 Inhibits two_HG 2-Hydroxyglutarate (2-HG)  감소 mutant_IDH1->two_HG Reduces Production demethylases Histone & DNA Demethylases (TET2, KDMs) two_HG->demethylases Relieves Inhibition hypermethylation DNA & Histone Hypermethylation (H3K9me2) 감소 demethylases->hypermethylation Reduces gene_expression Myeloid Differentiation Gene Expression hypermethylation->gene_expression Promotes differentiation Granulocytic Differentiation gene_expression->differentiation Induces

Caption: Signaling pathway of GSK321 in inducing granulocytic differentiation.

II. Experimental Protocols

A. Cell Culture and Reagents
  • Cell Lines: Primary AML cells harboring IDH1 mutations (R132G, R132C, or R132H) are the recommended model. GSK321 is not effective in inducing differentiation in wild-type IDH1 AML cells.

  • GSK321: Prepare a stock solution in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.3%.

  • Control Compounds: A structurally related inactive inhibitor, GSK990, and a vehicle control (DMSO) should be used in all experiments.

  • Culture Medium: Use appropriate culture medium for primary AML cells, supplemented with necessary cytokines and serum.

B. Induction of Granulocytic Differentiation
  • Cell Seeding: Plate primary IDH1 mutant AML cells in suspension culture at a suitable density.

  • Treatment: Treat cells with 3 µM GSK321. Include parallel cultures treated with GSK990 (3 µM) and DMSO as negative controls.

  • Incubation: Culture the cells for 6 to 9 days to observe significant differentiation. Media can be refreshed as needed during the incubation period.

Experimental Workflow for GSK321 Treatment

start Primary IDH1-Mutant AML Cells treatment Treat with: - 3 µM GSK321 - 3 µM GSK990 (Control) - DMSO (Vehicle) start->treatment incubation Incubate for 6-9 Days treatment->incubation analysis Assess Differentiation: - Morphology - Flow Cytometry - Functional Assays incubation->analysis

References

Application Notes and Protocols for (S,R)-Gsk321 in the HT1080 Fibrosarcoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The HT1080 human fibrosarcoma cell line is characterized by a heterozygous R132C mutation in the IDH1 gene, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG are implicated in tumorigenesis through various mechanisms, including the inhibition of α-ketoglutarate-dependent dioxygenases, which leads to epigenetic alterations such as histone and DNA hypermethylation.[1][2]

This compound binds to an allosteric site of the mutant IDH1 enzyme, locking it in an inactive conformation and thereby inhibiting the production of 2-HG.[1] In HT1080 cells, treatment with this compound has been shown to potently reduce intracellular 2-HG levels and decrease histone H3K9 dimethylation (H3K9me2), a key epigenetic mark.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on the HT1080 fibrosarcoma cell line.

Data Presentation

The following tables summarize key quantitative data regarding the activity of this compound and related compounds in HT1080 and other IDH1-mutant models.

Table 1: In Vitro Potency of this compound

ParameterCell Line/EnzymeValueReference
IC50 vs. IDH1 R132CPurified Enzyme3.8 nM
IC50 vs. IDH1 R132HPurified Enzyme4.6 nM
IC50 vs. IDH1 R132GPurified Enzyme2.9 nM
IC50 vs. WT IDH1Purified Enzyme46 nM
EC50 (2-HG Inhibition)HT1080 Cells85 nM

Table 2: Activity of Structurally Related IDH1 Inhibitor GSK864

ParameterCell LineValueReference
EC50 (2-HG Inhibition)HT1080 Cells320 nM

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

Gsk321_Mechanism Mechanism of this compound Action in HT1080 Cells cluster_0 Mutant IDH1 (R132C) Cycle cluster_1 Epigenetic Regulation Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 (residual) mIDH1 Mutant IDH1 (R132C) aKG->mIDH1 NADPH NADPH NADPH->mIDH1 NADP NADP+ D2HG D-2-Hydroxyglutarate (2-HG) JMJ_Histone_Demethylases JmjC Histone Demethylases D2HG->JMJ_Histone_Demethylases mIDH1->NADP mIDH1->D2HG Histone_Hypermethylation Histone Hypermethylation (e.g., H3K9me2) JMJ_Histone_Demethylases->Histone_Hypermethylation inhibition of demethylation Altered_Gene_Expression Altered Gene Expression Histone_Hypermethylation->Altered_Gene_Expression Tumorigenesis Tumorigenesis Altered_Gene_Expression->Tumorigenesis Gsk321 This compound Gsk321->mIDH1 Allosteric Inhibition

Caption: Mechanism of this compound in IDH1-mutant HT1080 cells.

General Experimental Workflow

Experimental_Workflow General Workflow for Studying this compound in HT1080 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Start with cryopreserved HT1080 cells culture Culture and expand HT1080 cells start->culture seed Seed cells for experiment culture->seed treat Treat cells with this compound (various concentrations and time points) seed->treat control Include vehicle control (e.g., DMSO) seed->control viability Cell Viability Assay (MTT/MTS) treat->viability hg_measurement 2-HG Measurement (LC-MS/MS) treat->hg_measurement western Western Blot (H3K9me2) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle control->viability control->hg_measurement control->western control->cell_cycle analyze Analyze and compare treated vs. control viability->analyze hg_measurement->analyze western->analyze cell_cycle->analyze interpret Interpret results and draw conclusions analyze->interpret

Caption: A generalized workflow for experiments using this compound.

Experimental Protocols

HT1080 Cell Culture

Materials:

  • HT1080 fibrosarcoma cell line (ATCC® CCL-121™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Seeding: Thaw a cryovial of HT1080 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask and incubate.

  • Cell Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

  • Passaging: Aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Collect the cell suspension, centrifuge at 200 x g for 5 minutes, and resuspend in fresh medium for seeding into new flasks at a 1:4 to 1:8 split ratio.

Cell Viability Assay (MTT/MTS)

Purpose: To determine the effect of this compound on the viability and proliferation of HT1080 cells.

Materials:

  • HT1080 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTT: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.

    • For MTS: No solubilization step is needed.

  • Read the absorbance on a microplate reader at 570 nm for MTT or 490 nm for MTS.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Intracellular 2-HG Measurement by LC-MS/MS

Purpose: To quantify the inhibition of D-2-HG production in HT1080 cells following treatment with this compound.

Materials:

  • HT1080 cells seeded in 6-well plates

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal standards (e.g., 13C5-2-HG)

  • LC-MS/MS system

Protocol:

  • Cell Treatment: Seed HT1080 cells in 6-well plates and grow to ~80% confluency. Treat cells with this compound (e.g., at its EC50 of 85 nM or other desired concentrations) for 24 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume of LC-MS mobile phase (e.g., 50% acetonitrile in water).

    • Inject the sample into the LC-MS/MS system for analysis. Chiral chromatography or derivatization might be necessary to distinguish between D- and L-2-HG.

  • Data Analysis: Quantify the D-2-HG peak area and normalize it to the internal standard and total protein concentration from a parallel well. Compare the 2-HG levels in treated samples to vehicle-treated controls.

Western Blot for Histone H3K9 Dimethylation (H3K9me2)

Purpose: To assess the effect of this compound on the epigenetic mark H3K9me2, which is expected to decrease upon 2-HG inhibition.

Materials:

  • HT1080 cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 15%)

  • Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-H3K9me2 and anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: Treat HT1080 cells with this compound (e.g., 0-5 µM) for 48 hours. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a high-percentage SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K9me2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to confirm equal loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the H3K9me2 signal to the Total H3 signal.

Cell Cycle Analysis by Flow Cytometry

Purpose: To determine if this compound treatment affects cell cycle distribution in HT1080 cells.

Materials:

  • HT1080 cells treated with this compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A and a non-ionic detergent like Triton X-100)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Seed HT1080 cells and treat with this compound for a specified duration (e.g., 24, 48, or 72 hours). Harvest cells by trypsinization, collect them in a conical tube, and centrifuge at 200 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in ~500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.

References

Application Notes and Protocols for (S,R)-GSK321 in Epigenetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R)-GSK321 is a potent and selective, allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes, particularly those with mutations at the R132 residue (e.g., R132H, R132C, and R132G)[1][2]. It is crucial to note that while GSK321 has profound effects on the epigenome, it is not a direct inhibitor of LSD1 or HDACs. Its epigenetic regulatory function stems from its primary mechanism of action: the inhibition of mutant IDH1.

Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[3]. Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases[3][4]. This inhibition leads to widespread epigenetic alterations, such as DNA hypermethylation and histone hypermethylation, which contribute to a block in cellular differentiation and promote oncogenesis, particularly in acute myeloid leukemia (AML).

GSK321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation. This action blocks the production of 2-HG, thereby restoring the activity of TET and JmjC enzymes. The subsequent reversal of aberrant hypermethylation patterns makes GSK321 a valuable tool for studying the epigenetic consequences of IDH1 mutations and a potential therapeutic agent for IDH1-mutant cancers.

Mechanism of Action Pathway

The signaling pathway illustrates how GSK321 reverses the epigenetic alterations induced by mutant IDH1. By inhibiting mutant IDH1, GSK321 reduces 2-HG levels, which in turn restores the activity of key epigenetic enzymes, leading to DNA and histone demethylation and promoting cellular differentiation.

GSK321_Mechanism_of_Action cluster_0 Cellular Environment aKG α-Ketoglutarate mutIDH1 Mutant IDH1 (R132H/C/G) aKG->mutIDH1 TwoHG 2-Hydroxyglutarate (2-HG) mutIDH1->TwoHG Neomorphic Activity TET TET Enzymes (DNA Demethylases) TwoHG->TET Inhibition JmjC JmjC Histone Demethylases TwoHG->JmjC Inhibition GSK321 This compound GSK321->mutIDH1 Allosteric Inhibition DNA_hyper DNA Hypermethylation TET->DNA_hyper Prevents Demethylation DNA & Histone Demethylation TET->Demethylation Histone_hyper Histone Hypermethylation (e.g., H3K9me2) JmjC->Histone_hyper Prevents JmjC->Demethylation Diff_Block Differentiation Block DNA_hyper->Diff_Block Histone_hyper->Diff_Block Differentiation Cellular Differentiation Demethylation->Differentiation

Caption: Mechanism of GSK321 in reversing epigenetic effects of mutant IDH1.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of GSK321 from biochemical and cellular assays.

Table 1: Biochemical Potency of GSK321 Against IDH1 Variants

Target Enzyme IC50 (nM) Reference(s)
Mutant IDH1 R132G 2.9
Mutant IDH1 R132C 3.8
Mutant IDH1 R132H 4.6

| Wild-Type (WT) IDH1 | 46 | |

Table 2: Cellular Activity of GSK321

Assay Cell Line / System Metric Value Treatment Conditions Reference(s)
2-HG Production Inhibition HT-1080 (IDH1 R132C) EC50 85 nM 24 hours
2-HG Reduction Primary AML Cells (R132G) Fold Change vs. DMSO 0.13 3 µM GSK321, 6 days
2-HG Reduction Primary AML Cells (R132C) Fold Change vs. DMSO 0.15 3 µM GSK321, 6 days
2-HG Reduction Primary AML Cells (R132H) Fold Change vs. DMSO 0.29 3 µM GSK321, 6 days
Cell Proliferation Primary AML Cells (IDH1 mutant) Increase in Cell Number 2- to 15-fold 3 µM GSK321, peak at day 9
Cell Cycle (G0 Phase) Primary AML Cells (R132G) % of Cells 36.7% (GSK321) vs. 64.9% (DMSO) 3 µM GSK321, 7 days
Myeloid Differentiation (CD15+) Primary AML Cells (R132G) Fold Increase vs. Control 7.4 3 µM GSK321, 6-7 days

| DNA Methylation | Primary AML Cells (R132G) | Differentially Methylated CpGs | 18,668 hypomethylated | 3 µM GSK321, 6 days | |

Experimental Protocols

Protocol 1: Measurement of Intracellular 2-HG by LC-MS/MS

This protocol is for the quantification of the oncometabolite 2-HG in cell lysates following treatment with GSK321.

Workflow Diagram:

2HG_Measurement_Workflow cell_culture 1. Cell Culture & Treatment (e.g., HT-1080, Primary AML cells) Treat with GSK321 (e.g., 3 µM) or DMSO cell_harvest 2. Cell Harvesting - Count cells - Pellet and wash with PBS cell_culture->cell_harvest extraction 3. Metabolite Extraction - Add ice-cold 80% Methanol - Vortex and incubate at -80°C - Centrifuge to pellet debris cell_harvest->extraction sample_prep 4. Sample Preparation - Collect supernatant - Dry under nitrogen stream - Reconstitute in appropriate buffer extraction->sample_prep lcms 5. LC-MS/MS Analysis - Inject sample into LC-MS/MS system - Separate metabolites by chromatography - Detect and quantify 2-HG by mass spectrometry sample_prep->lcms data_analysis 6. Data Analysis - Generate standard curve - Quantify 2-HG concentration - Normalize to cell number lcms->data_analysis

Caption: Workflow for intracellular 2-HG measurement by LC-MS/MS.

Methodology:

  • Cell Culture and Treatment:

    • Culture IDH1-mutant cells (e.g., HT-1080 fibrosarcoma cells or primary AML patient cells) under standard conditions.

    • Treat cells with desired concentrations of GSK321 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.3% DMSO) for the specified duration (e.g., 24 hours to 22 days).

  • Cell Harvesting and Lysis:

    • Harvest cells and determine the total cell count for normalization.

    • Wash the cell pellet with ice-cold PBS.

    • For metabolite extraction, resuspend the cell pellet in 80% ice-cold methanol.

    • Lyse the cells by vortexing, followed by incubation at -80°C for at least 15 minutes.

    • Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Sample Processing and Analysis:

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant, for example, using a SpeedVac or under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a chiral column to resolve D- and L-2-HG enantiomers if necessary.

    • Quantify the amount of 2-HG by comparing the signal to a standard curve generated with purified 2-HG.

    • Normalize the final 2-HG concentration to the initial cell number.

Protocol 2: Analysis of Myeloid Differentiation by Flow Cytometry

This protocol describes the use of flow cytometry to assess the induction of granulocytic differentiation in AML cells by measuring the expression of the surface marker CD15.

Methodology:

  • Cell Treatment:

    • Culture primary IDH1-mutant AML cells in suspension culture.

    • Treat cells with 3 µM GSK321, an inactive control (e.g., 3 µM GSK990), or DMSO for 6 to 7 days.

  • Antibody Staining:

    • Harvest approximately 1x10^6 cells per sample.

    • Wash cells with FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend cells in 100 µL of FACS buffer.

    • Add a fluorochrome-conjugated anti-CD15 antibody (and other markers like CD45 to gate on leukocyte populations, if needed).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the viable, single-cell population using forward and side scatter (FSC/SSC) properties.

    • If using co-stains, gate on the appropriate parent population (e.g., CD45-positive cells).

    • Quantify the percentage of CD15-positive cells in the GSK321-treated samples compared to the controls. CD15 is a marker for granulocytic differentiation.

Protocol 3: Global DNA Methylation Analysis

This protocol outlines the assessment of changes in DNA methylation patterns in response to GSK321 treatment using a genome-wide method like enhanced reduced representation bisulfite sequencing (ERRBS).

Methodology:

  • Cell Treatment and DNA Extraction:

    • Treat IDH1 R132G AML cells with 3 µM GSK321 or controls (DMSO, 3 µM GSK990) for 6 days in suspension culture.

    • Harvest cells and extract high-quality genomic DNA using a standard kit, following the manufacturer's instructions.

  • Library Preparation (ERRBS):

    • Digest genomic DNA with the MspI restriction enzyme, which enriches for CpG-dense regions.

    • Perform end-repair, A-tailing, and ligation of methylated adapters to the DNA fragments.

    • Conduct two rounds of sodium bisulfite conversion. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • Amplify the converted DNA using PCR to generate the sequencing library.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

    • Determine the methylation status of individual CpG sites.

    • Identify differentially methylated CpGs (DMCs) and differentially methylated regions (DMRs) between GSK321-treated and control samples, typically requiring a methylation difference of ≥25% and a q-value < 0.001.

    • Annotate the DMCs/DMRs to genomic features (e.g., promoters, CpG islands) to understand the functional implications of the methylation changes.

Protocol 4: Western Blot for Histone Methylation Marks

This protocol is for assessing changes in specific histone methylation marks, such as H3K9me2, following GSK321 treatment.

Methodology:

  • Cell Treatment and Histone Extraction:

    • Treat HT-1080 cells with GSK321 (e.g., 0-5 µM) for 48 hours.

    • Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification and SDS-PAGE:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for a total histone protein (e.g., anti-Histone H3).

    • Quantify band intensities to determine the relative change in H3K9me2 levels upon GSK321 treatment.

References

Application Notes and Protocols for (S,R)-Gsk321 in Myeloid Differentiation Block Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-Gsk321 is the active (S,R)-enantiomer of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML).[3][4] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as the Ten-Eleven Translocation (TET) family of enzymes, which are crucial for DNA demethylation. This inhibition results in global DNA and histone hypermethylation, leading to a block in myeloid differentiation and promoting leukemogenesis. This compound, by inhibiting mutant IDH1, reduces 2-HG levels, thereby reversing the epigenetic blockade and inducing granulocytic differentiation of myeloid progenitor cells. These application notes provide a comprehensive guide for utilizing this compound to study and overcome the myeloid differentiation block in cancer research.

Mechanism of Action

Mutant IDH1 enzymes gain the function of converting α-ketoglutarate to 2-hydroxyglutarate. The accumulation of 2-HG competitively inhibits the function of α-KG-dependent dioxygenases, including TET2, an enzyme critical for DNA demethylation, and histone demethylases. This leads to widespread DNA and histone hypermethylation, which epigenetically silences genes required for myeloid differentiation, resulting in a differentiation block. This compound is an allosteric inhibitor that locks the mutant IDH1 enzyme in an inactive conformation. This inhibition leads to a significant reduction in intracellular 2-HG levels. The decrease in 2-HG restores the activity of TET2 and other dioxygenases, leading to DNA and histone hypomethylation and the subsequent expression of genes that drive myeloid differentiation.

GSK321_Mechanism_of_Action cluster_0 Mutant IDH1 expressing Myeloid Progenitor Cell cluster_1 Effect of this compound mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 TET2 TET2 & other α-KG-dependent Dioxygenases two_HG->TET2 Inhibits Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Prevents Demethylation Diff_Block Myeloid Differentiation Block Hypermethylation->Diff_Block Gsk321 This compound mutant_IDH1_inhibited Mutant IDH1 Gsk321->mutant_IDH1_inhibited Inhibits two_HG_reduced Reduced 2-HG mutant_IDH1_inhibited->two_HG_reduced TET2_active Active TET2 two_HG_reduced->TET2_active Relieves Inhibition Hypomethylation DNA & Histone Hypomethylation TET2_active->Hypomethylation Differentiation Myeloid Differentiation Hypomethylation->Differentiation

Caption: Mechanism of this compound in reversing myeloid differentiation block.

Quantitative Data Summary

The following tables summarize the quantitative effects of GSK321 from preclinical studies.

Table 1: Biochemical and Cellular Potency of GSK321

Target IC50 (nM) Cellular EC50 (nM) Cell Line Reference
IDH1 R132H 4.6 - -
IDH1 R132C 3.8 85 HT1080
IDH1 R132G 2.9 - -
Wild-Type IDH1 46 - -
IDH2 R140Q >10,000 - -

| IDH2 R172S | >10,000 | - | - | |

Table 2: Effect of GSK321 on 2-HG Levels and Cell Proliferation in Primary IDH1 Mutant AML Cells

IDH1 Mutation Treatment Duration Fold Change in 2-HG (vs. DMSO) Fold Change in Cell Number (vs. DMSO) Reference
R132G 3 µM GSK321 6 days 0.13 ± 0.1 2 to 15-fold increase (peak at day 9)
R132C 3 µM GSK321 6 days 0.15 ± 0.2 2 to 15-fold increase (peak at day 9)

| R132H | 3 µM GSK321 | 6 days | 0.29 | 2 to 15-fold increase (peak at day 9) | |

Table 3: Induction of Myeloid Differentiation Marker CD15 in Primary IDH1 Mutant AML Cells

IDH1 Mutation Treatment Duration Fold Increase in CD15+ Cells (vs. GSK990 control) Reference
R132G 3 µM GSK321 6-7 days 7.4 ± 0.4
R132C 3 µM GSK321 6-7 days 1.9 ± 0.6

| R132H | 3 µM GSK321 | 6-7 days | 9.0 ± 7.2 | |

Table 4: Effect of GSK321 on Cell Cycle Distribution in Primary IDH1 Mutant AML Cells (Day 7)

IDH1 Mutation Treatment % G0 Phase % G1 Phase Reference
R132G 3 µM GSK321 36.7 ± 4.4 57.9 ± 6.9
R132G GSK990 (control) 65.7 ± 6.5 25.3 ± 2.5
R132C 3 µM GSK321 24.0 ± 11.8 66.8 ± 12.0

| R132C | GSK990 (control) | 54.1 ± 3.8 | 30.6 ± 8.9 | |

Experimental Protocols

Experimental_Workflow Start Start: Mutant IDH1 AML Cells (Cell lines or Primary Samples) In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Treatment Treat with this compound (e.g., 3 µM) In_Vitro->Treatment Xenograft Establish AML Xenograft Model (e.g., NSG mice) In_Vivo->Xenograft Analysis Analysis Treatment->Analysis Diff_Analysis Differentiation Analysis (Flow Cytometry for CD15/CD11b) Analysis->Diff_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Analysis->Cell_Cycle 2HG_Measurement 2-HG Measurement (LC-MS/MS) Analysis->2HG_Measurement In_Vivo_Treatment Treat with this compound (e.g., 150 mg/kg, i.p.) Xenograft->In_Vivo_Treatment In_Vivo_Analysis In Vivo Analysis In_Vivo_Treatment->In_Vivo_Analysis Tumor_Burden Monitor Tumor Burden (Bioluminescence/Flow Cytometry) In_Vivo_Analysis->Tumor_Burden BM_Analysis Analyze Bone Marrow for Leukemic Blasts In_Vivo_Analysis->BM_Analysis

Caption: General experimental workflow for studying this compound.

In Vitro Treatment of AML Cells

Objective: To assess the effect of this compound on differentiation, proliferation, and 2-HG production in mutant IDH1 AML cells.

Materials:

  • Mutant IDH1 AML cell line (e.g., HT1080) or primary AML patient samples

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Inactive control compound (e.g., GSK990)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed AML cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • Prepare working solutions of this compound and control compounds in culture medium. A final concentration of 3 µM for this compound is recommended based on published data. The final DMSO concentration should not exceed 0.1%.

  • Treat cells with this compound, vehicle control (DMSO), or inactive control for the desired duration (e.g., 6-9 days for differentiation studies).

  • Replenish the medium with fresh compound every 3-4 days.

  • Harvest cells at specified time points for downstream analysis.

Flow Cytometry for Myeloid Differentiation Markers

Objective: To quantify the induction of myeloid differentiation by measuring the expression of cell surface markers such as CD11b and CD15.

Materials:

  • Treated and control AML cells

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., PE-CD15, APC-CD11b)

  • Isotype control antibodies

  • 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the appropriate amount of conjugated antibodies and isotype controls to the respective cell suspensions.

  • Incubate for 30 minutes on ice in the dark.

  • Wash cells twice with 200 µL of FACS buffer.

  • Resuspend the final cell pellet in 300 µL of FACS buffer.

  • Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.

Materials:

  • Treated and control AML cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Measurement of Intracellular 2-HG Levels by LC-MS/MS

Objective: To quantify the reduction in intracellular 2-HG levels following treatment with this compound.

Materials:

  • Treated and control AML cells

  • Methanol (80%)

  • Internal standard (e.g., 13C5-2-HG)

  • LC-MS/MS system

Procedure:

  • Harvest a known number of cells (e.g., 1-5 x 10^6).

  • Quickly wash the cells with ice-cold saline.

  • Lyse the cells by adding 500 µL of ice-cold 80% methanol containing the internal standard.

  • Incubate on ice for 20 minutes, vortexing periodically.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (metabolite extract) to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Perform LC-MS/MS analysis to quantify 2-HG levels, normalizing to the internal standard and cell number.

In Vivo Efficacy in AML Xenograft Model

Objective: To evaluate the anti-leukemic activity of this compound in an in vivo model of mutant IDH1 AML.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Mutant IDH1 AML cells (luciferase-tagged for bioluminescence imaging)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Bioluminescence imaging system

Procedure:

  • Inject 1-5 x 10^6 mutant IDH1 AML cells intravenously or via tail vein into NSG mice.

  • Monitor for engraftment of leukemia cells by weekly bioluminescence imaging or by analyzing peripheral blood for human CD45+ cells.

  • Once the disease is established, randomize mice into treatment and control groups.

  • Administer this compound (e.g., 150 mg/kg, intraperitoneally, daily) or vehicle control.

  • Monitor tumor burden regularly using bioluminescence imaging.

  • At the end of the study, harvest bone marrow and spleen to assess the percentage of leukemic blasts by flow cytometry (human CD45+ cells).

Disclaimer

This document is intended for research use only. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vivo administration of GSK321 and its structurally related analog, GSK864, potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The primary application of these compounds is in preclinical research of cancers harboring IDH1 mutations, such as acute myeloid leukemia (AML) and glioma.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2] GSK321 is a potent allosteric inhibitor of various IDH1 mutants.[3] For in vivo applications, a structurally related compound, GSK864, was developed with improved pharmacokinetic properties.[1][3] These compounds are invaluable tools for studying the therapeutic potential of targeting mutant IDH1 in vivo.

Signaling Pathway of Mutant IDH1 and Inhibition by GSK321/GSK864

Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). GSK321 and GSK864 act as allosteric inhibitors of the mutant IDH1 enzyme, preventing this conversion and thereby reducing the levels of the oncometabolite 2-HG.

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling and Inhibition cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG NADPH -> NADP+ Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) Mutant_IDH1->2_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block GSK321_GSK864 GSK321 / GSK864 GSK321_GSK864->Mutant_IDH1 Allosteric Inhibition Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Establish_PDX Establish IDH1-Mutant AML PDX Model in NSG Mice Start->Establish_PDX Monitor_Engraftment Monitor AML Engraftment (e.g., flow cytometry of peripheral blood) Establish_PDX->Monitor_Engraftment Randomization Randomize Mice into Treatment Groups Monitor_Engraftment->Randomization Treatment Daily IP Injection: - Vehicle Control - GSK864 (150 mg/kg) Randomization->Treatment Monitoring Monitor Animal Health and Tumor Burden Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis: - 2-HG levels (MRS, LC-MS) - Myeloid differentiation (Flow Cytometry) Monitoring->PD_Analysis Efficacy_Endpoint Efficacy Endpoint: - Survival Analysis PD_Analysis->Efficacy_Endpoint End End Efficacy_Endpoint->End Logical_Relationship Logical Relationship of Experiments and Outcomes cluster_0 Molecular & Cellular Effects cluster_1 Therapeutic Outcomes Input In Vivo Administration of GSK864 in IDH1-Mutant AML Xenograft Model Target_Engagement Target Engagement: Inhibition of Mutant IDH1 Input->Target_Engagement PD_Effect Pharmacodynamic Effect: Reduction of 2-HG Levels Target_Engagement->PD_Effect Cellular_Response Cellular Response: Induction of Myeloid Differentiation PD_Effect->Cellular_Response Tumor_Control Tumor Growth Control/ Reduction of Leukemic Blasts Cellular_Response->Tumor_Control Survival_Benefit Improved Overall Survival Tumor_Control->Survival_Benefit

References

Application Notes and Protocols for Flow Cytometry Analysis Following GSK321 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes, particularly those with R132H, R132C, and R132G mutations.[1][2] These mutations are driver oncogenes in several cancers, including acute myeloid leukemia (AML).[3] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG disrupt epigenetic regulation and lead to a block in cellular differentiation. GSK321 treatment decreases intracellular 2-HG levels, thereby reversing this block and inducing granulocytic differentiation in IDH1-mutant cancer cells.

Flow cytometry is an indispensable tool for elucidating the cellular effects of GSK321. It allows for the precise quantification of changes in cell populations, cell cycle distribution, apoptosis, and the expression of specific cell surface markers at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular response to GSK321 treatment.

Mechanism of Action of GSK321

GSK321 binds to an allosteric pocket of the mutant IDH1 enzyme, stabilizing it in an inactive conformation. This non-competitive inhibition prevents the conversion of α-KG to 2-HG. The subsequent reduction in intracellular 2-HG levels leads to the reversal of 2-HG-induced hypermethylation of DNA and histones, which in turn removes the block on cellular differentiation. In AML cells, this manifests as an induction of granulocytic differentiation.

cluster_0 Mutant IDH1 Activity cluster_1 Cellular Consequences cluster_2 GSK321 Intervention cluster_3 Therapeutic Outcome Mutant_IDH1 Mutant IDH1 (R132H/C/G) 2_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Mutant_IDH1->2_HG alpha_KG α-Ketoglutarate (α-KG) alpha_KG->Mutant_IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) 2_HG->Epigenetic_Dysregulation Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Restored_Differentiation Restored Granulocytic Differentiation Differentiation_Block->Restored_Differentiation Reverses GSK321 GSK321 GSK321->Mutant_IDH1 Inhibits

Caption: Mechanism of GSK321 Action.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of GSK321.

Table 1: Biochemical and Cellular Activity of GSK321

ParameterMutant IDH1 TargetValueCell Line
IC₅₀ R132G2.9 nM-
R132C3.8 nM-
R132H4.6 nM-
Wild-Type IDH146 nM-
EC₅₀ (2-HG Inhibition)R132C85 nMHT1080

Data sourced from MedchemExpress.com and a study on novel IDH1 mutant inhibitors.

Table 2: Cellular Effects of GSK321 on Primary IDH1 Mutant AML Cells

ParameterTreatment DurationR132G IDH1R132C IDH1
Cell Cycle (G0 Phase) 7 days↓ 36.7 ± 4.4% (vs. 64.9 ± 2.4% DMSO)↓ 24.0 ± 11.8% (vs. 56.6 ± 15.3% DMSO)
Cell Cycle (G1 Phase) 7 days↑ 57.9 ± 6.9% (vs. 27.0 ± 2.6% DMSO)↑ 66.8 ± 12.0% (vs. 21.6 ± 11.8% DMSO)
Leukemic Blasts 7 days↓ 0.7 ± 0.1-fold (vs. DMSO)Not Reported
Granulocytic/Monocytic Cells 7 days↑ 2.5 ± 0.6-fold (vs. DMSO)Not Reported
Viability (Annexin-V⁻) 7 daysInitial IncreaseInitial Increase
15 daysDecreasedDecreased

Data represents mean ± standard deviation or fold change relative to vehicle control (DMSO) as reported in a study on novel IDH1 mutant inhibitors.

Experimental Protocols

The following are detailed protocols for flow cytometry analysis of cells treated with GSK321.

Protocol 1: Analysis of Cell Surface Markers for Differentiation

This protocol is designed to quantify the expression of differentiation markers, such as CD15, on the surface of AML cells following GSK321 treatment.

Materials:

  • GSK321

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., FITC-CD15, PE-CD45)

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed IDH1-mutant cells (e.g., primary AML patient samples or relevant cell lines) at a density that allows for logarithmic growth throughout the experiment. Allow cells to acclimate before adding GSK321 at desired concentrations (e.g., 1-3 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 7-15 days).

  • Cell Harvesting:

    • Suspension cells: Gently resuspend and transfer the cells to a microcentrifuge tube.

    • Adherent cells: Wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution.

  • Cell Staining: a. Centrifuge cells at 300 x g for 5 minutes and discard the supernatant. b. Wash the cell pellet with 1 mL of cold FACS buffer and centrifuge again. c. Resuspend the cells in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. d. Incubate for 20-30 minutes at 4°C in the dark. e. Wash the cells twice with 1 mL of cold FACS buffer.

  • Viability Staining: Resuspend the cell pellet in 200-500 µL of FACS buffer containing a viability dye according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Acquire a sufficient number of events (e.g., 10,000-50,000) for statistical significance. Gate on single, viable cells to analyze the expression of differentiation markers.

Protocol 2: Cell Cycle Analysis

This protocol allows for the analysis of cell cycle distribution in response to GSK321 treatment.

Materials:

  • GSK321-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting and Fixation: a. Harvest approximately 1 x 10⁶ cells per sample. b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 100 µL of PBS. d. While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Discard the ethanol and wash the cells once with cold PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using a low flow rate. Generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis following GSK321 treatment.

Materials:

  • GSK321-treated and control cells

  • Annexin V binding buffer

  • Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

  • Propidium Iodide (PI)

Procedure:

  • Cell Harvesting: Harvest cells as described in Protocol 1.

  • Staining: a. Wash the cells once with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. c. Add Annexin V-FITC and PI according to the manufacturer's instructions. d. Incubate in the dark at room temperature for 15 minutes. e. Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Experimental Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for flow cytometry analysis after GSK321 treatment and the gating strategy for data analysis.

cluster_0 Experimental Phase cluster_1 Analysis Phase cluster_2 Outcome Cell_Culture Cell Culture (IDH1-mutant cells) GSK321_Treatment GSK321 Treatment (vs. Vehicle Control) Cell_Culture->GSK321_Treatment Cell_Harvesting Cell Harvesting GSK321_Treatment->Cell_Harvesting Staining Staining (Antibodies/Dyes) Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis (Gating, Quantification) Flow_Cytometry->Data_Analysis Results Results (Differentiation, Cell Cycle, Apoptosis) Data_Analysis->Results

Caption: General Experimental Workflow.

cluster_0 Gating Strategy for Differentiation Analysis Total_Events Total Events Singlets Singlets (FSC-A vs FSC-H) Total_Events->Singlets Viable_Cells Viable Cells (Viability Dye⁻) Singlets->Viable_Cells Leukocytes Leukocytes (CD45⁺) Viable_Cells->Leukocytes Granulocytes Granulocytes/Monocytes (SSC-A high) Leukocytes->Granulocytes Blasts Blasts (SSC-A low) Leukocytes->Blasts CD15_Positive CD15⁺ Population Granulocytes->CD15_Positive

Caption: Example Gating Strategy.

References

handling and storage instructions for (S,R)-Gsk321 powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

(S,R)-Gsk321 is the (S,R)-enantiomer of Gsk321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] It demonstrates high potency against IDH1 enzymes with specific mutations at the R132 residue (R132G, R132C, R132H), which are frequently observed in various cancers, including acute myeloid leukemia (AML).[1] The wild-type IDH1 enzyme is inhibited to a lesser extent. The primary mechanism of action involves the inhibition of the neomorphic enzymatic activity of mutant IDH1, which prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Reduction in 2-HG levels can lead to the reversal of epigenetic dysregulation and the induction of cellular differentiation in cancer cells.

Handling and Storage

Proper handling and storage of this compound powder are crucial to maintain its stability and integrity for research applications.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder. In case of accidental contact, seek medical attention immediately.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Storage Conditions

This compound is supplied as a solid, off-white powder and should be stored under the following conditions to ensure long-term stability.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
Stock Solution (in DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

The solid compound is stable for several weeks at ambient temperature during shipping.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its racemate, Gsk321.

Table 3.1: In Vitro Potency of Gsk321
TargetIC50 (nM)Assay Conditions
Mutant IDH1 R132G 2.9Biochemical Assay
Mutant IDH1 R132C 3.8Biochemical Assay
Mutant IDH1 R132H 4.6Biochemical Assay
Wild-Type IDH1 46Biochemical Assay
Table 3.2: Cellular Activity of Gsk321
Cell LineMutationEC50 (nM)AssayDuration
HT-1080 IDH1 R132C85Intracellular 2-HG Inhibition24 hours

Signaling Pathway

Mutations in the IDH1 enzyme lead to a neomorphic activity, resulting in the production of the oncometabolite 2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to oncogenesis. This compound acts as an allosteric inhibitor of the mutant IDH1 enzyme, preventing the production of 2-HG and thereby restoring normal cellular differentiation.

Mutant_IDH1_Signaling_Pathway cluster_0 Metabolic Pathway cluster_1 Oncogenic Pathway cluster_2 Inhibition Pathway cluster_3 Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-Type IDH1 two_HG 2-Hydroxyglutarate (2-HG, Oncometabolite) Epigenetic_Alterations Epigenetic Alterations (e.g., DNA & Histone Hypermethylation) two_HG->Epigenetic_Alterations Mutant_IDH1 Mutant IDH1 (e.g., R132H/C/G) Mutant_IDH1->two_HG alpha_KG_2 α-KG Gsk321 This compound Gsk321->Mutant_IDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis

Mutant IDH1 signaling and inhibition by this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in research.

Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO) but not in water. A high solubility of up to 100 mg/mL in DMSO has been reported.

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to dissolve the powder. Gentle warming or sonication may be used to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay for 2-HG Inhibition

This protocol describes a method to assess the efficacy of this compound in inhibiting the production of 2-HG in a cell line harboring an IDH1 mutation, such as the HT-1080 fibrosarcoma cell line (IDH1 R132C).

Workflow Diagram:

Cell_Based_Assay_Workflow start Start plate_cells Plate IDH1-mutant cells (e.g., HT-1080) start->plate_cells incubate_adherence Incubate overnight for cell adherence plate_cells->incubate_adherence add_compound Add this compound at various concentrations incubate_adherence->add_compound incubate_treatment Incubate for 24-48 hours add_compound->incubate_treatment harvest Harvest cells and/or media incubate_treatment->harvest extract_metabolites Extract intracellular metabolites harvest->extract_metabolites analyze Analyze 2-HG levels (e.g., LC-MS/MS) extract_metabolites->analyze data_analysis Determine EC50 value analyze->data_analysis end End data_analysis->end

References

Application Notes: Cell Cycle Analysis in Response to (S,R)-Gsk321 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R)-Gsk321 is an enantiomer of Gsk321, a highly potent and selective, allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Somatic point mutations in the IDH1 gene, such as R132H, R132C, and R132G, are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[2][3] These mutations confer a neomorphic enzymatic function, causing the conversion of α-ketoglutarate to the oncometabolite R-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations like DNA and histone hypermethylation, which ultimately results in a block in cellular differentiation.

Gsk321 binds to an allosteric site of the mutant IDH1 enzyme, locking it in a catalytically inactive conformation. This inhibition leads to a significant decrease in intracellular 2-HG levels. The reduction of this oncometabolite can reverse the hypermethylation patterns associated with mutant IDH1, abrogate the block in myeloid differentiation, and induce granulocytic differentiation in AML cells.

Evaluating the cellular response to targeted inhibitors like this compound is crucial for understanding their therapeutic potential. Cell cycle analysis by flow cytometry is a fundamental method used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment of primary IDH1 mutant AML cells with Gsk321 has been shown to transiently alter cell cycle distribution, highlighting the importance of this analysis in characterizing the compound's mechanism of action. These application notes provide detailed protocols for treating cells with this compound and subsequently analyzing their cell cycle profile using propidium iodide staining.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound impacts downstream cellular processes, leading to changes in the cell cycle.

cluster_0 Cellular Metabolism & Epigenetics mutIDH1 Mutant IDH1 Enzyme twoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutIDH1->twoHG Neomorphic Function Hypomethylation Reversal of Hypermethylation mutIDH1->Hypomethylation Inhibition leads to aKG α-Ketoglutarate aKG->mutIDH1 Substrate Hypermethylation DNA Hypermethylation twoHG->Hypermethylation DiffBlock Differentiation Block Hypermethylation->DiffBlock Gsk321 This compound Gsk321->mutIDH1 Allosteric Inhibition Differentiation Induction of Differentiation Hypomethylation->Differentiation CellCycle Cell Cycle Alteration (↓G0, ↑G1) Differentiation->CellCycle

Caption: Mechanism of this compound action on the mutant IDH1 pathway.

Data Presentation

The following table summarizes the quantitative cell cycle analysis of primary AML patient cells with IDH1 R132G or R132C mutations after 7 days of treatment with 3 µM Gsk321, its inactive analog GSK990, or DMSO as a vehicle control. Data is adapted from Quek et al., J. Exp. Med., 2016.

Treatment GroupCell Type (Mutation)% of Cells in G0 Phase (Mean ± SEM)% of Cells in G1 Phase (Mean ± SEM)
DMSO Control IDH1 R132G64.9 ± 2.427.0 ± 2.6
GSK990 (Inactive) IDH1 R132G65.7 ± 6.525.3 ± 2.5
Gsk321 (Active) IDH1 R132G36.7 ± 4.4 57.9 ± 6.9
DMSO Control IDH1 R132C56.6 ± 15.321.6 ± 11.8
GSK990 (Inactive) IDH1 R132C54.1 ± 3.830.6 ± 8.9
Gsk321 (Active) IDH1 R132C24.0 ± 11.8 66.8 ± 12.0

Note: The study observed a significant decrease in quiescent (G0) cells and a corresponding increase in G1-phase cells after 7 days of Gsk321 treatment. This effect was transient and no notable differences in cell cycling were observed by day 15.

Experimental Protocols

Protocol 1: Treatment of IDH1-Mutant Cells with this compound

Objective: To treat IDH1-mutant cancer cells with this compound to assess its effects on cell cycle distribution.

Materials:

  • IDH1-mutant cells (e.g., primary AML patient samples, IDH1-mutant cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates or T-25 flasks

  • Hemocytometer or automated cell counter

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture IDH1-mutant cells under standard conditions. On Day 0, count the cells and seed them at an appropriate density in 6-well plates or T-25 flasks to ensure they do not become over-confluent during the treatment period.

  • Prepare Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 3 µM, based on effective concentrations for Gsk321) and a vehicle control medium containing an equivalent volume of DMSO.

  • Treatment: Aspirate the old medium from the cells and add the prepared treatment or vehicle control media.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 7 days). If the experiment runs for multiple days, replace the media with freshly prepared treatment/control media every 2-3 days.

  • Harvesting: After the incubation period, harvest the cells for cell cycle analysis as described in Protocol 2.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To stain DNA of fixed cells with propidium iodide for cell cycle analysis by flow cytometry. This protocol is a consolidation of standard methods.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS), sterile

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 5 mL polystyrene/polypropylene flow cytometry tubes

  • Refrigerated centrifuge

  • Vortex mixer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

    • Adherent cells: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in 3 mL of cold PBS, and centrifuge again.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cell suspension. This minimizes cell clumping.

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at 4°C for weeks.

  • Rehydration: Pellet the fixed cells by centrifugation at a higher speed (e.g., 500 x g for 5 minutes), as fixed cells are more buoyant. Carefully discard the ethanol supernatant.

  • Washing Post-Fixation: Wash the cell pellet twice with 3 mL of PBS to remove the ethanol.

  • RNase Treatment: Centrifuge and discard the supernatant. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL). This step is crucial as PI can also bind to double-stranded RNA.

  • Propidium Iodide Staining: Add 400 µL of PI staining solution (50 µg/mL) directly to the cell suspension in RNase A. Mix well.

  • Incubation for Staining: Incubate the tubes at room temperature for 5-10 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer without washing out the PI solution.

    • Acquire data for at least 10,000 single-cell events.

    • Set the DNA content parameter (e.g., FL2 or PE channel) to a linear scale.

    • Use a pulse-processing plot (e.g., Area vs. Height or Area vs. Width of the fluorescence signal) to gate on single cells and exclude doublets and aggregates.

    • The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content), with the S phase population distributed between them.

Experimental Workflow

The following diagram outlines the complete experimental workflow from cell treatment to data analysis.

Start Seed IDH1-Mutant Cells Treatment Treat with this compound Start->Treatment Control Treat with Vehicle (DMSO) Start->Control Incubate Incubate for 7 Days Treatment->Incubate Control->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix in 70% Cold Ethanol Harvest->Fix Stain RNase Treatment & PI Staining Fix->Stain FCM Flow Cytometry Acquisition Stain->FCM Analysis Data Analysis (Cell Cycle Profile) FCM->Analysis

Caption: Workflow for cell cycle analysis post-(S,R)-Gsk321 treatment.

References

Application Notes and Protocols for Assessing GSK321-Mediated Changes in DNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML), and lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] Elevated levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including the TET family of DNA demethylases, resulting in a genome-wide hypermethylation phenotype. GSK321, by inhibiting mutant IDH1, reduces 2-HG levels, thereby restoring TET enzyme activity and leading to a reversal of DNA hypermethylation. These application notes provide detailed protocols for assessing the effect of GSK321 on DNA methylation, enabling researchers to quantify these epigenetic changes and understand the mechanism of action of this and similar targeted therapies.

Signaling Pathway of Mutant IDH1 and GSK321 Intervention

The following diagram illustrates the signaling pathway from a mutant IDH1 enzyme to the alteration of DNA methylation and the point of intervention for GSK321.

IDH1_Pathway cluster_2 GSK321 Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Two_HG 2-Hydroxyglutarate alpha_KG->Two_HG Mutant IDH1 TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibition DNA_demethylation DNA Demethylation TET_Enzymes->DNA_demethylation Catalyzes DNA_Hypermethylation DNA Hypermethylation DNA_demethylation->DNA_Hypermethylation Reduced GSK321 GSK321 GSK321->Two_HG Blocks Production

Caption: Mutant IDH1 signaling and GSK321 mechanism of action.

Quantitative Data Summary

Treatment of IDH1-mutant cancer cells with GSK321 leads to a significant reduction in global DNA methylation. The following table summarizes quantitative data from a key study investigating the effects of GSK321 on DNA methylation in primary IDH1 R132G mutant AML cells.

Treatment GroupConcentrationDurationNumber of Hypomethylated CpG LociNumber of Hypermethylated CpG LociFold Change in 2-HG (vs. DMSO)Reference
GSK3213 µM6 days18,66810,1530.13 ± 0.1
GSK990 (inactive control)3 µM6 daysNot significantNot significantNo significant change
DMSO (vehicle control)0.3%6 daysBaselineBaseline1.0

Experimental Protocols

Several techniques can be employed to assess changes in DNA methylation following treatment with GSK321. The choice of method depends on the desired resolution (global vs. gene-specific) and the available resources.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing GSK321's effect on DNA methylation.

experimental_workflow start Cell Culture and GSK321 Treatment dna_extraction Genomic DNA Extraction start->dna_extraction bisulfite_conversion Bisulfite Conversion dna_extraction->bisulfite_conversion medip Methylated DNA Immunoprecipitation (MeDIP) dna_extraction->medip library_prep Library Preparation bisulfite_conversion->library_prep pyrosequencing Pyrosequencing bisulfite_conversion->pyrosequencing medip->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis and Interpretation sequencing->data_analysis pyrosequencing->data_analysis

Caption: General workflow for DNA methylation analysis.

Protocol 1: Global DNA Methylation Analysis using Enhanced Reduced Representation Bisulfite Sequencing (ERRBS)

This method provides a cost-effective way to enrich for CpG-rich regions of the genome and assess DNA methylation at single-base resolution.

Materials:

  • IDH1-mutant cell line (e.g., primary AML cells)

  • GSK321 and inactive control (GSK990)

  • DMSO (vehicle control)

  • Cell culture reagents

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • MspI restriction enzyme

  • DNA library preparation kit for Illumina sequencing

  • Bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit)

  • PCR primers for library amplification

  • Agencourt AMPure XP beads

  • Qubit dsDNA High Sensitivity Assay

  • Bioanalyzer 2100 with High Sensitivity DNA kit

  • Illumina sequencing platform

Procedure:

  • Cell Culture and Treatment:

    • Culture IDH1-mutant cells under standard conditions.

    • Treat cells with 3 µM GSK321, 3 µM GSK990 (inactive control), or DMSO (vehicle control) for 6 days.

    • Harvest cells and proceed to genomic DNA extraction.

  • Genomic DNA Extraction:

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • ERRBS Library Preparation:

    • Digest 10 ng of genomic DNA with MspI.

    • Perform end-repair and ligate paired-end Illumina sequencing adaptors.

    • Perform size selection (150–400 base pairs) by gel extraction.

    • Treat the size-selected DNA with bisulfite using a commercial kit.

    • Amplify the bisulfite-converted library using PCR with Illumina PE1.0 and 2.0 primers.

    • Purify the PCR products using Agencourt AMPure XP beads.

    • Assess the quantity and quality of the final library using a Qubit and Bioanalyzer.

  • Sequencing and Data Analysis:

    • Sequence the libraries on an Illumina platform (e.g., HiSeq) with 50 bp paired-end reads.

    • Align reads to a reference genome and perform methylation calling to determine the methylation status of each CpG site.

    • Identify differentially methylated CpGs (DMCs) between GSK321-treated and control samples. A significant change is typically defined as a q-value < 0.001 and a methylation difference of ≥25%.

Protocol 2: Genome-Wide DNA Methylation Analysis using Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is considered the gold standard for DNA methylation analysis, providing comprehensive coverage of the genome at single-nucleotide resolution.

Materials:

  • Genomic DNA (1-5 µg)

  • Covaris sonicator

  • DNA end-repair/A-tailing reagents

  • Methylated sequencing adapters

  • DNA ligase

  • Agarose gel electrophoresis system

  • Bisulfite conversion kit

  • PCR amplification reagents

  • Illumina sequencing platform

Procedure:

  • DNA Fragmentation:

    • Fragment 5 µg of genomic DNA to an average size of 200-400 bp using a Covaris sonicator.

  • Library Preparation:

    • Perform end-repair and A-tailing of the fragmented DNA.

    • Ligate methylated adapters to the DNA fragments.

    • Perform size selection of the ligation products using agarose gel electrophoresis.

  • Bisulfite Conversion:

    • Treat the size-selected DNA with bisulfite using a commercial kit.

  • Library Amplification and Sequencing:

    • Amplify the bisulfite-converted library by PCR.

    • Purify and quantify the final library.

    • Sequence the library on an Illumina platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Determine the methylation status of each cytosine.

    • Compare methylation patterns between GSK321-treated and control samples.

Protocol 3: Targeted DNA Methylation Analysis using Pyrosequencing

Pyrosequencing is a real-time sequencing-by-synthesis method ideal for quantitative methylation analysis of specific CpG sites within a gene of interest.

Materials:

  • Bisulfite-converted DNA

  • PCR primers (one biotinylated) for the target region

  • Pyrosequencing instrument and reagents (e.g., PyroMark Q24)

  • Streptavidin-coated Sepharose beads

Procedure:

  • PCR Amplification:

    • Amplify the target region from bisulfite-converted DNA using a biotinylated primer.

  • Template Preparation:

    • Capture the biotinylated PCR product on streptavidin-coated Sepharose beads.

    • Denature the PCR product to obtain a single-stranded template.

    • Anneal a sequencing primer to the single-stranded template.

  • Pyrosequencing:

    • Perform pyrosequencing according to the instrument's protocol.

    • The software will quantify the C/T ratio at each CpG site, which corresponds to the methylation level.

  • Data Analysis:

    • Compare the percentage of methylation at specific CpG sites between GSK321-treated and control samples.

Protocol 4: Global DNA Methylation Analysis using Methylated DNA Immunoprecipitation (MeDIP-Seq)

MeDIP-seq is an antibody-based method to enrich for methylated DNA fragments, providing a genome-wide overview of DNA methylation patterns.

Materials:

  • Genomic DNA

  • Sonicator

  • Anti-5-methylcytosine (5mC) antibody

  • Protein A/G magnetic beads

  • DNA library preparation kit for Illumina sequencing

Procedure:

  • DNA Fragmentation and Denaturation:

    • Fragment genomic DNA to 200-800 bp by sonication.

    • Denature the fragmented DNA by heating.

  • Immunoprecipitation:

    • Incubate the denatured DNA with an anti-5mC antibody.

    • Capture the antibody-DNA complexes with Protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound DNA.

  • Elution and Library Preparation:

    • Elute the methylated DNA from the beads.

    • Prepare a sequencing library from the enriched DNA.

  • Sequencing and Data Analysis:

    • Sequence the library on an Illumina platform.

    • Align reads to a reference genome to identify enriched (methylated) regions.

    • Compare the methylation profiles of GSK321-treated and control samples.

References

Troubleshooting & Optimization

optimizing (S,R)-Gsk321 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,R)-Gsk321. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (S,R)-enantiomer of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Point mutations in IDH1, such as R132G, R132C, and R132H, are found in various cancers, including acute myeloid leukemia (AML).[3][4] These mutations lead to a neomorphic enzymatic activity that results in the overproduction of the oncometabolite 2-hydroxyglutarate (2-HG). This compound binds to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibits the production of 2-HG, which in turn helps to reverse the epigenetic dysregulation and myeloid differentiation block associated with high 2-HG levels, ultimately inducing granulocytic differentiation of cancer cells.

Q2: What are the recommended storage conditions and how do I prepare a stock solution?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared in DMSO. It is noted that hygroscopic DMSO can affect solubility, so using newly opened DMSO and sonication may be necessary to fully dissolve the compound.

Q3: What is a good starting concentration range for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on published data, a good starting point for a dose-response experiment would be a range from 0.1 nM to 10,000 nM. For example, the EC50 for inhibiting intracellular 2-HG production in HT1080 cells is 85 nM. In studies with primary IDH1 mutant AML cells, concentrations of 1.7 µM and 3 µM have been used to achieve significant 2-HG inhibition and induce differentiation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.

Q4: How long does it take for this compound to exert its effects?

The timeframe for observing the effects of this compound can vary depending on the endpoint being measured. Inhibition of 2-HG production can be observed within 24 hours of treatment. However, downstream effects such as changes in histone methylation (e.g., H3K9me2) may be observed within 48 hours. Effects on cell proliferation and differentiation are typically observed over a longer period, with studies showing significant changes after 7 to 15 days of continuous treatment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in 2-HG levels. 1. Incorrect concentration of this compound. 2. Insufficient incubation time. 3. Cell line does not harbor a susceptible IDH1 mutation. 4. Compound degradation.1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time (at least 24-48 hours for 2-HG reduction). 3. Verify the IDH1 mutation status of your cell line. 4. Prepare fresh stock solutions and handle the compound as recommended.
High cytotoxicity or off-target effects observed. 1. Concentration of this compound is too high. 2. Off-target kinase inhibition.1. Lower the concentration of this compound. The goal is to inhibit mutant IDH1 without causing general toxicity. 2. While GSK321 is highly selective for mutant IDH1 over IDH2, consider potential off-target effects at high concentrations. Compare with a structurally related inactive control if available.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent preparation of this compound stock solution. 3. Freeze-thaw cycles of the stock solution.1. Ensure consistent cell seeding density for all experiments. 2. Follow a standardized protocol for preparing the stock solution, ensuring complete dissolution. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Difficulty dissolving this compound. 1. Use of old or hygroscopic DMSO. 2. Insufficient mixing.1. Use freshly opened, high-quality DMSO. 2. Use sonication to aid dissolution.
Development of resistance to this compound. 1. Secondary mutations in the IDH1 gene. 2. Upregulation of alternative signaling pathways. 3. Isoform switching (e.g., from mutant IDH1 to mutant IDH2 dependency).1. Sequence the IDH1 gene in resistant cells to check for secondary mutations. 2. Investigate potential bypass mechanisms through pathway analysis. 3. Assess the IDH2 mutation status and 2-HG levels in resistant cells.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell Line/EnzymeValueReference
IC50 IDH1 R132G2.9 nM
IDH1 R132C3.8 nM
IDH1 R132H4.6 nM
Wild-Type IDH146 nM
EC50 (2-HG reduction) HT1080 (IDH1 R132C)85 nM

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound for 2-HG Inhibition

This protocol outlines the steps to determine the effective concentration of this compound for inhibiting 2-hydroxyglutarate (2-HG) production in a cell line with a known IDH1 mutation.

Materials:

  • IDH1-mutant cell line (e.g., HT1080)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • LC-MS/MS system for 2-HG analysis

  • Reagents for cell lysis and protein quantification

Procedure:

  • Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10,000 nM). Include a vehicle control (DMSO only).

  • Treatment: Add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using a suitable method, such as an 80% methanol solution.

  • 2-HG Quantification:

    • Analyze the cell extracts for 2-HG levels using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the 2-HG levels to the total protein concentration or cell number for each well.

    • Plot the normalized 2-HG levels against the log of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of this compound that causes a 50% reduction in 2-HG levels.

Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry

This protocol describes how to assess the induction of myeloid differentiation in AML cells treated with this compound by measuring the expression of cell surface markers.

Materials:

  • IDH1-mutant AML cell line or primary patient samples

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 6-well cell culture plates

  • Flow cytometer

  • Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Viability dye (e.g., 7-AAD or propidium iodide)

Procedure:

  • Cell Culture and Treatment: Culture the AML cells in the presence of the optimized concentration of this compound (determined from Protocol 1) or vehicle control for an extended period (e.g., 7-15 days). Replenish the medium and compound as needed.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain the cells with the viability dye according to the manufacturer's instructions.

    • Incubate the cells with the fluorescently conjugated antibodies against the myeloid differentiation markers.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the live cell population using the viability dye.

    • Analyze the expression of the differentiation markers on the live cells.

  • Data Interpretation:

    • Compare the percentage of cells expressing the differentiation markers in the this compound-treated group versus the vehicle control group. An increase in the expression of markers like CD11b and CD14 indicates myeloid differentiation.

Mandatory Visualizations

Signaling_Pathway cluster_0 Mutant IDH1 Enzyme cluster_1 Downstream Effects Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->Mutant_IDH1 alpha-KG alpha-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG->2-HG Neomorphic Activity NADPH NADPH NADPH->Mutant_IDH1 NADP+ NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic_Dysregulation Mutant_IDH1->alpha-KG Mutant_IDH1->NADP+ Differentiation_Block Myeloid Differentiation Block Epigenetic_Dysregulation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis SR_Gsk321 This compound SR_Gsk321->Mutant_IDH1 Allosteric Inhibition Experimental_Workflow cluster_0 Dose-Response for 2-HG Inhibition cluster_1 Differentiation Assay A Seed IDH1-mutant cells B Treat with serial dilutions of this compound A->B C Incubate for 24-48 hours B->C D Extract metabolites C->D E Quantify 2-HG by LC-MS/MS D->E F Determine EC50 E->F G Treat AML cells with optimized concentration of this compound F->G Use optimized concentration H Incubate for 7-15 days G->H I Stain with differentiation markers (e.g., CD11b, CD14) H->I J Analyze by Flow Cytometry I->J K Assess induction of differentiation J->K Troubleshooting_Logic Start No 2-HG Reduction Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Check_Time Is the incubation time sufficient (24-48h)? Check_Concentration->Check_Time Yes Action_Dose_Response Perform dose-response experiment Check_Concentration->Action_Dose_Response No Check_Mutation Does the cell line have a susceptible IDH1 mutation? Check_Time->Check_Mutation Yes Action_Increase_Time Increase incubation time Check_Time->Action_Increase_Time No Check_Compound Is the compound stock fresh and properly prepared? Check_Mutation->Check_Compound Yes Action_Verify_Mutation Verify cell line's IDH1 mutation status Check_Mutation->Action_Verify_Mutation No Action_Prepare_Fresh Prepare fresh compound stock Check_Compound->Action_Prepare_Fresh No Success 2-HG Reduction Achieved Check_Compound->Success Yes Action_Dose_Response->Success Action_Increase_Time->Success Action_Prepare_Fresh->Success

References

challenges with (S,R)-Gsk321 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of (S,R)-Gsk321.

Disclaimer: Publicly available quantitative solubility data for this compound in aqueous buffers is limited. The following guidance is based on best practices for handling poorly water-soluble compounds and general knowledge of small molecule inhibitors. We strongly recommend performing in-house solubility assessments to determine the optimal conditions for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Like many small molecule inhibitors, it is a lipophilic compound, which often leads to low solubility in aqueous buffers. This can pose significant challenges for in vitro and in vivo studies, potentially leading to inaccurate results, precipitation during experiments, and difficulties in formulation development.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on information from various suppliers, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is crucial to note that while DMSO is an excellent solvent for initial solubilization, the final concentration of DMSO in your aqueous experimental buffer should be kept to a minimum (typically <0.5% v/v) to avoid off-target effects.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Q4: How does the pH of the aqueous buffer affect the solubility of this compound?

Q5: Are there any general strategies to enhance the aqueous solubility of this compound?

A5: Yes, several techniques can be employed to improve the solubility of poorly water-soluble compounds. These include the use of co-solvents, surfactants, or cyclodextrins. The choice of method will depend on the specific requirements of your experiment. For more details, see the Troubleshooting Guide .

Troubleshooting Guide

Issue 1: Precipitation of this compound upon Dilution in Aqueous Buffer

Potential Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. The introduction of an organic stock solution into an aqueous buffer can create a supersaturated and unstable solution.

Solutions:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Decrease the DMSO Stock Concentration: Preparing a more dilute DMSO stock solution can sometimes help, as it reduces the localized concentration at the point of dilution.

  • Stepwise Dilution: Instead of a single dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate solution to the final volume.

  • Use of Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can help to stabilize the compound in solution and prevent precipitation. A low concentration (e.g., 0.01-0.1%) in the final buffer can be effective.

  • Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.

Issue 2: Inconsistent Results in Biological Assays

Potential Cause: Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor reproducibility. The compound may also be precipitating over the course of the experiment.

Solutions:

  • Visually Inspect for Precipitation: Before and after your experiment, carefully inspect your solutions (e.g., in microplate wells) for any signs of precipitation.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound starts to precipitate in your specific experimental buffer and timeframe. A detailed protocol is provided below.

  • Consider Pre-complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.

Quantitative Data

As specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, we provide a template table that researchers can use to summarize their internal experimental findings.

Table 1: Experimentally Determined Aqueous Solubility of this compound

Buffer SystempHTemperature (°C)Ionic Strength (mM)Solubility (µg/mL)Solubility (µM)Method of Determination
PBS7.425150Enter DataEnter Datae.g., Shake-Flask
Tris-HCl7.425100Enter DataEnter Datae.g., Nephelometry
Citrate Buffer5.02550Enter DataEnter Datae.g., HPLC-UV
Add other relevant buffers

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol provides a general procedure to determine the kinetic solubility of this compound in a buffer of interest.

Materials:

  • This compound solid powder

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Microcentrifuge

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Test Solutions: In microcentrifuge tubes, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all samples and should not exceed 1% (v/v).

  • Equilibration: Incubate the tubes in a thermomixer or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours for kinetic solubility).

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.

Visualizations

Signaling_Pathway Simplified IDH1 Signaling Pathway and Inhibition by this compound cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) aKG_mut aKG_mut Isocitrate->aKG_mut IDH1 (mutant) TwoHG TwoHG aKG_mut->TwoHG Neomorphic Activity Epigenetic_Changes Epigenetic_Changes TwoHG->Epigenetic_Changes Oncometabolite Differentiation_Block Differentiation_Block Epigenetic_Changes->Differentiation_Block Leads to Gsk321 This compound Gsk321->aKG_mut Inhibits

Caption: Simplified diagram of the IDH1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Assessing this compound Aqueous Solubility A Prepare 10 mM this compound in 100% DMSO B Prepare Serial Dilutions in Aqueous Buffer A->B C Incubate with Shaking (e.g., 2h at 25°C) B->C D Centrifuge to Pellet Precipitate C->D E Collect Supernatant D->E F Quantify Concentration (HPLC or LC-MS/MS) E->F G Determine Solubility Limit F->G

Caption: Experimental workflow for determining the kinetic solubility of this compound.

Troubleshooting_Logic Troubleshooting Precipitation of this compound Start Compound Precipitates in Aqueous Buffer Q1 Is the final concentration above the expected solubility? Start->Q1 A1_Yes Lower the final concentration Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Is the DMSO concentration in the final solution high (>0.5%)? A1_No->Q2 A2_Yes Prepare a more dilute DMSO stock solution Q2->A2_Yes Yes A2_No Consider solubility enhancers Q2->A2_No No Enhancers Options: - Co-solvents (e.g., Ethanol) - Surfactants (e.g., Pluronic F-68) - Cyclodextrins (e.g., HP-β-CD) A2_No->Enhancers

Caption: Logical workflow for troubleshooting precipitation issues with this compound.

References

improving pharmacokinetic properties of Gsk321 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the pharmacokinetic (PK) properties of GSK321 in in vivo studies. Our aim is to equip you with the necessary information to overcome common hurdles and successfully advance your research.

Frequently Asked Questions (FAQs)

Q1: I am seeing lower than expected in vivo exposure with GSK321. What are the likely causes?

A1: Lower than expected in vivo exposure of GSK321 can stem from several factors, primarily related to its physicochemical and pharmacokinetic properties. The development of a separate, structurally related compound, GSK864, specifically for in vivo studies due to its improved PK profile, suggests that GSK321 likely possesses inherent challenges.[1][2][3] Common causes for poor exposure include:

  • Low Bioavailability: This could be due to poor absorption from the administration site, significant first-pass metabolism, or rapid efflux from cells.

  • Poor Solubility: GSK321 is soluble in DMSO, but may have limited solubility in aqueous physiological environments, leading to precipitation upon injection and poor absorption.

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or other tissues and eliminated from the body, resulting in a short half-life and low systemic exposure.

Q2: What is the mechanism of action for GSK321?

A2: GSK321 is a highly potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes.[1][] It specifically targets IDH1 mutations such as R132H, R132C, and R132G. By binding to an allosteric pocket, GSK321 inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).

Q3: Is there a recommended formulation for in vivo studies with GSK321?

A3: While a specific formulation for GSK321 is not detailed in the primary literature, a formulation used for the structurally similar compound GSK864 can serve as an excellent starting point. For intraperitoneal (IP) administration in mice, a vehicle consisting of propylene glycol, DMSO, PEG400, and water (in a 16.7:3.3:40:40 ratio) was utilized for GSK864. It is crucial to assess the solubility and stability of GSK321 in this or similar formulations before initiating animal studies.

Troubleshooting Guides

Issue 1: Poor Compound Exposure After Intraperitoneal (IP) Injection

Symptoms:

  • Low plasma concentrations of GSK321 in blood samples.

  • High variability in plasma concentrations between individual animals.

  • Lack of a clear dose-response relationship in pharmacodynamic studies.

Possible Causes & Troubleshooting Steps:

  • Precipitation at the Injection Site:

    • Solution: Improve the solubility of GSK321 in the formulation.

    • Action:

      • Increase the percentage of organic co-solvents (e.g., DMSO, PEG400) in the vehicle.

      • Explore the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD).

      • Sonnicate the formulation to ensure complete dissolution.

      • Visually inspect the formulation for any precipitation before injection.

  • Rapid Metabolism/Clearance:

    • Solution: Characterize the metabolic stability of GSK321.

    • Action:

      • Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the species being used for in vivo studies.

      • If metabolic instability is confirmed, consider co-administration with a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate controls as this can affect the metabolism of other compounds).

      • For future studies, medicinal chemistry efforts may be needed to design analogs with improved metabolic stability.

Issue 2: Inconsistent Pharmacodynamic (PD) Effects

Symptoms:

  • Variable reduction in 2-HG levels in tumor xenografts or other target tissues.

  • Lack of correlation between GSK321 dose and the desired biological effect.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Dosing Regimen:

    • Solution: Optimize the dosing frequency and concentration.

    • Action:

      • Conduct a pilot PK study to determine the half-life of GSK321 in your animal model.

      • Adjust the dosing frequency to maintain plasma concentrations above the target EC50 for a sufficient duration. The EC50 for 2-HG inhibition in HT1080 cells is 85 nM.

      • Consider continuous infusion via an osmotic pump for compounds with a very short half-life.

  • Poor Drug Penetration into the Target Tissue:

    • Solution: Assess the concentration of GSK321 in the target tissue.

    • Action:

      • At the end of your in vivo study, collect both plasma and the target tissue (e.g., tumor) to determine the tissue-to-plasma concentration ratio.

      • If tissue penetration is low, formulation strategies to increase unbound plasma concentration may be beneficial.

Quantitative Data Summary

Table 1: In Vitro Potency of GSK321 Against Mutant IDH1 Enzymes

Enzyme TargetIC50 (nM)
IDH1 R132G2.9
IDH1 R132C3.8
IDH1 R132H4.6
Wild-Type IDH146

Table 2: Example Formulations for Improving Solubility of Poorly Soluble Compounds

Formulation ComponentPurposeExample Vehicle CompositionConsiderations
Co-solvents Increase solubility10% DMSO, 40% PEG400, 50% SalinePotential for vehicle-induced toxicity at high concentrations.
Surfactants Enhance wetting and dispersion2% Tween 80 in SalineCan cause hemolysis at high concentrations.
Cyclodextrins Form inclusion complexes20% HP-β-CD in WaterCan affect the free fraction of the drug.
Lipid-based For oral administrationSelf-emulsifying drug delivery systems (SEDDS)Requires specialized formulation development.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice
  • Formulation Preparation (based on GSK864):

    • Prepare the vehicle by mixing propylene glycol, DMSO, PEG400, and sterile water in a 16.7:3.3:40:40 ratio by volume.

    • Weigh the required amount of GSK321 and add it to the vehicle to achieve the desired final concentration.

    • Vortex and sonicate the mixture until the compound is fully dissolved. Prepare the formulation fresh on the day of the experiment.

  • Animal Dosing:

    • Use an appropriate mouse strain (e.g., CD-1 mice were used for GSK864).

    • Administer GSK321 via intraperitoneal (IP) injection at the desired dose (e.g., 150 mg/kg was used in one study).

    • Include a vehicle-only control group.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 30 µL) from a consistent site (e.g., tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to separate plasma by centrifugation.

  • Bioanalysis:

    • Extract GSK321 from the plasma samples.

    • Quantify the concentration of GSK321 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration of GSK321 versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

G start Low in vivo exposure of GSK321 observed check_solubility Is the compound fully dissolved in the formulation? start->check_solubility check_pk Was a pilot PK study performed? check_solubility->check_pk Yes improve_formulation Improve Formulation: - Increase co-solvents - Add solubilizers (e.g., cyclodextrins) - Test alternative vehicles check_solubility->improve_formulation No run_pk Conduct Pilot PK Study: - Determine Cmax, Tmax, AUC, Half-life check_pk->run_pk No analyze_pk Analyze PK Data check_pk->analyze_pk Yes improve_formulation->start Re-test run_pk->analyze_pk rapid_clearance Is half-life very short (< 1 hour)? analyze_pk->rapid_clearance poor_absorption Is Tmax delayed and Cmax low? analyze_pk->poor_absorption optimize_dose Optimize Dosing Regimen: - Increase dosing frequency - Consider continuous infusion rapid_clearance->optimize_dose No metabolic_stability Assess in vitro metabolic stability rapid_clearance->metabolic_stability Yes re_evaluate_formulation Re-evaluate Formulation for Absorption: - Consider alternative routes (e.g., oral with enabling formulation) - Assess tissue distribution poor_absorption->re_evaluate_formulation Yes end_point Proceed with optimized protocol poor_absorption->end_point No optimize_dose->end_point re_evaluate_formulation->start Re-test metabolic_stability->optimize_dose G cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Studies in_vitro_potency Confirm In Vitro Potency (IC50/EC50) physchem Assess Physicochemical Properties (Solubility, Permeability) in_vitro_potency->physchem metabolic_stability Determine In Vitro Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolic_stability formulation Develop Vehicle for In Vivo Dosing (e.g., Co-solvents, Cyclodextrins) metabolic_stability->formulation pilot_pk Pilot PK Study in Mice (Single Dose) formulation->pilot_pk dose_range Dose Range Finding Study pilot_pk->dose_range efficacy_study Efficacy Study in Disease Model dose_range->efficacy_study

References

Technical Support Center: (S,R)-Gsk321 Stability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (S,R)-Gsk321 in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (S,R)-enantiomer of Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 enzymes with mutations at the R132 residue (e.g., R132G, R132C, R132H).[1][3] In cancer cells with these mutations, mutant IDH1 neomorphically produces the oncometabolite 2-hydroxyglutarate (2-HG).[4] this compound acts as an allosteric inhibitor, binding to a site on the mutant IDH1 enzyme that locks it in an inactive conformation. This leads to a significant decrease in intracellular 2-HG levels, which in turn can reverse the epigenetic alterations (such as DNA hypermethylation) caused by 2-HG and induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML).

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity. For this compound, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as DMSO.

  • Storage of Stock Solutions : Vendor recommendations suggest storing stock solutions at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the solutions from light.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, it is best practice to aliquot the stock solution into single-use volumes.

  • Thawing : When you need to use a stock solution, thaw it slowly at room temperature and vortex gently to ensure it is fully dissolved before further dilution.

Q3: I am observing inconsistent results in my long-term experiments with this compound. Could this be a stability issue?

Inconsistent results between experiments are a common indicator of compound degradation. If you observe variability in the biological effect of this compound over time, it is crucial to consider its stability under your specific experimental conditions. Factors that can contribute to this include degradation of the compound in the stock solution or in the cell culture medium at 37°C.

Q4: How can I determine if this compound is degrading in my cell culture medium?

The most direct method to assess the chemical stability of this compound in your cell culture medium is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the compound in the medium (with and without cells) and analyzing samples at different time points to measure the concentration of the parent compound. A decrease in the concentration of the parent compound over time is indicative of degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during long-term cell culture experiments with this compound.

Issue 1: Diminished or Loss of Compound Activity Over Time
  • Possible Cause 1: Compound Degradation in Culture Medium.

    • Troubleshooting Step: The stability of small molecules can be compromised in the warm, complex environment of cell culture medium. To mitigate this, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) during long-term experiments. The necessity and frequency of media changes should be determined by performing a stability study.

  • Possible Cause 2: Cellular Metabolism of the Compound.

    • Troubleshooting Step: Cells can metabolize compounds, reducing their effective concentration over time. This is particularly relevant in high-density cultures. To address this, you can assess the stability of this compound in the presence and absence of cells to distinguish between chemical degradation and cellular metabolism. If metabolism is significant, more frequent media changes with fresh compound may be required.

  • Possible Cause 3: Adsorption to Plasticware.

    • Troubleshooting Step: Hydrophobic compounds can adsorb to the surface of plastic culture plates, which lowers the effective concentration available to the cells. Consider using low-binding plates for your experiments to minimize this effect.

Issue 2: Higher than Expected Cytotoxicity
  • Possible Cause 1: Formation of a Toxic Degradant.

    • Troubleshooting Step: The degradation of a compound can sometimes lead to the formation of byproducts that are more toxic to cells than the parent compound. You can investigate this by pre-incubating the cell culture medium with this compound for the duration of your experiment and then using this "aged" medium to treat fresh cells. If increased cytotoxicity is observed, it may be due to a toxic degradant. LC-MS analysis of the aged medium can help identify potential degradation products.

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting Step: If the concentration of this compound exceeds its solubility limit in the culture medium, it can precipitate out of solution. This can lead to inconsistent results and potential cytotoxicity. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or preparing the working solution from a freshly diluted stock.

  • Possible Cause 3: High DMSO Concentration.

    • Troubleshooting Step: While DMSO is a common solvent, high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration in the culture medium below 0.5%, and for many cell lines, even lower (e.g., <0.1%) is preferable. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.

Data Presentation

Table 1: Stability of a Small Molecule Inhibitor in Cell Culture Medium at 37°C

Time (Hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS
0100%100%
298%99%
495%97%
890%92%
2475%80%
4855%65%
7230%45%
Note: The data in this table is hypothetical and intended for illustrative purposes only. Actual stability will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

This protocol outlines a method to determine the chemical stability of this compound in cell culture medium over time.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Incubation:

    • Spike the this compound stock solution into the pre-warmed medium to achieve the final concentration used in your experiments.

    • Aliquot the medium containing the compound into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Processing:

    • At each designated time point, remove one tube. The t=0 sample should be processed immediately after preparation.

    • To stop further degradation, either freeze the sample at -80°C or immediately extract the compound with an organic solvent like acetonitrile to precipitate proteins.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method to quantify the peak area corresponding to this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Visualizations

G Signaling Pathway of Mutant IDH1 and Inhibition by this compound cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (Mutant) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG NADPH -> NADP+ Hypermethylation DNA & Histone Hypermethylation Two_HG->Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Gsk321 This compound Gsk321->aKG_mut Inhibits

Caption: Mechanism of action of this compound in cancer cells with mutant IDH1.

G Experimental Workflow for Assessing Compound Stability start Prepare stock solution of this compound in DMSO spike Spike compound into pre-warmed cell culture medium start->spike aliquot Aliquot into sterile tubes for each time point spike->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect samples at 0, 2, 4, 8, 24, 48h incubate->collect process Stop degradation (Freeze or Extract) collect->process analyze Analyze by HPLC or LC-MS process->analyze quantify Quantify peak area of parent compound analyze->quantify calculate Calculate % remaining vs. T=0 quantify->calculate end Determine stability profile calculate->end

Caption: Workflow for assessing compound stability in cell culture media.

G Troubleshooting Logic for Inconsistent Results cluster_0 Potential Causes cluster_1 Solutions start Inconsistent Experimental Results q1 Is the compound degrading? start->q1 cause1 Degradation in Medium q1->cause1 Yes cause2 Cellular Metabolism q1->cause2 Yes cause3 Adsorption to Plastic q1->cause3 Yes end Investigate other experimental variables (e.g., cell passage) q1->end No sol1 Replenish medium with fresh compound cause1->sol1 sol2 Increase frequency of media changes cause2->sol2 sol3 Use low-binding plates cause3->sol3

Caption: Troubleshooting workflow for inconsistent experimental results.

References

minimizing off-target effects of (S,R)-Gsk321

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in minimizing and understanding the off-target effects of small molecule inhibitors.

Disclaimer: Initial research indicates that (S,R)-Gsk321 is an enantiomer of GSK321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] The primary focus of this guide is on general strategies to minimize off-target effects for kinase inhibitors, using Receptor-Interacting Protein Kinase 1 (RIPK1) as a key example, while also providing specific data related to the known target of GSK321.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is the (S,R)-enantiomer of GSK321.[3] GSK321 is a potent and selective allosteric inhibitor of mutant forms of Isocitrate Dehydrogenase 1 (IDH1), such as R132G, R132C, and R132H.[1] It has over 100-fold selectivity for mutant IDH1 over wild-type IDH2. Its mechanism of action involves binding to an allosteric site, which locks the enzyme in an inactive conformation and leads to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG).

Q2: What are off-target effects and why are they a concern for small molecule inhibitors?

A2: Off-target effects are unintended interactions of a small molecule with proteins or other biomolecules that are not the intended therapeutic target. For kinase inhibitors, these effects often arise from the structural similarity of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other adverse effects, making it crucial to assess and minimize them.

Q3: How can I assess the selectivity of my inhibitor?

A3: A comprehensive assessment of inhibitor selectivity involves a combination of in vitro and cell-based assays. A standard approach is to perform a broad kinase screen (kinome profiling) to identify potential off-targets. Cellular methods like the Cellular Thermal Shift Assay (CETSA) can then be used to confirm whether the inhibitor engages these potential off-targets in a physiologically relevant context.

Q4: What is the difference between a direct off-target effect and an indirect or downstream effect?

A4: A direct off-target effect occurs when your inhibitor binds directly to and modulates the activity of an unintended protein. An indirect effect happens when the inhibition of your primary target causes downstream changes in other pathways. For example, inhibiting a kinase in one pathway might lead to the compensatory activation of another. Differentiating these is key to correctly interpreting your results.

Troubleshooting Guides

This section addresses common issues encountered during experiments with small molecule inhibitors.

Issue 1: The observed cellular phenotype is inconsistent with known effects of inhibiting the target.

  • Possible Cause: The phenotype may be driven by an off-target effect.

  • Troubleshooting Steps:

    • Validate with a Structurally Distinct Inhibitor: Use a second inhibitor that targets the same protein but has a different chemical scaffold. If this second inhibitor produces the same phenotype, it is more likely to be an on-target effect.

    • Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

    • Conduct a Dose-Response Analysis: Test a wide range of inhibitor concentrations. On-target effects should correlate with the biochemical IC50 of the inhibitor for its target. Off-target effects often appear at higher concentrations.

Issue 2: Significant cytotoxicity is observed at concentrations required for target inhibition.

  • Possible Cause: The toxicity could be due to inhibition of the primary target (on-target toxicity) or an off-target protein essential for cell survival.

  • Troubleshooting Steps:

    • Compare EC50 (Cellular) with IC50 (Biochemical): Determine the concentration at which the inhibitor shows a cellular effect (EC50) and compare it to its biochemical potency (IC50). If the cytotoxic concentration is much higher than the concentration needed for target engagement, an off-target effect is likely.

    • Profile for Off-Target Liabilities: Use a kinome-wide screening service to identify potential off-targets that could be responsible for the toxicity.

    • Confirm Target Engagement at Non-Toxic Doses: Use a method like CETSA to confirm that your inhibitor binds to its intended target at concentrations below the toxicity threshold. This helps establish a therapeutic window for your experiments.

Issue 3: My inhibitor works in a biochemical assay but has no effect in my cell-based assay.

  • Possible Cause: The compound may have poor cell permeability, be actively pumped out of the cell (efflux), or be rapidly metabolized.

  • Troubleshooting Steps:

    • Verify Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to determine if the compound is reaching and binding to its target inside the cell.

    • Check for Compound Stability and Solubility: Ensure the compound is stable and soluble in your cell culture medium over the course of the experiment. Precipitation or degradation can lead to a loss of activity.

    • Modify Incubation Time and Concentration: Increase the incubation time or concentration to see if a cellular effect can be achieved. Be mindful of potential off-target effects at higher concentrations.

Data Presentation

Table 1: Inhibitory Activity of GSK321 against IDH1 Isoforms

This table summarizes the reported biochemical potency of GSK321, the parent compound of this compound.

Target IsoformIC50 (nM)Reference
Mutant IDH1 (R132G)2.9
Mutant IDH1 (R132C)3.8
Mutant IDH1 (R132H)4.6
Wild-Type IDH146
Table 2: Comparative Potency of Selected RIPK1 Inhibitors

For context, this table provides potency data for inhibitors known to target RIPK1.

InhibitorTargetAssay TypeIC50 / EC50Reference
GSK'963RIPK1Cellular Necroptosis (Human U937)1-4 nMGSK'963 is reported to have an IC50 between 1 and 4 nM in human and murine cells.
Necrostatin-1 (Nec-1)RIPK1Cellular Necroptosis (Human U937)~200-500 nMGSK'963 is over 200-fold more potent than Nec-1.
GSK2656157RIPK1In vitro kinase assay~1-10 nMThis compound, originally a PERK inhibitor, was found to be a potent RIPK1 inhibitor.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the verification of target engagement within intact cells.

Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the amount of soluble target protein remaining after heat treatment.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., IDH1 or RIPK1) in the supernatant by Western Blot.

  • Analysis: In inhibitor-treated samples, a higher amount of soluble target protein should be detected at elevated temperatures compared to the vehicle control, indicating target stabilization upon binding.

Protocol 2: ADP-Glo™ Kinase Assay (for RIPK1)

This protocol describes a general method to measure the activity of a kinase like RIPK1 in vitro.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.

Methodology:

  • Kinase Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction. This includes:

    • Recombinant RIPK1 enzyme

    • Substrate (e.g., Myelin Basic Protein)

    • ATP at a concentration near the Km for the enzyme

    • Kinase reaction buffer

    • Serial dilutions of the inhibitor or vehicle control.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cellular Necroptosis Assay

This protocol assesses the functional outcome of RIPK1 inhibition in a cellular context.

Principle: Necroptosis is a form of programmed cell death dependent on RIPK1 kinase activity. Inhibiting RIPK1 should protect cells from necroptotic stimuli.

Methodology:

  • Cell Plating: Plate a cell line susceptible to necroptosis (e.g., human U937 or mouse L929 cells) in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of your test compound or a known RIPK1 inhibitor (e.g., GSK'963) for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis using an appropriate stimulus. A common cocktail for many cell lines is:

    • Tumor Necrosis Factor-alpha (TNFα)

    • A pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and shunt the cells towards necroptosis.

    • A SMAC mimetic (optional, depending on the cell line) to antagonize cIAP proteins.

  • Incubation: Incubate the cells for 18-24 hours.

  • Measure Cell Viability: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels, or by measuring LDH release into the medium, which indicates loss of membrane integrity.

  • Data Analysis: Normalize the viability data to untreated controls and plot against inhibitor concentration to calculate the EC50, the concentration at which the inhibitor provides 50% protection from necroptosis.

Visualizations

Signaling Pathways and Workflows

Mutant_IDH1_Pathway cluster_0 Mitochondria / Cytoplasm Isocitrate Isocitrate mutIDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mutIDH1 Substrate aKG α-Ketoglutarate (α-KG) aKG->mutIDH1 Substrate Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutIDH1->aKG Reduced Activity mutIDH1->Two_HG Neomorphic Activity Gsk321 This compound Gsk321->mutIDH1 Inhibition

Mutant IDH1 signaling pathway and point of inhibition by GSK321.

RIPK1_Necroptosis_Pathway cluster_1 RIPK1-Mediated Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (Survival) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 Casp8 Caspase-8 (Active) ComplexI->Casp8 inhibits necroptosis ComplexII Complex IIb (Necrosome) RIPK3 RIPK3 ComplexII->RIPK3 RIPK1 phosphorylates RIPK3 RIPK1->ComplexII RIPK3->ComplexII MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Rupture Plasma Membrane Rupture pMLKL->Rupture translocates & forms pores Inhibitor RIPK1 Kinase Inhibitor Inhibitor->ComplexII blocks kinase activity Apoptosis Apoptosis Casp8->Apoptosis

Simplified overview of the RIPK1-mediated necroptosis pathway.

Off_Target_Workflow Start Start: Unexpected Phenotype or Toxicity Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare Cellular EC50 with Biochemical IC50 DoseResponse->CompareIC50 OnTarget Likely On-Target Effect CompareIC50->OnTarget EC50 ≈ IC50 OffTarget Suspect Off-Target Effect CompareIC50->OffTarget EC50 >> IC50 or No Correlation Validate Validate On-Target Hypothesis OnTarget->Validate Characterize Characterize Off-Target OffTarget->Characterize SecondaryInhibitor Use Structurally Different Inhibitor Validate->SecondaryInhibitor Rescue Rescue with Resistant Mutant Validate->Rescue CETSA Confirm Target Engagement with CETSA Characterize->CETSA KinomeScreen Perform Kinome-wide Selectivity Screen Characterize->KinomeScreen Modify Modify Compound or Select New Inhibitor KinomeScreen->Modify

Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Method Refinement for 2-HG Measurement in GSK321 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK321 and measuring its effect on 2-hydroxyglutarate (2-HG) levels in cells.

Frequently Asked Questions (FAQs)

Q1: What is GSK321 and how does it affect 2-HG levels?

A1: GSK321 is a potent and selective allosteric inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1] Cancer-associated mutations in IDH1, such as R132H, R132C, and R132G, confer a neomorphic enzyme activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). GSK321 binds to a site distinct from the active site of the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibition blocks the production of 2-HG in cells harboring these mutations.[1]

Q2: What are the common methods for measuring 2-HG in cultured cells?

A2: The two most common methods for quantifying 2-HG levels in cultured cells are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

  • LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate quantification of both D-2-HG and L-2-HG enantiomers.[2][3][4]

  • Enzymatic assays are typically colorimetric or fluorometric and offer a more rapid and high-throughput alternative to LC-MS/MS. These assays utilize a specific D-2-HG dehydrogenase to oxidize D-2-HG, leading to a measurable signal.

Q3: After treating my IDH1-mutant cells with GSK321, I observed a temporary increase in cell number. Is this expected?

A3: Yes, a transient increase in cell numbers in the initial days of GSK321 treatment has been observed in some IDH1 mutant AML cells. This effect is typically temporary, peaking around day 9 and returning to control levels by day 14 or 15. This initial proliferative burst is often followed by a decrease in cell viability and an increase in cell death with prolonged treatment. It is crucial to monitor cell viability and proliferation at multiple time points to accurately interpret the effects of GSK321.

Q4: How much reduction in 2-HG levels can I expect after GSK321 treatment?

A4: The extent of 2-HG reduction can vary depending on the cell line, the specific IDH1 mutation, the concentration of GSK321 used, and the duration of treatment. However, studies have shown that GSK321 can potently inhibit intracellular 2-HG production. For example, in HT1080 fibrosarcoma cells (IDH1 R132C), GSK321 inhibited intracellular 2-HG with an EC50 of 85 nM after 24 hours. In primary IDH1 mutant AML cells treated with 3 µM GSK321 for 6 days, significant decreases in intracellular 2-HG were observed:

  • R132G: 0.13-fold of control

  • R132C: 0.15-fold of control

  • R132H: 0.29-fold of control

Troubleshooting Guides

Issue 1: High Variability in 2-HG Measurements

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Number Normalize 2-HG levels to cell number or total protein concentration for each sample. Perform cell counts or a protein quantification assay (e.g., BCA) on a parallel set of wells or on the cell pellet after metabolite extraction.
Incomplete or Variable Metabolite Quenching Quenching is a critical step to halt metabolic activity instantly. Immediately transfer cell culture plates from the incubator to ice and process them quickly. Use ice-cold quenching solutions (e.g., 60% methanol at -40°C) to rapidly stop enzymatic reactions.
Inefficient Metabolite Extraction Ensure complete cell lysis and metabolite extraction. Use a robust extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) and incorporate mechanical disruption methods like sonication or freeze-thaw cycles.
Sample Degradation Process samples promptly and store extracts at -80°C to prevent degradation of 2-HG. Minimize freeze-thaw cycles.
Issue 2: Unexpectedly Low or No Reduction in 2-HG After GSK321 Treatment

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incorrect GSK321 Concentration or Activity Verify the concentration and purity of your GSK321 stock solution. Titrate GSK321 to determine the optimal concentration for your specific cell line and experimental conditions. Include a positive control (e.g., a cell line known to be sensitive to GSK321) to confirm drug activity.
Short Treatment Duration The reduction of 2-HG can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a significant decrease in 2-HG levels.
Cell Line Resistance While GSK321 is a potent inhibitor, cell lines can exhibit differential sensitivity. Confirm the presence of the target IDH1 mutation in your cell line. If resistance is suspected, consider increasing the GSK321 concentration or exploring alternative inhibitors.
Assay Interference Components of the cell culture medium or the drug itself may interfere with the 2-HG measurement assay. For enzymatic assays, run a control with GSK321 in the absence of cells to check for direct interference with the assay components. For LC-MS/MS, ensure proper chromatographic separation of 2-HG from potentially interfering compounds.
Issue 3: Discrepancies Between LC-MS/MS and Enzymatic Assay Results

Possible Causes & Solutions:

Possible Cause Recommended Solution
Specificity of the Enzymatic Assay Most commercial enzymatic assays are specific for the D-enantiomer of 2-HG. If your experimental conditions lead to changes in L-2-HG levels, this will not be detected. LC-MS/MS methods can be developed to distinguish between D- and L-2-HG.
Different Sensitivity and Dynamic Range LC-MS/MS is generally more sensitive than enzymatic assays. If the 2-HG levels in your samples are below the detection limit of the enzymatic assay, you may not observe a change. Ensure your sample concentrations fall within the linear range of both assays.
Matrix Effects in LC-MS/MS Complex biological samples can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification. Use a stable isotope-labeled internal standard for 2-HG to correct for matrix effects.

Data Presentation

Table 1: Biochemical and Cellular Potency of GSK321

Parameter IDH1 Mutation Value Reference
Biochemical IC50 R132H4.6 nM
R132C3.8 nM
R132G2.9 nM
Cellular EC50 (2-HG reduction) HT1080 (R132C)85 nM (24h)

Table 2: Effect of GSK321 on Intracellular 2-HG Levels in Primary IDH1 Mutant AML Cells

IDH1 Mutation Treatment Fold Change in 2-HG (vs. DMSO) Treatment Duration Reference
R132G3 µM GSK3210.13 ± 0.16 days
R132C3 µM GSK3210.15 ± 0.26 days
R132H3 µM GSK3210.296 days

Experimental Protocols

Protocol 1: Intracellular 2-HG Measurement by LC-MS/MS

This protocol provides a general framework. Specific parameters such as column type, mobile phases, and mass spectrometer settings should be optimized in your laboratory.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere (for adherent cells).

    • Treat cells with GSK321 or vehicle control for the desired duration. A minimum of 1x10^6 cells is recommended for each sample.

  • Metabolite Quenching and Cell Harvesting:

    • For Adherent Cells:

      • Quickly aspirate the culture medium.

      • Immediately wash the cells twice with ice-cold PBS.

      • Add 1 mL of ice-cold 80% methanol (-80°C) to each well.

      • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • For Suspension Cells:

      • Quickly transfer the cell suspension to a centrifuge tube.

      • Centrifuge at a low speed (e.g., 500 x g) for 3-5 minutes at 4°C.

      • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.

      • Repeat the centrifugation and wash step.

      • Resuspend the final cell pellet in 1 mL of ice-cold 80% methanol (-80°C).

  • Metabolite Extraction:

    • Vortex the cell suspension in 80% methanol vigorously.

    • Perform three cycles of freeze-thaw by alternating between liquid nitrogen and a 37°C water bath.

    • Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

    • Add a stable isotope-labeled internal standard for 2-HG to each sample for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., a HILIC or C18 column).

    • Perform mass spectrometry analysis in negative ion mode, monitoring the specific mass transitions for 2-HG and its internal standard.

Protocol 2: Intracellular D-2-HG Measurement by Enzymatic Assay

This protocol is based on commercially available D-2-HG assay kits. Always refer to the manufacturer's instructions for specific details.

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1, step 1. For colorimetric assays, a higher cell number (e.g., 1-10 x 10^6) may be required.

  • Cell Lysis:

    • Harvest and wash the cells as described in Protocol 1, step 2.

    • Resuspend the cell pellet in the assay buffer provided with the kit.

    • Homogenize the cells by sonication or by passing them through a fine-gauge needle.

    • Centrifuge the lysate to pellet cell debris.

  • Enzymatic Reaction:

    • Add the cell lysate supernatant to a 96-well plate.

    • Prepare a standard curve using the D-2-HG standard provided in the kit.

    • Add the reaction mix containing the D-2-HG dehydrogenase and a probe to each well.

    • Incubate the plate at the recommended temperature and for the specified time (e.g., 30-60 minutes at 37°C).

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.

  • Data Analysis:

    • Calculate the concentration of D-2-HG in the samples by comparing their readings to the standard curve.

    • Normalize the results to the amount of protein in each lysate sample.

Visualizations

GSK321_Signaling_Pathway cluster_0 Citric Acid Cycle cluster_1 Oncogenic Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Two_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->Two_HG Neomorphic Activity Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) Epigenetic_Alterations Epigenetic Alterations & Blocked Differentiation Two_HG->Epigenetic_Alterations Inhibition of α-KG-dependent dioxygenases GSK321 GSK321 GSK321->Mutant_IDH1 Allosteric Inhibition

Caption: Signaling pathway illustrating the mechanism of action of GSK321.

Experimental_Workflow Cell_Culture 1. Cell Culture with IDH1 Mutation Treatment 2. Treatment with GSK321 or Vehicle Control Cell_Culture->Treatment Quenching 3. Metabolite Quenching (e.g., Cold Methanol) Treatment->Quenching Harvesting 4. Cell Harvesting & Washing Quenching->Harvesting Extraction 5. Metabolite Extraction (e.g., Freeze-Thaw) Harvesting->Extraction Analysis 6. 2-HG Measurement Extraction->Analysis LCMS LC-MS/MS Analysis->LCMS Enzymatic Enzymatic Assay Analysis->Enzymatic Data_Analysis 7. Data Analysis & Normalization LCMS->Data_Analysis Enzymatic->Data_Analysis

Caption: Experimental workflow for 2-HG measurement in GSK321 treated cells.

Troubleshooting_Logic Start Unexpected 2-HG Results Check_Viability Check Cell Viability & Proliferation Start->Check_Viability Transient_Effect Is there a transient proliferative effect? Check_Viability->Transient_Effect Optimize_Time Optimize Treatment Time Course Transient_Effect->Optimize_Time Yes Check_Drug Verify GSK321 Concentration & Activity Transient_Effect->Check_Drug No Check_Assay Review Assay Protocol Check_Drug->Check_Assay Sample_Prep Quenching & Extraction Issues? Check_Assay->Sample_Prep Optimize_Prep Optimize Sample Preparation Sample_Prep->Optimize_Prep Yes Assay_Interference Assay Interference? Sample_Prep->Assay_Interference No Run_Controls Run Interference Controls Assay_Interference->Run_Controls Possible

Caption: Logical troubleshooting workflow for 2-HG measurement experiments.

References

Technical Support Center: Addressing Limited Cell Penetration of IDH1 Inhibitors in Spheroids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the limited cell penetration of Isocitrate Dehydrogenase 1 (IDH1) inhibitors in 3D spheroid models.

Frequently Asked Questions (FAQs)

Q1: Why is there limited penetration of IDH1 inhibitors in our spheroids?

A1: Limited penetration of small molecule inhibitors, including IDH1 inhibitors, into tumor spheroids is a common challenge. This is primarily due to the complex three-dimensional architecture of spheroids, which mimics the microenvironment of solid tumors. Key contributing factors include:

  • Dense Cell Packing: The high density of cells within a spheroid creates a physical barrier that restricts drug diffusion.

  • Extracellular Matrix (ECM): Spheroids deposit a complex ECM, rich in proteins like collagen and hyaluronic acid, which can impede the movement of drugs.[1]

  • Cell-Cell Junctions: Tight junctions between cells can further limit the paracellular transport of therapeutic agents.

  • Interstitial Fluid Pressure: Elevated interstitial fluid pressure within the spheroid can oppose the inward convection of drugs.[2]

Q2: How can we visually confirm the penetration of our IDH1 inhibitor?

A2: Visual confirmation of inhibitor penetration can be achieved using fluorescence microscopy. If a fluorescently labeled version of your IDH1 inhibitor is not available, you can use fluorescent dyes with similar physicochemical properties as surrogates. Common methods include:

  • Confocal Microscopy: This technique allows for optical sectioning of the spheroid, providing clear images of inhibitor distribution from the periphery to the core.

  • Two-Photon Microscopy: This method offers deeper tissue penetration and reduced phototoxicity compared to confocal microscopy, making it suitable for imaging larger spheroids over longer periods.

Q3: What are the key differences in IDH1 inhibitor efficacy between 2D and 3D cell cultures?

A3: Cells grown in 3D spheroids often exhibit increased resistance to anticancer drugs compared to traditional 2D monolayer cultures.[3] This difference is attributed to the physiological barriers present in 3D models, as mentioned in Q1, which are absent in 2D cultures. Consequently, higher concentrations of IDH1 inhibitors may be required to achieve the same therapeutic effect in spheroids.

Q4: Can co-culturing with other cell types affect IDH1 inhibitor penetration?

A4: Yes, co-culturing cancer cells with stromal cells, such as fibroblasts, can create more physiologically relevant spheroid models. However, these stromal cells can also contribute to a denser and more complex ECM, which may further hinder the penetration of IDH1 inhibitors.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Fluorescently labeled inhibitor is only visible on the spheroid periphery. 1. Insufficient incubation time. 2. High binding of the inhibitor to peripheral cells. 3. Dense ECM preventing further diffusion. 4. Efflux pump activity in outer cell layers.1. Perform a time-course experiment to determine the optimal incubation time. 2. Increase the inhibitor concentration. 3. Pre-treat spheroids with ECM-degrading enzymes (see --INVALID-LINK--). 4. Co-incubate with a known efflux pump inhibitor to assess its impact on penetration.
No significant reduction in 2-hydroxyglutarate (2-HG) levels in the spheroid core. 1. Insufficient inhibitor concentration reaching the core. 2. Development of inhibitor resistance in core cells. 3. Issues with the 2-HG assay sensitivity.1. Employ strategies to enhance penetration (see --INVALID-LINK--). 2. Investigate potential resistance mechanisms, such as secondary IDH1 mutations. 3. Validate the 2-HG assay with appropriate controls and consider using a more sensitive method.
High variability in inhibitor penetration between spheroids. 1. Inconsistent spheroid size and density. 2. Heterogeneity in ECM deposition.1. Optimize spheroid formation protocols to ensure uniformity in size and cell number. 2. Characterize ECM composition across multiple spheroids to assess variability.
Inhibitor shows efficacy in 2D culture but not in 3D spheroids. 1. Limited drug penetration is a primary factor. 2. Altered cellular signaling and gene expression in the 3D microenvironment leading to resistance.1. Confirm penetration using imaging techniques. If limited, use enhancement strategies. 2. Analyze gene and protein expression profiles of spheroids to identify potential resistance pathways that are not active in 2D culture.

Quantitative Data Summary

While direct quantitative data on the penetration gradients of specific IDH1 inhibitors like Ivosidenib, Vorasidenib, and Olutasidenib within in vitro spheroid models is limited in publicly available literature, the following tables summarize relevant findings on their activity and factors influencing drug penetration.

Table 1: Comparison of IDH1 Inhibitor Activity in 2D vs. 3D Cell Culture Models

InhibitorCell LineAssayIC50 (2D)IC50 (3D)Fold Change (3D/2D)Reference
AG-120 (Ivosidenib)HT1080 (IDH1 R132C)2-HG Production~15 nM~30 nM~2.0[5]
AGI-5198U87 (IDH1 R132H)2-HG Production~50 nM~100 nM~2.0

Note: The IC50 values are approximations based on graphical data from the cited source and are intended for comparative purposes.

Table 2: Effect of Enzymatic Treatment on Drug Penetration in Spheroids

TreatmentDrug/NanoparticleSpheroid ModelPenetration EnhancementReference
Collagenase100 nm NanoparticlesHeLa4-fold increase in core delivery
HyaluronidaseDoxorubicinHEp-2Enhanced fluorescence in spheroid core

Experimental Protocols

Protocol 1: Enzymatic Digestion of Spheroid Extracellular Matrix (ECM) to Enhance Inhibitor Penetration

This protocol describes the use of collagenase and hyaluronidase to degrade the ECM of spheroids, potentially increasing the penetration of IDH1 inhibitors.

Materials:

  • Collagenase Type IV (e.g., from Clostridium histolyticum)

  • Hyaluronidase Type I-S (e.g., from bovine testes)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Spheroids in a 96-well plate

Procedure:

  • Prepare a stock solution of Collagenase Type IV (e.g., 1000 U/mL) and Hyaluronidase Type I-S (e.g., 1000 U/mL) in HBSS or PBS. Sterilize by filtering through a 0.22 µm filter.

  • Carefully aspirate the culture medium from the wells containing the spheroids.

  • Wash the spheroids gently with pre-warmed HBSS or PBS.

  • Prepare the enzyme solution by diluting the stock solutions in complete culture medium to the desired final concentration (e.g., 50-200 U/mL for collagenase, 10-100 U/mL for hyaluronidase). The optimal concentration should be determined empirically for your specific spheroid model.

  • Add the enzyme solution to the wells containing the spheroids.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time will depend on the spheroid size, density, and ECM composition.

  • After incubation, carefully aspirate the enzyme solution and wash the spheroids twice with pre-warmed complete culture medium to remove any residual enzyme activity.

  • Proceed with the IDH1 inhibitor treatment as per your experimental plan.

Protocol 2: Assessment of Inhibitor Penetration using Fluorescence Microscopy

This protocol outlines a general procedure for visualizing the penetration of a fluorescently labeled compound into spheroids.

Materials:

  • Fluorescently labeled IDH1 inhibitor or a fluorescent dye with similar properties (e.g., Hoechst 33342 for nuclear staining, or a small molecule fluorescent probe).

  • Spheroids in a 96-well imaging plate (black-walled, clear bottom).

  • Live-cell imaging medium.

  • Confocal or two-photon microscope.

Procedure:

  • Prepare a working solution of the fluorescent compound in live-cell imaging medium at the desired concentration.

  • Carefully replace the culture medium in the wells with the medium containing the fluorescent compound.

  • Incubate the plate for the desired amount of time (a time-course experiment is recommended to observe the dynamics of penetration).

  • Image the spheroids using a confocal or two-photon microscope. Acquire a Z-stack of images from the bottom to the top of the spheroid to capture the 3D distribution of the fluorescent signal.

  • Analyze the Z-stack images to determine the penetration depth and create an intensity profile from the spheroid periphery to the core.

Protocol 3: Spheroid Dissociation for Flow Cytometry Analysis of Drug Uptake

This protocol provides a method to dissociate spheroids into a single-cell suspension for quantitative analysis of drug uptake by flow cytometry.

Materials:

  • Spheroids treated with a fluorescently labeled inhibitor.

  • Enzymatic dissociation reagent (e.g., TrypLE™ Express, Accutase®).

  • PBS without Ca2+/Mg2+.

  • Fetal Bovine Serum (FBS) or soybean trypsin inhibitor to neutralize the enzyme.

  • Cell strainer (e.g., 40 µm).

  • Flow cytometer.

Procedure:

  • Carefully transfer the spheroids from the 96-well plate to a microcentrifuge tube.

  • Wash the spheroids by gently resuspending them in PBS and allowing them to settle by gravity or brief centrifugation at a low speed (e.g., 100 x g for 2 minutes).

  • Aspirate the PBS and add the pre-warmed enzymatic dissociation reagent.

  • Incubate at 37°C for 5-15 minutes. The optimal time will depend on the spheroid size and cell type. Gentle pipetting every few minutes can aid in dissociation.

  • Neutralize the enzyme by adding an equal volume of culture medium containing FBS or a trypsin inhibitor.

  • Gently pipette the suspension up and down to obtain a single-cell suspension.

  • Pass the cell suspension through a cell strainer to remove any remaining cell clumps.

  • Centrifuge the cells, resuspend them in flow cytometry buffer (e.g., PBS with 1% BSA), and analyze on a flow cytometer to quantify the fluorescence intensity per cell.

Visualizations

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG alpha-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 Oncometabolite 2-Hydroxyglutarate (2-HG) alpha_KG->Oncometabolite Neomorphic Activity mutant_IDH1 Mutant IDH1 Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) Oncometabolite->Epigenetic_Changes Inhibits α-KG- dependent dioxygenases IDH1_Inhibitor IDH1 Inhibitor IDH1_Inhibitor->mutant_IDH1 Inhibits Differentiation_Block Block in Cell Differentiation Epigenetic_Changes->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis

Caption: Mutant IDH1 signaling pathway and point of intervention for IDH1 inhibitors.

Experimental_Workflow_Penetration_Analysis cluster_spheroid_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in Low-Attachment Plate culture Culture for 3-7 days start->culture spheroid Form Uniform Spheroids culture->spheroid pretreatment Optional: ECM Digestion spheroid->pretreatment inhibitor Incubate with IDH1 Inhibitor spheroid->inhibitor pretreatment->inhibitor imaging Fluorescence Microscopy (Confocal/Two-Photon) inhibitor->imaging dissociation Spheroid Dissociation inhibitor->dissociation maldi MALDI-MSI inhibitor->maldi flow Flow Cytometry dissociation->flow

Caption: Experimental workflow for analyzing IDH1 inhibitor penetration in spheroids.

Troubleshooting_Logic start Poor IDH1 Inhibitor Efficacy in Spheroids check_penetration Is inhibitor penetration confirmed? start->check_penetration enhance_penetration Enhance Penetration: - Increase concentration/time - ECM digestion check_penetration->enhance_penetration No check_resistance Investigate Resistance: - Secondary mutations - Altered signaling check_penetration->check_resistance Yes re_evaluate Re-evaluate Efficacy enhance_penetration->re_evaluate check_resistance->re_evaluate

Caption: A logical approach to troubleshooting poor IDH1 inhibitor efficacy in spheroids.

References

Technical Support Center: GSK321 Dosage Adjustment for Different IDH1 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GSK321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following information is intended for research use only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What is GSK321 and what is its mechanism of action?

A1: GSK321 is a potent and selective inhibitor of mutant IDH1 enzymes.[1][2][][4] IDH1 mutations are found in various cancers, including acute myeloid leukemia (AML) and glioma.[5] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a crucial role in tumor development. GSK321 acts as an allosteric inhibitor, binding to a pocket away from the active site of the mutant IDH1 enzyme. This binding stabilizes the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.

Q2: Does the dosage of GSK321 need to be adjusted for different IDH1 mutations?

A2: Preclinical data indicates that GSK321 exhibits different potencies against various IDH1 mutations. While there are no established clinical guidelines for adjusting GSK321 dosage based on the specific mutation, in vitro studies show varying IC50 values, suggesting that the optimal concentration for effective inhibition may differ. Researchers should empirically determine the optimal dosage for their specific cell lines or experimental models.

Q3: What are the known IC50 values of GSK321 for common IDH1 mutations?

A3: The following table summarizes the reported IC50 values for GSK321 against different IDH1 mutations from biochemical assays.

IDH1 MutationIC50 (nM)
R132G2.9
R132C3.8
R132H4.6
Wild-Type (WT)46
Data sourced from MedchemExpress and other publications.

Q4: How does GSK321's selectivity for mutant IDH1 compare to its effect on wild-type IDH1 and IDH2?

A4: GSK321 demonstrates high selectivity for mutant IDH1 over wild-type IDH1 and has over 100-fold selectivity over IDH2. This selectivity is crucial for minimizing off-target effects in experimental systems.

Troubleshooting Guides

Issue 1: Suboptimal inhibition of 2-HG production in cells with a specific IDH1 mutation.

  • Possible Cause 1: Insufficient GSK321 concentration.

    • Solution: The IC50 values are a starting point. The effective concentration in a cellular context (EC50) can be higher. For instance, in HT1080 cells harboring the R132C mutation, the EC50 for 2-HG inhibition was 85 nM. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and mutation.

  • Possible Cause 2: Cell line-specific factors.

    • Solution: Cellular uptake, efflux pumps, and metabolism of GSK321 can vary between cell lines. Titrate the GSK321 concentration and incubation time for your specific experimental model.

  • Possible Cause 3: Instability of GSK321 in culture media.

    • Solution: Prepare fresh stock solutions of GSK321 and replenish the media with the inhibitor at regular intervals during long-term experiments. GSK321 stock solutions are recommended to be stored at -80°C for up to 6 months.

Issue 2: High levels of cell death observed even at low GSK321 concentrations.

  • Possible Cause 1: Off-target toxicity in a sensitive cell line.

    • Solution: Although highly selective, off-target effects can occur at high concentrations. Reduce the GSK321 concentration and/or the treatment duration. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cells.

  • Possible Cause 2: Synergistic effects with other components in the culture medium.

    • Solution: Review all components of your cell culture medium. If possible, test the effect of GSK321 in a simpler, defined medium to identify potential interactions.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate GSK321 concentration.

    • Solution: Ensure accurate and consistent preparation of GSK321 stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully.

  • Possible Cause 2: Variation in cell density or confluency.

    • Solution: Standardize cell seeding density and ensure that cells are in the logarithmic growth phase at the start of the experiment.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media.

Experimental Protocols

1. Determination of Optimal GSK321 Dosage using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration of GSK321 for inhibiting 2-HG production in a specific IDH1-mutant cell line.

  • Materials:

    • IDH1-mutant cell line of interest

    • Complete cell culture medium

    • GSK321 (powder or stock solution)

    • DMSO (for dissolving GSK321)

    • Multi-well cell culture plates (e.g., 96-well)

    • 2-HG assay kit (commercially available)

    • Plate reader

  • Methodology:

    • Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • GSK321 Preparation: Prepare a 10 mM stock solution of GSK321 in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 0.1 nM to 10,000 nM). Include a vehicle control (DMSO only).

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK321.

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). A 24-hour incubation has been shown to be effective for inhibiting intracellular 2-HG.

    • 2-HG Measurement: Following incubation, lyse the cells and measure the intracellular 2-HG levels using a commercial 2-HG assay kit according to the manufacturer's instructions.

    • Data Analysis: Plot the 2-HG concentration against the log of the GSK321 concentration. Use a non-linear regression model to determine the EC50 value, which represents the concentration of GSK321 that causes a 50% reduction in 2-HG levels.

2. Western Blot Analysis of Histone Methylation

This protocol can be used to assess the downstream effects of GSK321 treatment by analyzing changes in histone methylation. Inhibition of mutant IDH1 and subsequent reduction in 2-HG can lead to a decrease in histone methylation marks like H3K9me2.

  • Materials:

    • IDH1-mutant cells treated with GSK321 (and vehicle control)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-H3K9me2 and anti-Histone H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Methodology:

    • Protein Extraction: Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against H3K9me2 and total Histone H3 (as a loading control) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal to determine the relative change in histone methylation upon GSK321 treatment.

Visualizations

gsk321_pathway cluster_cell Cancer Cell with IDH1 Mutation alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C, R132G) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG NADPH -> NADP+ histone_demethylases Histone Demethylases (α-KG dependent) two_HG->histone_demethylases Inhibition hypermethylation DNA & Histone Hypermethylation histone_demethylases->hypermethylation Leads to oncogenesis Oncogenesis hypermethylation->oncogenesis GSK321 GSK321 GSK321->mutant_IDH1 Allosteric Inhibition

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of GSK321.

experimental_workflow start Start: Select IDH1-mutant cell line seed_cells Seed cells in 96-well plate start->seed_cells prepare_gsk321 Prepare serial dilutions of GSK321 seed_cells->prepare_gsk321 treat_cells Treat cells with GSK321 (include vehicle control) prepare_gsk321->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate measure_2hg Measure intracellular 2-HG levels incubate->measure_2hg analyze_data Analyze data and plot dose-response curve measure_2hg->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 downstream_analysis Perform downstream analysis (e.g., Western Blot for H3K9me2, cell viability assays) determine_ec50->downstream_analysis end End: Optimal dosage identified downstream_analysis->end

Caption: Experimental workflow for determining the optimal GSK321 dosage.

troubleshooting_guide issue Issue: Suboptimal 2-HG Inhibition cause1 Possible Cause 1: Insufficient Concentration issue->cause1 cause2 Possible Cause 2: Cell Line-Specific Factors issue->cause2 cause3 Possible Cause 3: GSK321 Instability issue->cause3 solution1 Solution: Perform dose-response experiment to find EC50 cause1->solution1 solution2 Solution: Titrate concentration and incubation time cause2->solution2 solution3 Solution: Use fresh stock and replenish media regularly cause3->solution3

Caption: Troubleshooting logic for suboptimal 2-HG inhibition.

References

Technical Support Center: Overcoming Resistance to IDH1 Inhibitors in AML Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating resistance to Isocitrate Dehydrogenase 1 (IDH1) inhibitors in Acute Myeloid Leukemia (AML) models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My IDH1-mutant AML model is showing primary resistance to an IDH1 inhibitor. What are the potential underlying mechanisms?

A1: Primary resistance to IDH1 inhibitors can be driven by several factors. A major contributor is the inherent "stemness" of the leukemic cells. Gene expression signatures associated with leukemia stem cells have been linked to a lack of response to these inhibitors[1]. Additionally, co-occurring mutations in receptor tyrosine kinase (RTK) pathways, such as NRAS, KRAS, PTPN11, KIT, and FLT3, can confer primary resistance by activating alternative survival pathways[2].

Q2: My AML model initially responded to an IDH1 inhibitor but has now developed acquired resistance. What are the common genetic mechanisms for this?

A2: Acquired resistance frequently involves genetic alterations that either restore the production of the oncometabolite 2-hydroxyglutarate (2-HG) or activate other oncogenic pathways. Key mechanisms include:

  • Second-site mutations in IDH1: Mutations such as S280F can emerge, which sterically hinder the binding of the inhibitor to the IDH1 enzyme[3][4].

  • Isoform Switching: The leukemia cells may acquire a mutation in the IDH2 gene, bypassing the need for the mutated IDH1 enzyme to produce 2-HG[3].

  • Mutations in other signaling pathways: Clonal selection of cells with mutations in genes like RUNX1, CEBPA, or those in the RAS-RTK pathway can drive resistance.

Q3: Are there non-genetic mechanisms that contribute to acquired resistance?

A3: Yes, metabolic reprogramming is a significant non-genetic mechanism of resistance. Even when an IDH1 inhibitor successfully reduces 2-HG levels, some AML cells can maintain high levels of mitochondrial oxidative phosphorylation (OxPHOS) and fatty acid β-oxidation (FAO). This sustained metabolic activity supports cell survival and proliferation, leading to resistance.

Troubleshooting Guides

Problem 1: Suboptimal response to IDH1 inhibitor monotherapy in a patient-derived xenograft (PDX) model.
Possible Cause Troubleshooting Step Rationale
Activation of pro-survival signaling pathwaysInvestigate the activation status of the STAT5 pathway.The CLEC5A-SYK-STAT5 signaling axis can mediate resistance by upregulating self-renewal genes.
Enhanced mitochondrial metabolismAssess the levels of OxPHOS and FAO in the leukemic cells.Resistance can be driven by a metabolic state that is independent of 2-HG levels.
Presence of resistant subclonesPerform single-cell proteogenomic sequencing on pre- and post-treatment samples.This can identify genetically distinct subclones that are inherently resistant to the inhibitor.
Problem 2: Emergence of resistance in an in vitro cell line model after prolonged exposure to an IDH1 inhibitor.
Possible Cause Troubleshooting Step Rationale
Development of second-site IDH1 mutationsSequence the full exon of the IDH1 gene in the resistant cells.This will identify mutations, like S280F, that prevent inhibitor binding.
Isoform switching to IDH2 mutationSequence the IDH2 gene in the resistant cell line.The cells may have acquired an IDH2 mutation, rendering the IDH1 inhibitor ineffective.
Upregulation of anti-apoptotic proteinsEvaluate the expression of BCL-2 family proteins.Increased dependency on anti-apoptotic proteins like BCL-2 is a known resistance mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on overcoming IDH1 inhibitor resistance.

Table 1: Clinical Response Rates of IDH1 Inhibitors (Monotherapy)

InhibitorPatient PopulationOverall Response Rate (ORR)Complete Remission (CR) RateReference
IvosidenibRelapsed/Refractory AML41.6%21.6%
IvosidenibRelapsed/Refractory AML42%24%

Table 2: Efficacy of Combination Therapies in Preclinical/Clinical Models

Combination TherapyModelKey FindingReference
Ivosidenib + Pimozide (STAT5 inhibitor)PDX models of IDH1-mutated AMLSuperior induction of differentiation compared to single agents.
Ivosidenib + Venetoclax (BCL-2 inhibitor) +/- AzacitidinePhase Ib/II trial in IDH1-mutated AMLComposite complete remission rate of 78% overall and 100% for treatment-naïve patients.
Ivosidenib + AzacitidinePhase 1/2 study in newly diagnosed AMLResponse rate of 78.3%.
Venetoclax-based therapiesPost-IDH inhibitor failure in R/R AMLResponse rates of 40-70%.

Key Experimental Protocols

1. Genome-Wide CRISPR Knockout Screen to Identify Resistance Genes

  • Objective: To identify genes whose inactivation sensitizes AML cells to IDH1 inhibitors.

  • Methodology:

    • Establish a murine Idh1-mutated hematopoietic progenitor cell line (e.g., OCI-mIDH1/N) that shows partial differentiation in response to an IDH1 inhibitor like ivosidenib.

    • Transduce the cells with a genome-wide CRISPR knockout library.

    • Treat the cell population with ivosidenib to induce differentiation.

    • Sort the cells based on differentiation markers (e.g., Mac-1/Gr-1).

    • Perform deep sequencing on the guide RNAs from the differentiated and undifferentiated cell populations to identify genes enriched in the differentiated (sensitized) population.

    • Validate top candidate genes (e.g., CLEC5A, SYK) through individual gene knockouts.

2. Full-Exon IDH1 Sequencing to Detect Acquired Resistance Mutations

  • Objective: To identify second-site mutations in the IDH1 gene that confer resistance to inhibitors.

  • Methodology:

    • Isolate genomic DNA from AML patient samples or cell lines before treatment and at the time of relapse/resistance.

    • Design a hybrid-capture-based next-generation sequencing (NGS) panel that covers all exons of the IDH1 gene.

    • Prepare sequencing libraries from the genomic DNA and perform targeted sequencing.

    • Analyze the sequencing data to identify single nucleotide variants (SNVs) present in the relapse/resistant sample but absent or at a very low variant allele frequency in the pre-treatment sample.

    • Confirm the presence of identified mutations (e.g., p.S280F) using an orthogonal method like Sanger sequencing.

3. Structural Modeling of Resistance Mutations

  • Objective: To visualize and predict the impact of a second-site mutation on inhibitor binding.

  • Methodology:

    • Obtain the crystal structure of the mutant IDH1 protein in complex with the inhibitor from a protein data bank (e.g., PDB 6ADG for IDH1 p.R132H with AG-881).

    • Use molecular modeling software to introduce the identified resistance mutation (e.g., S280F) into the protein structure.

    • Analyze the structural changes, specifically at the inhibitor-binding interface.

    • Evaluate for steric hindrance or disruption of key interactions between the inhibitor and the enzyme caused by the new mutation.

Visualizations

Resistance_Mechanisms cluster_primary Primary Resistance cluster_acquired Acquired Resistance Leukemia Stemness Leukemia Stemness RTK Pathway Mutations\n(NRAS, KRAS, FLT3, etc.) RTK Pathway Mutations (NRAS, KRAS, FLT3, etc.) Second-site IDH1 Mutations\n(e.g., S280F) Second-site IDH1 Mutations (e.g., S280F) Isoform Switching\n(IDH2 mutation) Isoform Switching (IDH2 mutation) Metabolic Reprogramming\n(OxPHOS, FAO) Metabolic Reprogramming (OxPHOS, FAO) Clonal Evolution\n(RUNX1, CEBPA mutations) Clonal Evolution (RUNX1, CEBPA mutations) IDH1 Inhibitor IDH1 Inhibitor IDH1 Inhibitor->Leukemia Stemness fails to induce differentiation IDH1 Inhibitor->RTK Pathway Mutations\n(NRAS, KRAS, FLT3, etc.) bypassed by alternative signaling IDH1 Inhibitor->Second-site IDH1 Mutations\n(e.g., S280F) inhibitor binding blocked IDH1 Inhibitor->Isoform Switching\n(IDH2 mutation) target no longer relevant IDH1 Inhibitor->Metabolic Reprogramming\n(OxPHOS, FAO) metabolic survival independent of 2-HG IDH1 Inhibitor->Clonal Evolution\n(RUNX1, CEBPA mutations) selection of resistant clones

Caption: Overview of primary and acquired resistance mechanisms to IDH1 inhibitors in AML.

CLEC5A_SYK_STAT5_Pathway CLEC5A CLEC5A SYK SYK CLEC5A->SYK activates STAT5 STAT5 SYK->STAT5 activates Self-renewal genes\n(e.g., HOX family) Self-renewal genes (e.g., HOX family) STAT5->Self-renewal genes\n(e.g., HOX family) induces expression Ivosidenib Resistance Ivosidenib Resistance Self-renewal genes\n(e.g., HOX family)->Ivosidenib Resistance STAT5 Inhibitor\n(e.g., Pimozide) STAT5 Inhibitor (e.g., Pimozide) STAT5 Inhibitor\n(e.g., Pimozide)->STAT5 inhibits

Caption: CLEC5A-SYK-STAT5 signaling pathway mediating IDH1 inhibitor resistance.

Experimental_Workflow_CRISPR_Screen A 1. Transduce IDH1-mutant AML cells with CRISPR knockout library B 2. Treat with Ivosidenib to induce differentiation A->B C 3. Sort cells based on differentiation markers B->C D Differentiated Cells (Sensitized) C->D E Undifferentiated Cells (Resistant) C->E F 4. Deep sequence gRNAs from both populations D->F E->F G 5. Identify enriched gRNAs in differentiated population F->G H Validated Sensitizing Genes (e.g., CLEC5A, SYK) G->H

Caption: Experimental workflow for a CRISPR knockout screen to identify resistance genes.

References

Validation & Comparative

Stereoisomer Activity on Wild-Type IDH1: (S,R)-Gsk321 vs. (R,R)-Gsk321

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory activity of two stereoisomers, (S,R)-Gsk321 and (R,R)-Gsk321, on wild-type isocitrate dehydrogenase 1 (WT IDH1). The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] While inhibitors have been primarily developed to target mutant forms of IDH1 found in various cancers, understanding their off-target activity on the wild-type enzyme is crucial for evaluating selectivity and potential side effects. Gsk321 is a potent inhibitor of mutant IDH1, and its activity varies between its stereoisomers.[2][3] This guide focuses specifically on the inhibitory potency of the (S,R) and (R,R) enantiomers against WT IDH1.

Data Presentation: Inhibitory Activity on Wild-Type IDH1

The inhibitory activity of the Gsk321 stereoisomers is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the WT IDH1 enzyme by 50%.

CompoundTargetIC50 (nM)
This compoundWild-Type IDH146[2][4]
(R,R)-Gsk321Wild-Type IDH1120

Summary: The this compound isomer demonstrates more potent inhibition of wild-type IDH1, with an IC50 value approximately 2.6 times lower than that of the (R,R)-Gsk321 isomer. While both are active, this compound shows modest activity against the wild-type enzyme, whereas (R,R)-Gsk321 is described as an isomer with some wild-type cross-reactivity.

Experimental Protocols

The IC50 values for IDH1 inhibitors are typically determined using biochemical assays that measure the consumption of a substrate or the formation of a product. The following is a representative protocol synthesized from common methodologies for measuring IDH1 activity.

Biochemical Assay for WT IDH1 Activity (NADPH Consumption Method)

This assay measures the decrease in NADPH, a product of the IDH1-catalyzed reaction, which is consumed in a secondary coupled reaction to produce a fluorescent signal.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20, with a pH of 7.4.
  • Enzyme Solution: Dilute purified recombinant human WT IDH1 enzyme to the desired final concentration in the assay buffer.
  • Substrate Solution: Prepare a solution of isocitrate and NADP⁺ in the assay buffer.
  • Inhibitor Solutions: Prepare serial dilutions of this compound and (R,R)-Gsk321 in DMSO, followed by a final dilution in the assay buffer.
  • Detection Reagents: Use a commercially available coupled system, such as a diaphorase/resazurin solution, which converts the fluorescent substrate resazurin to the highly fluorescent resorufin in the presence of NADPH.

2. Assay Procedure:

  • Add the inhibitor solutions (or DMSO as a vehicle control) to the wells of a 384-well microplate.
  • Add the WT IDH1 enzyme solution to the wells and pre-incubate with the inhibitors for 30 minutes at room temperature.
  • Initiate the enzymatic reaction by adding the substrate solution (isocitrate and NADP⁺).
  • Allow the reaction to proceed for 15-60 minutes at room temperature.
  • Stop the reaction and add the NADPH detection reagents (diaphorase/resazurin).
  • Incubate for an additional 10-30 minutes to allow for the development of the fluorescent signal.

3. Data Analysis:

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~530-560 nm, emission at ~580-590 nm for resorufin).
  • The fluorescence signal is proportional to the amount of NADPH produced, and therefore to the IDH1 activity.
  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition Point

The diagram below illustrates the standard catalytic reaction of wild-type IDH1 and the inhibitory action of the Gsk321 compounds.

WT_IDH1_Inhibition cluster_reaction WT IDH1 Catalytic Reaction cluster_cofactors Cofactors cluster_inhibitors Inhibition Isocitrate Isocitrate IDH1 Wild-Type IDH1 Isocitrate->IDH1 Substrate aKG α-Ketoglutarate IDH1->aKG Product NADPH NADPH NADP NADP+ NADP->NADPH Reduction SR_Gsk321 This compound SR_Gsk321->IDH1 Inhibits RR_Gsk321 (R,R)-Gsk321 RR_Gsk321->IDH1

Caption: WT IDH1 catalyzes the conversion of Isocitrate to α-Ketoglutarate, which is blocked by Gsk321 inhibitors.

Experimental Workflow Diagram

This flowchart outlines the general steps for determining the IC50 of an inhibitor on WT IDH1 activity.

Experimental_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitors) dispense Dispense Inhibitor Dilutions & DMSO Controls into Microplate start->dispense preincubate Add WT IDH1 Enzyme & Pre-incubate dispense->preincubate initiate Initiate Reaction with Substrates (Isocitrate + NADP+) preincubate->initiate reaction Incubate at Room Temperature initiate->reaction detect Add Detection Reagents (e.g., Diaphorase/Resazurin) reaction->detect read Measure Fluorescence on Microplate Reader detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End: Report IC50 Values analyze->end

Caption: Workflow for a biochemical assay to determine the IC50 of IDH1 inhibitors.

References

Validating Target Engagement of (S,R)-Gsk321 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (S,R)-Gsk321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), a key driver in various cancers, including acute myeloid leukemia (AML).[1][2] this compound, the (S,R)-enantiomer of GSK321, effectively inhibits this pathogenic activity.[3]

This document outlines key experimental approaches, presents comparative data for this compound and other notable mutant IDH1 inhibitors, and provides detailed experimental protocols to aid in the design and execution of target validation studies.

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the experimental approaches for validating target engagement, the following diagrams are provided.

Mutant IDH1 Signaling Pathway and Inhibition cluster_0 Cellular Metabolism cluster_1 Enzymatic Activity cluster_2 Inhibitor cluster_3 Downstream Effects Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 NADP+ to NADPH aKG Alpha-ketoglutarate (α-KG) mIDH1 Mutant IDH1 (R132H/C/G) aKG->mIDH1 NADPH to NADP+ two_HG D-2-Hydroxyglutarate (2-HG) Epigenetic_Changes Epigenetic Alterations (DNA/Histone Hypermethylation) two_HG->Epigenetic_Changes wtIDH1->aKG mIDH1->two_HG Gsk321 This compound Gsk321->mIDH1 Inhibition Diff_Block Block in Cellular Differentiation Epigenetic_Changes->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis

Mutant IDH1 signaling and inhibition by this compound.

Workflow for 2-HG Measurement Assay cluster_workflow Experimental Steps cluster_detection 2-HG Detection start Plate cells with mutant IDH1 treat Treat cells with this compound or alternative inhibitors (24 hours) start->treat lyse Cell Lysis and Metabolite Extraction treat->lyse lcms LC-MS/MS Analysis lyse->lcms Quantitative enzymatic Enzymatic Assay (Colorimetric/Fluorometric) lyse->enzymatic High-throughput analyze Data Analysis: Calculate EC50 values lcms->analyze enzymatic->analyze

Workflow for measuring intracellular 2-HG levels.

Comparative Performance of Mutant IDH1 Inhibitors

The primary method for assessing the cellular target engagement of this compound is by measuring the reduction of the oncometabolite 2-HG in cells harboring IDH1 mutations. The table below summarizes the cellular potency of this compound and compares it with other well-characterized mutant IDH1 inhibitors.

CompoundTargetCell LineAssayCellular EC50 (nM)Biochemical IC50 (nM)Reference(s)
This compound (GSK321) Mutant IDH1HT-1080 (R132C)2-HG Reduction85R132H: 4.6, R132C: 3.8, R132G: 2.9[4][5]
GSK864 Mutant IDH1HT-1080 (R132C)2-HG Reduction320R132H: 15.2, R132C: 8.8, R132G: 16.6
Ivosidenib (AG-120) Mutant IDH1HT-1080 (R132C)2-HG Reduction7.5R132H: 12, R132C: 13, R132G: 8
AGI-5198 Mutant IDH1TS603 (R132H)2-HG ReductionNot explicitly stated, dose-dependent reduction observedR132H: 70

Detailed Experimental Protocols

Measurement of Intracellular 2-Hydroxyglutarate (2-HG) Levels

This protocol describes a common method for quantifying the reduction of intracellular 2-HG as a direct readout of this compound target engagement in cells.

Materials:

  • Mutant IDH1 expressing cells (e.g., HT-1080 fibrosarcoma cells, which endogenously express IDH1-R132C)

  • Cell culture medium and supplements

  • This compound and other inhibitors

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Chloroform

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate mutant IDH1 expressing cells in appropriate culture vessels and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and other inhibitors in the cell culture medium.

    • Aspirate the old medium and treat the cells with the inhibitor solutions or vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Perform a freeze-thaw cycle to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.

    • Carefully collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the metabolites on a suitable chromatography column.

    • Detect and quantify 2-HG using specific mass transitions.

  • Data Analysis:

    • Normalize the 2-HG levels to the total protein concentration or cell number.

    • Plot the normalized 2-HG levels against the inhibitor concentration.

    • Calculate the half-maximal effective concentration (EC50) using a suitable curve-fitting software.

Cellular Thermal Shift Assay (CETSA) for IDH1 Target Engagement

CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Materials:

  • Mutant IDH1 expressing cells

  • This compound

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE gels and Western blotting reagents

  • Anti-IDH1 antibody

Procedure:

  • Cell Treatment:

    • Culture mutant IDH1 expressing cells to a sufficient density.

    • Treat the cells with this compound or vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thawing or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble IDH1 in the supernatant using Western blotting.

    • Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-IDH1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble IDH1 as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

This guide provides a framework for the validation of this compound target engagement in a cellular context. The provided protocols and comparative data will aid researchers in designing robust experiments and interpreting their results.

References

The Critical Role of Inactive Controls in Preclinical Research: A Comparative Guide to GSK321 and its Inactive Control, GSK990

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and metabolic diseases, establishing the specificity of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of GSK321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its structurally similar but inactive analog, GSK990. Utilizing an appropriate inactive control is essential for validating that the observed biological effects are a direct result of target engagement. This document outlines the comparative data, experimental methodologies, and signaling pathways to support the use of GSK990 as a negative control in studies involving GSK321.

Introduction to GSK321 and the Importance of a Negative Control

GSK321 is a highly potent, allosteric inhibitor of various isocitrate dehydrogenase 1 (IDH1) mutant enzymes, including R132H, R132C, and R132G.[1][2][] These mutations are driver mutations in several cancers, including acute myeloid leukemia (AML), and lead to the neomorphic production of the oncometabolite R-2-hydroxyglutarate (2-HG).[2] GSK321 has been shown to effectively reduce 2-HG levels, abrogate the myeloid differentiation block, and induce granulocytic differentiation in IDH1-mutant cancer cells.[1]

To ensure that the observed cellular and physiological effects of GSK321 are due to its specific inhibition of mutant IDH1 and not off-target effects, a proper negative control is crucial. GSK990, a structurally related compound, serves as an ideal inactive control as it does not inhibit IDH1 enzymatic activity. This guide will detail the experimental evidence demonstrating the differential activities of GSK321 and GSK990.

Comparative Efficacy: GSK321 vs. GSK990

The following tables summarize the quantitative data from studies directly comparing the activity of GSK321 and its inactive control, GSK990.

Compound Target IC50 (nM)
GSK321IDH1 R132G2.9
IDH1 R132C3.8
IDH1 R132H4.6
WT IDH146
GSK990Mutant IDH1Inactive

Table 1: Biochemical Potency of GSK321 and GSK990 against IDH1 Variants. This table showcases the high potency of GSK321 against clinically relevant IDH1 mutants, while GSK990 shows no inhibitory activity.

Cell Line Treatment Parameter Measured Result
HT1080 (IDH1 R132C)GSK321Intracellular 2-HGEC50 = 85 nM
GSK990Intracellular 2-HGNo change
Primary IDH1 mutant AML cellsGSK321 (3 µM)Intracellular 2-HGSignificant decrease
GSK990 (3 µM)Intracellular 2-HGNo significant change
HT1080 (IDH1 R132C)GSK321 (0-5 µM)Histone H3K9 dimethylation (H3K9me2)Markedly decreased
GSK990Histone H3K9 dimethylation (H3K9me2)No change

Table 2: Cellular Activity of GSK321 and GSK990. This table highlights the on-target effects of GSK321 in a cellular context, leading to a reduction in the oncometabolite 2-HG and downstream epigenetic modifications. GSK990 does not elicit these effects, confirming its inactive nature.

Cell Type Treatment Parameter GSK321 Effect GSK990 Effect
R132G IDH1 AML7 days% in G0 phase36.7 ± 4.4%65.7 ± 6.5%
% in G1 phase57.9 ± 6.9%25.3 ± 2.5%
R132C IDH1 AML7 days% in G0 phase24.0 ± 11.8%54.1 ± 3.8%
% in G1 phase66.8 ± 12.0%30.6 ± 8.9%

Table 3: Effect of GSK321 and GSK990 on Cell Cycle in Primary IDH1 Mutant AML Cells. This table demonstrates that GSK321, but not GSK990, induces a shift in the cell cycle, indicating a release from the differentiation block.

Signaling Pathway and Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation. GSK321 acts as an allosteric inhibitor, binding to a pocket distinct from the active site and stabilizing the enzyme in an inactive conformation. This prevents the production of 2-HG, thereby restoring normal epigenetic regulation and promoting cell differentiation. GSK990, due to its structural differences, is unable to bind effectively to this allosteric site and thus has no effect on the enzyme's activity.

IDH1_Pathway cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell cluster_2 Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 Cellular Respiration Cellular Respiration aKG->Cellular Respiration Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut WT IDH1 TwoHG 2-Hydroxyglutarate aKG_mut->TwoHG Mutant IDH1 Epigenetic Epigenetic Dysregulation TwoHG->Epigenetic Inhibits Histone/DNA Demethylases Differentiation Differentiation Block Epigenetic->Differentiation GSK321 GSK321 GSK321->TwoHG Inhibits GSK990 GSK990

Figure 1: Signaling Pathway of Wild-Type and Mutant IDH1. This diagram illustrates the normal function of wild-type IDH1 and the neomorphic activity of mutant IDH1, leading to the production of the oncometabolite 2-HG. GSK321 specifically inhibits this mutant activity.

Experimental Protocols

To ensure robust and reproducible results, the following experimental workflows are recommended when using GSK321 and GSK990.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis start Seed IDH1 mutant cells (e.g., HT1080, primary AML cells) treatment Treat with: - Vehicle (e.g., DMSO) - GSK321 (various concentrations) - GSK990 (equimolar to GSK321) start->treatment incubation Incubate for specified time (e.g., 24h, 48h, 7 days) treatment->incubation analysis Harvest cells and perform analyses incubation->analysis lcms LC-MS/MS for intracellular 2-HG levels analysis->lcms facs FACS for cell cycle (e.g., Hoechst/Pyronin Y staining) analysis->facs western Western Blot for H3K9me2 levels analysis->western

Figure 2: General Experimental Workflow. This diagram outlines a typical workflow for comparing the effects of GSK321 and GSK990 on IDH1 mutant cells.

Detailed Methodologies:

1. Intracellular 2-HG Measurement by LC-MS/MS:

  • After treatment, cells are harvested and metabolites are extracted using a suitable solvent (e.g., 80% methanol).

  • The extracts are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG.

  • 2-HG levels are typically normalized to the total cell number or protein concentration.

2. Cell Cycle Analysis by Flow Cytometry:

  • Following the desired treatment period, cells are harvested and fixed (e.g., with ethanol).

  • Cells are then stained with DNA content dyes (e.g., Hoechst 33342) and RNA content dyes (e.g., Pyronin Y) to differentiate between G0, G1, S, and G2/M phases of the cell cycle.

  • Stained cells are analyzed using a flow cytometer.

3. Histone Methylation Analysis by Western Blot:

  • Nuclear extracts are prepared from treated cells.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2) and a loading control (e.g., anti-Histone H3).

  • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized.

Conclusion

The data presented in this guide unequivocally demonstrate that GSK321 is a potent and specific inhibitor of mutant IDH1, while GSK990 is an appropriate inactive control. The use of GSK990 alongside GSK321 in experimental settings is critical for attributing the observed biological effects, such as reduced 2-HG levels, altered epigenetic marks, and induction of cell differentiation, directly to the inhibition of mutant IDH1. This rigorous approach strengthens the validity of preclinical findings and is essential for the confident advancement of targeted therapies.

References

Assessing the Kinase Specificity of the Mutant IDH1 Inhibitor (S,R)-Gsk321: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the kinase specificity of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, (S,R)-Gsk321. While primarily targeting a metabolic enzyme, understanding the off-target effects on the human kinome is crucial for a complete preclinical safety and efficacy profile. This document compares the on-target potency of this compound against mutant IDH1 enzymes with the off-target kinase activity profile of other known IDH inhibitors, offering a clear perspective on its specificity. Detailed experimental protocols and illustrative diagrams are provided to support researchers in conducting similar assessments.

Data Presentation: On-Target Potency vs. Off-Target Kinase Activity

A critical aspect of drug development is to ensure that a compound is highly selective for its intended target with minimal off-target interactions that could lead to unforeseen side effects. Here, we present the on-target potency of this compound against its primary targets—mutant IDH1 enzymes—and provide a representative overview of the off-target kinase profiles for other IDH inhibitors as a comparative benchmark.

On-Target Activity of this compound against Mutant IDH1

This compound is an enantiomer of GSK321, a highly potent inhibitor of clinically relevant IDH1 mutations.[1][2] It demonstrates nanomolar efficacy against various mutant forms of IDH1 and exhibits significant selectivity over the wild-type (WT) enzyme and the related IDH2 enzyme.[1][2]

Target EnzymeIC50 (nM)Reference
IDH1 R132G 2.9[2]
IDH1 R132C 3.8
IDH1 R132H 4.6
WT IDH1 46
IDH2 >100-fold selectivity vs. IDH1 mutants
Representative Off-Target Kinase Profile of IDH Inhibitors

While specific kinase panel screening data for this compound is not publicly available, studies on other IDH inhibitors have revealed interactions with the kinome. For instance, some sulfamoyl-based IDH1 R132H inhibitors have been shown to inhibit several non-receptor tyrosine kinases. This highlights the importance of comprehensive kinase profiling. Below is a representative table illustrating the type of data generated from such a screen.

Kinase TargetIvosidenib (% Inhibition @ 1µM)Enasidenib (% Inhibition @ 1µM)
ABL1 Data not publicly availableData not publicly available
SRC Data not publicly availableData not publicly available
LYN Data not publicly availableData not publicly available
FYN Data not publicly availableData not publicly available
YES Data not publicly availableData not publicly available

Note: This table is for illustrative purposes. Publicly available, comprehensive kinase screening data for Ivosidenib and Enasidenib is limited. Resistance to Ivosidenib has been linked to mutations in receptor tyrosine kinase (RTK) pathway genes, suggesting potential indirect interactions with kinase signaling. Enasidenib has a known off-target effect on UGT1A1, which is not a kinase.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor specificity. The following are protocols for a biochemical assay to determine potency against mutant IDH1 and a general method for kinase panel screening.

Mutant IDH1 (R132H) Biochemical Assay Protocol

This protocol is adapted from established methods for measuring the activity of mutant IDH1 enzymes by monitoring the consumption of NADPH.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • IDH1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • α-ketoglutarate (α-KG)

  • NADPH

  • This compound and competitor compounds

  • 96-well or 384-well plates (black, for fluorescence)

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and competitor compounds in DMSO. Further dilute in IDH1 Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of IDH1-R132H enzyme in cold IDH1 Assay Buffer. Prepare a solution of α-KG and NADPH in IDH1 Assay Buffer.

  • Assay Reaction:

    • Add the diluted compounds to the wells of the microplate.

    • Add the IDH1-R132H enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the α-KG and NADPH solution to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Radiometric Kinase Panel Screening Protocol

This is a generalized protocol for assessing the activity of an inhibitor against a panel of protein kinases using a radiometric assay, a gold-standard for its sensitivity and direct measurement of phosphate transfer.

Materials:

  • Panel of purified, active protein kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • This compound

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare this compound at a fixed concentration (e.g., 1 µM) in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

    • Add this compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.

  • Quantification:

    • Place the washed paper spots into scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.

    • A significant reduction in activity (e.g., >50% inhibition) indicates a potential off-target interaction.

Mandatory Visualizations

Diagrams are provided to visually represent the key biological pathway and experimental workflows described in this guide.

Mutant_IDH1_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Signaling Signaling & Epigenetics Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 NADPH Two_HG 2-Hydroxyglutarate (Oncometabolite) TET_Enzymes TET Family Dioxygenases (Histone & DNA Demethylases) Two_HG->TET_Enzymes Inhibits Epigenetic_Changes Histone & DNA Hypermethylation TET_Enzymes->Epigenetic_Changes Prevents Differentiation_Block Block in Myeloid Differentiation Epigenetic_Changes->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis WT_IDH1->alpha_KG NADPH Mutant_IDH1->Two_HG NADP+ SR_Gsk321 This compound SR_Gsk321->Mutant_IDH1

Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.

Experimental_Workflow cluster_IDH1_Assay Mutant IDH1 Inhibition Assay cluster_Kinase_Assay Kinase Panel Screening IDH1_Start Prepare Reagents (Enzyme, Substrates, Inhibitor) IDH1_Incubate Incubate Inhibitor with Enzyme IDH1_Start->IDH1_Incubate IDH1_React Initiate Reaction (Add Substrates) IDH1_Incubate->IDH1_React IDH1_Measure Measure NADPH Consumption (Absorbance at 340 nm) IDH1_React->IDH1_Measure IDH1_Analyze Calculate IC50 IDH1_Measure->IDH1_Analyze Kinase_Start Prepare Reagents (Kinases, Substrates, [γ-³³P]ATP, Inhibitor) Kinase_React Perform Kinase Reaction Kinase_Start->Kinase_React Kinase_Spot Spot Reaction onto Phosphocellulose Paper Kinase_React->Kinase_Spot Kinase_Wash Wash to Remove Unincorporated [γ-³³P]ATP Kinase_Spot->Kinase_Wash Kinase_Count Quantify Radioactivity (Scintillation Counting) Kinase_Wash->Kinase_Count Kinase_Analyze Calculate % Inhibition Kinase_Count->Kinase_Analyze

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of the Mutant IDH1 Inhibitor GSK321 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of GSK321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Contrary to a potential misconception suggested by its nomenclature, GSK321 does not target Glycogen Synthase Kinase 3 (GSK3). Instead, its therapeutic action is directed against specific gain-of-function mutations in IDH1, which are implicated in various cancers, including acute myeloid leukemia (AML). This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

In Vitro Efficacy of GSK321

The in vitro potency of GSK321 has been characterized through various biochemical and cell-based assays. The tables below summarize the key inhibitory concentrations (IC50) against different mutant IDH1 enzymes and the half-maximal effective concentration (EC50) for the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) in a cellular context.

Table 1: Biochemical Potency of GSK321 Against IDH1 Variants

TargetIC50 (nM)
IDH1 R132G2.9[1][2]
IDH1 R132C3.8[1][2]
IDH1 R132H4.6[1]
Wild-Type IDH146

Table 2: Cellular Activity of GSK321

Cell LineIDH1 MutationAssayEC50 (nM)
HT1080 FibrosarcomaR132CIntracellular 2-HG Reduction85
In Vivo Efficacy of a GSK321 Analog (GSK864)

For in vivo investigations, a structurally related analog of GSK321, named GSK864, was developed to exhibit improved pharmacokinetic properties. The following table summarizes the results from a key in vivo study.

Table 3: In Vivo Efficacy of GSK864 in an AML Xenograft Model

CompoundAnimal ModelDosingKey Outcomes
GSK864Male CD-1 mice with IDH1 mutant AML xenograft150 mg/kg, daily intraperitoneal injection for 15 days- Reduced leukemic blasts in vivo. - Decreased 2-HG levels in IDH1-mutant AML cells. - Increased mature lymphoid and granulocytic/monocytic cells.

Experimental Protocols

In Vitro IDH1 Kinase Inhibition Assay (Radiometric)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against IDH1.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5). Prepare serial dilutions of the test compound (e.g., GSK321) in DMSO, ensuring the final DMSO concentration in the assay remains low (<1%).

  • Assay Plate Setup : In a 96-well plate, add the reaction buffer, recombinant mutant IDH1 enzyme, and the substrate α-ketoglutarate.

  • Compound Addition : Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiation : Start the reaction by adding NADPH and [¹⁴C]-α-ketoglutarate.

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination : Stop the reaction by adding a suitable stop solution (e.g., formic acid).

  • Detection : The product, [¹⁴C]-2-HG, is separated from the substrate using liquid chromatography and quantified by scintillation counting.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the efficacy of a test compound in a cancer xenograft model.

  • Cell Culture : Culture human cancer cells with the desired IDH1 mutation (e.g., AML cells) in the recommended medium until they reach 70-80% confluency.

  • Animal Model : Use immunocompromised mice (e.g., NOD-SCID or CD-1 nude mice). Allow the mice to acclimate for at least one week before the procedure.

  • Cell Implantation : Harvest the cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation. Inject the cell suspension subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring : Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (L x W²) / 2.

  • Randomization and Treatment : When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., GSK864) and vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Efficacy and Toxicity Monitoring : Continue to monitor tumor volume throughout the study. Also, monitor the body weight of the mice and any clinical signs of toxicity.

  • Endpoint and Analysis : At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Analyze the tumor growth data statistically to determine the treatment's efficacy.

Mandatory Visualization

Signaling Pathway of Mutant IDH1 and Inhibition by GSK321

GSK321_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG Alpha-ketoglutarate (α-KG) Isocitrate->aKG wtIDH1 Downstream\nMetabolic Processes Downstream Metabolic Processes aKG->Downstream\nMetabolic Processes wtIDH1 Wild-Type IDH1 m_aKG Alpha-ketoglutarate (α-KG) TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) m_aKG->TwoHG mIDH1 (Gain-of-function) Epigenetic Dysregulation\n(DNA Hypermethylation) Epigenetic Dysregulation (DNA Hypermethylation) TwoHG->Epigenetic Dysregulation\n(DNA Hypermethylation) mIDH1 Mutant IDH1 Block in Cellular\nDifferentiation Block in Cellular Differentiation Epigenetic Dysregulation\n(DNA Hypermethylation)->Block in Cellular\nDifferentiation Cancer Progression Cancer Progression Block in Cellular\nDifferentiation->Cancer Progression GSK321 GSK321 GSK321->mIDH1 Allosteric Inhibition

Caption: Mechanism of action of GSK321 on mutant IDH1.

Experimental Workflow for an In Vivo Xenograft Study

In_Vivo_Xenograft_Workflow start Start: Culture IDH1 Mutant Cancer Cells implant Implant Cells into Immunocompromised Mice start->implant monitor_initial Monitor for Palpable Tumor Formation implant->monitor_initial measure Measure Tumor Volume (2-3 times/week) monitor_initial->measure randomize Randomize Mice into Control & Treatment Groups (when tumor ≈ 100-200 mm³) measure->randomize treat Administer Vehicle or GSK321 Analog (Daily) randomize->treat monitor_treatment Monitor Tumor Growth, Body Weight & Toxicity treat->monitor_treatment endpoint Endpoint: Euthanize Mice & Excise Tumors monitor_treatment->endpoint analyze Analyze Data: - Tumor Growth Inhibition - Biomarker Analysis endpoint->analyze end End: Evaluate In Vivo Efficacy analyze->end

Caption: Workflow for in vivo xenograft efficacy studies.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。